1-Allyl-3-vinyliMidazoliuM chloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
1-ethenyl-3-prop-2-enylimidazol-3-ium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N2.ClH/c1-3-5-10-7-6-9(4-2)8-10;/h3-4,6-8H,1-2,5H2;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPYCEKOMLYESGW-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC[N+]1=CN(C=C1)C=C.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
1-Allyl-3-vinylimidazolium chloride synthesis protocol
An In-depth Technical Guide to the Synthesis of 1-Allyl-3-vinylimidazolium Chloride
Executive Summary
This guide provides a comprehensive, technically-grounded protocol for the synthesis of 1-Allyl-3-vinylimidazolium chloride ([AVIM]Cl), a functionalized ionic liquid. As a molecule bearing both vinyl and allyl groups, [AVIM]Cl serves as a versatile monomer and crosslinking agent in the development of advanced polymer materials, including poly(ionic liquid)s (PILs) and functional coatings.[1][2][3] This document, designed for researchers and chemical development professionals, moves beyond a simple recitation of steps to elucidate the underlying chemical principles, ensuring a robust and reproducible synthesis. We will detail the mechanistic rationale, a step-by-step experimental workflow, rigorous characterization methods, and critical safety protocols. The procedure is built upon the well-established N-alkylation (quaternization) of imidazole derivatives, providing a reliable pathway to high-purity [AVIM]Cl.
Chapter 1: Introduction to Functionalized Imidazolium Ionic Liquids
Ionic liquids (ILs) are salts with melting points below 100°C, often existing as liquids at room temperature. Their negligible vapor pressure, high thermal stability, and tunable chemical properties make them "green" alternatives to volatile organic solvents. The true power of ILs, particularly for materials science, lies in functionalization. By incorporating reactive groups onto the cation or anion, ILs can be transformed from simple solvents into bespoke monomers, catalysts, or plasticizers.[3][4]
The 1-Allyl-3-vinylimidazolium cation is a prime example of such a functional design. It possesses two distinct polymerizable moieties:
-
The Vinyl Group: Readily participates in free-radical polymerization, allowing for the creation of linear polymers with imidazolium side chains.[1][5]
-
The Allyl Group: Can also engage in polymerization and serves as an excellent site for post-synthesis modification or cross-linking, enabling the formation of robust hydrogels and membranes.[6]
This dual functionality makes [AVIM]Cl a valuable building block for materials used in applications ranging from CO2 capture and batteries to biomedical devices and advanced coatings.[7][8][9]
Chapter 2: Synthesis Strategy & Mechanistic Rationale
The synthesis of 1-Allyl-3-vinylimidazolium chloride is achieved through a direct quaternization reaction. This is a classic bimolecular nucleophilic substitution (SN2) reaction, a cornerstone of organic synthesis.
The Core Mechanism: The lone pair of electrons on the N-3 nitrogen of the 1-vinylimidazole ring acts as a nucleophile. This nucleophile attacks the electrophilic methylene carbon (the carbon bonded to chlorine) of allyl chloride. The reaction proceeds via a single transition state where the new N-C bond is forming as the C-Cl bond is breaking. The chloride ion is displaced as the leaving group, becoming the counter-ion to the newly formed imidazolium cation.
Causality of Experimental Choices:
-
Reactant Stoichiometry: A slight excess of the alkylating agent, allyl chloride, is often used to ensure the complete conversion of the more valuable 1-vinylimidazole starting material.[10]
-
Solvent Selection: While the reaction can be performed neat (without solvent), the use of a polar aprotic solvent like acetonitrile or acetone can facilitate the reaction by stabilizing the charged transition state without interfering with the nucleophile. However, for simplicity and to avoid extensive solvent removal, a neat protocol is often preferred and is detailed here.
-
Temperature Control: The reaction is exothermic. Gentle heating is applied to increase the reaction rate, but excessive temperatures must be avoided. High temperatures (>80-90°C) could initiate the unwanted and premature polymerization of the vinyl or allyl groups, leading to a complex, often intractable mixture.
-
Inert Atmosphere: While not strictly necessary for this specific reaction, conducting the synthesis under an inert atmosphere (e.g., Nitrogen or Argon) is best practice in a research setting. It prevents the introduction of atmospheric moisture, which can be absorbed by the hygroscopic ionic liquid product, and minimizes any potential oxidative side reactions.[10]
Chapter 3: Detailed Experimental Protocol
This protocol outlines the synthesis of [AVIM]Cl on a laboratory scale. All operations should be performed in a certified chemical fume hood.
Part A: Materials and Reagents
| Reagent | Chemical Formula | CAS Number | Molar Mass ( g/mol ) | Required Purity |
| 1-Vinylimidazole | C₅H₆N₂ | 1072-63-5 | 94.11 | >98% |
| Allyl chloride | C₃H₅Cl | 107-05-1 | 76.52 | >98% |
| Diethyl ether (anhydrous) | (C₂H₅)₂O | 60-29-7 | 74.12 | Reagent Grade |
Part B: Equipment
-
Three-neck round-bottom flask (100 mL or 250 mL)
-
Reflux condenser
-
Dropping funnel or syringe pump
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature controller
-
Schlenk line or Nitrogen/Argon gas inlet
-
Rotary evaporator
-
Vacuum pump and vacuum oven
Part C: Step-by-Step Synthesis Protocol
-
Glassware Preparation: Ensure all glassware is thoroughly dried in an oven (e.g., at 120°C overnight) and assembled while hot under a stream of dry nitrogen or argon. Equip a 250 mL three-neck flask with a magnetic stir bar, a reflux condenser with a gas inlet, and a septum for reagent addition.
-
Inert Atmosphere: Place the assembled apparatus under a positive pressure of nitrogen.
-
Charging Reactants:
-
To the flask, add 1-vinylimidazole (e.g., 0.5 mol, 47.06 g).
-
Slowly add allyl chloride (e.g., 0.55 mol, 42.09 g, 1.1 equivalents) to the stirred solution at room temperature over 30 minutes using a dropping funnel or syringe. An initial exothermic reaction may be observed.
-
-
Reaction Conditions:
-
After the addition is complete, heat the reaction mixture in an oil bath to 60-70°C.
-
Maintain vigorous stirring and continue heating for 24 to 48 hours. The reaction progress can be monitored by taking small aliquots and analyzing them via ¹H NMR to observe the disappearance of the starting material signals. The mixture will gradually become more viscous and may change color to a pale yellow or light brown.
-
-
Work-up and Purification:
-
After the reaction is deemed complete, cool the flask to room temperature.
-
Remove the unreacted, volatile allyl chloride using a rotary evaporator.
-
The resulting viscous liquid is the crude product. To this, add 100 mL of anhydrous diethyl ether and stir vigorously for 15-20 minutes. The ionic liquid product is insoluble in diethyl ether, while unreacted starting materials and non-polar impurities will dissolve.
-
Allow the mixture to settle, forming two distinct layers. Carefully decant the top ether layer.
-
Repeat this washing step two more times with fresh portions of anhydrous diethyl ether to ensure high purity.
-
-
Final Drying: After the final wash, place the flask containing the viscous ionic liquid under high vacuum at 60-80°C for 12-24 hours to remove any residual solvent and moisture.[10] The final product, 1-Allyl-3-vinylimidazolium chloride, should be a viscous, often hygroscopic liquid.
Chapter 4: Characterization and Quality Control
Rigorous characterization is essential to confirm the structure and purity of the synthesized [AVIM]Cl.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most definitive tool for structural elucidation of the product. Samples are typically prepared in D₂O or DMSO-d₆.
Expected ¹H NMR Chemical Shifts: The proton signals of the imidazolium ring are deshielded (shifted downfield) upon quaternization compared to the starting 1-vinylimidazole.
| Proton Assignment | Approximate Chemical Shift (δ, ppm) | Multiplicity |
| Imidazolium H-2 (N-CH-N) | 9.0 - 9.5 | Singlet (s) |
| Imidazolium H-4, H-5 | 7.5 - 8.0 | Multiplets (m) |
| Vinyl -CH= | 7.0 - 7.3 | Doublet of doublets (dd) |
| Vinyl =CH₂ | 5.2 - 5.8 | Multiplets (m) |
| Allyl -CH= | 5.8 - 6.2 | Multiplet (m) |
| Allyl N-CH₂- | 4.8 - 5.1 | Doublet (d) |
| Allyl =CH₂ | 5.2 - 5.5 | Multiplets (m) |
Note: Specific shifts can vary based on solvent and concentration.
Expected ¹³C NMR Chemical Shifts: Key shifts include the imidazolium carbons and the carbons of the allyl and vinyl groups. The C-2 carbon of the imidazolium ring is particularly characteristic, appearing around 136-138 ppm.
Other Spectroscopic Techniques
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Useful for confirming the presence of key functional groups. Expect to see C=C stretching vibrations for the vinyl and allyl groups (~1640 cm⁻¹), C-N stretching of the imidazole ring, and C-H stretching vibrations.
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) will confirm the molecular weight of the cation ([C₈H₁₁N₂]⁺), which has a calculated mass of approximately 135.1 g/mol .
Chapter 5: Safety, Handling, and Waste Disposal
A thorough understanding of the hazards associated with the reagents is critical for a safe synthesis.
-
Allyl Chloride: This substance is highly flammable, toxic upon inhalation and skin contact, and a suspected carcinogen.[11][12] It can cause severe irritation and burns.[11] All handling must be done in a fume hood with appropriate personal protective equipment (PPE), including neoprene or nitrile gloves, chemical splash goggles, and a lab coat.[13] All equipment must be properly grounded to prevent static discharge.[14]
-
1-Vinylimidazole: This is a hazardous substance that requires careful handling to avoid skin and eye contact.
-
1-Allyl-3-vinylimidazolium Chloride (Product): As an imidazolium salt, the product is expected to be a skin and eye irritant.[15] Avoid direct contact.
Emergency Procedures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[11]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[11]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical attention.
Waste Disposal: All chemical waste, including residual reactants and solvents from washing, should be collected in a designated, labeled container for halogenated organic waste and disposed of according to institutional and local environmental regulations.
Chapter 6: Conclusion
This guide has presented a detailed and scientifically-grounded protocol for the synthesis of 1-Allyl-3-vinylimidazolium chloride. By following the outlined steps for synthesis, purification, and characterization, researchers can reliably produce this valuable bifunctional monomer. The emphasis on the mechanistic rationale and safety precautions provides a framework for not only successful execution but also for informed troubleshooting and adaptation. The unique structure of [AVIM]Cl positions it as a key component for future innovations in polymer chemistry, enabling the development of next-generation materials with tailored properties for a wide array of technological applications.
References
- Google Patents. (CN103497158A).
-
Wikipedia. 1-Vinylimidazole. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Optimizing Industrial Processes with Specialty Chemicals: The Role of 1-Allyl-3-Vinylimidazolium Chloride. [Link]
-
ResearchGate. Protocol for solvent (1-allyl-3-methylimidazolium chloride) recycling?. [Link]
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ResearchGate. 1-Allyl-3-methylimidazolium Chloride Room Temperature Ionic Liquid: A New and Powerful Nonderivatizing Solvent for Cellulose. [Link]
- Google Patents. (CN101665462A). Method for preparing vinylimidazole ionic liquid.
-
Royal Society of Chemistry. Facile synthesis of well-controlled poly(1-vinyl imidazole) by the RAFT process. [Link]
- Google Patents. (US5118889A). Process for preparing allyl chloride.
-
PubChem. 1-Allyl-3-methylimidazolium chloride. [Link]
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ResearchGate. Synthesis of poly(1-butyl-3-vinylbenzylimidazolium chloride) by.... [Link]
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ACS Publications. Synthesis and Characterization of Alkylated Poly(1-vinylimidazole) to Control the Stability of its DNA Polyion Complexes for Gene Delivery. [Link]
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ACS Publications. Preparation of Poly(1-vinylimidazole)-Grafted Magnetic Nanoparticles and Their Application for Removal of Metal Ions. [Link]
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New Jersey Department of Health. Allyl chloride - Hazardous Substance Fact Sheet. [Link]
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ResearchGate. ¹H nuclear magnetic resonance (NMR) spectrum of 1‐vinylimidazole (A).... [Link]
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CloudSDS. A Detail Guide on Allyl Chloride Hazard and Safety. [Link]
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ResearchGate. 1H NMR spectrum of poly(3-allyl-co-3-AQ-1-vinylimidazolium).... [Link]
- Google Patents. (EP0773915B1).
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PubMed. Synthesis of alkylated poly(1-vinylimidazole) for a new pH-sensitive DNA carrier. [Link]
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MDPI. Multifunctional Applications of Ionic Liquids in Polymer Materials: A Brief Review. [Link]
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PubMed Central (NIH). Significance of Polymers with “Allyl” Functionality in Biomedicine. [Link]
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Scientific Research Publishing. Using Imidazolium-Based Ionic Liquids to Teach Fundamental NMR Interpretation. [Link]
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Gelest, Inc. SAFETY DATA SHEET - ALLYL CHLORIDE. [Link]
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ResearchGate. The Copolymerisation of Vinyl Chloride with Allyl Chloride. [Link]
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An In-depth Technical Guide to 1-Allyl-3-vinylimidazolium Chloride
Introduction: The Unique Potential of a Dual-Functionalized Imidazolium Salt
In the ever-evolving landscape of materials science and chemical synthesis, ionic liquids (ILs) have emerged as a class of compounds with tunable physicochemical properties, offering significant advantages over traditional volatile organic solvents. Among these, 1-Allyl-3-vinylimidazolium chloride, identified by its CAS Number 100894-64-2 , stands out as a particularly interesting molecule.[1][2] This imidazolium-based ionic liquid possesses two distinct functional groups—an allyl group and a vinyl group—making it a versatile precursor for polymerization and a valuable component in the design of advanced materials.
This technical guide provides a comprehensive overview of 1-Allyl-3-vinylimidazolium chloride, tailored for researchers, scientists, and professionals in drug development. We will delve into its core properties, outline a probable synthesis pathway, discuss its known applications, and provide essential safety information. The dual functionality of this molecule opens avenues for creating novel polymers and materials with tailored properties, a feature of significant interest in fields ranging from materials science to advanced drug delivery systems.
Core Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 100894-64-2 | [1][2][3] |
| Molecular Formula | C₈H₁₁ClN₂ | |
| Molecular Weight | 170.64 g/mol | [1] |
| IUPAC Name | 3-allyl-1-vinyl-1H-imidazol-3-ium chloride | |
| Appearance | Light yellow to brown clear liquid | [4] |
| Purity | >98.0% (HPLC) is commercially available | [4] |
| Storage Temperature | 2-8°C, under an inert atmosphere |
Chemical Structure and Synthesis Pathway
The unique characteristics of 1-Allyl-3-vinylimidazolium chloride stem from its molecular architecture, which features a central imidazolium ring substituted with both an allyl and a vinyl group.
Diagram: Chemical Structure of 1-Allyl-3-vinylimidazolium chloride
A 2D representation of the 1-Allyl-3-vinylimidazolium cation with its chloride anion.
Proposed Synthesis Protocol
While a specific, detailed synthesis protocol for 1-Allyl-3-vinylimidazolium chloride is not extensively documented in academic literature, a plausible and widely accepted method for creating such asymmetric imidazolium salts is through a two-step quaternization reaction. This approach is based on established synthesis routes for similar vinylimidazolium ionic liquids.
Step 1: Synthesis of 1-Vinylimidazole The synthesis typically begins with the vinylation of imidazole. This can be achieved through various methods, including the reaction of imidazole with acetylene under pressure or, more commonly in a laboratory setting, through a reaction with a vinyl-donating reagent.
Step 2: Quaternization with Allyl Chloride The second step involves the quaternization of the 1-vinylimidazole with allyl chloride. This is a nucleophilic substitution reaction where the nitrogen atom of the imidazole ring attacks the electrophilic carbon of the allyl chloride.
Experimental Workflow:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-vinylimidazole in a suitable aprotic solvent, such as acetonitrile or toluene.
-
Addition of Allyl Chloride: Slowly add a stoichiometric equivalent of allyl chloride to the solution at room temperature. An inert atmosphere (e.g., nitrogen or argon) is recommended to prevent unwanted side reactions.
-
Reaction Conditions: The reaction mixture is typically heated to a moderate temperature (e.g., 60-80 °C) and stirred for several hours to ensure complete reaction. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Isolation and Purification: Upon completion, the resulting ionic liquid may precipitate out of the solution or the solvent can be removed under reduced pressure. The crude product is then purified, often by washing with a non-polar solvent like diethyl ether or hexane to remove any unreacted starting materials, followed by drying under vacuum.
Diagram: Plausible Synthesis Workflow
A generalized workflow for the synthesis of 1-Allyl-3-vinylimidazolium chloride.
Potential Applications in Research and Development
The presence of both vinyl and allyl groups makes 1-Allyl-3-vinylimidazolium chloride a highly attractive monomer for the synthesis of poly(ionic liquid)s (PILs). These polymers can be designed to have a wide range of properties and have shown promise in several areas:
-
Advanced Materials: The dual polymerizable functionalities allow for the creation of cross-linked polymer networks. These materials can be used as ion-conductive membranes in batteries and fuel cells, or as robust coatings with antistatic properties.
-
Drug Delivery Systems: While direct applications in drug development are still exploratory, the ability to form biocompatible PILs opens possibilities for creating novel drug delivery vehicles. The ionic nature of the polymer backbone could be exploited for electrostatic interactions with charged drug molecules, enabling controlled release profiles.
-
Catalysis: Imidazolium salts are known to be effective solvents and catalysts in a variety of organic reactions. The ability to immobilize the catalytic cation onto a polymer support through its vinyl or allyl groups can facilitate catalyst recovery and reuse, aligning with the principles of green chemistry.
Safety and Handling
As with any chemical substance, proper handling of 1-Allyl-3-vinylimidazolium chloride is essential. The available safety data from suppliers indicates the following hazards:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Handling Precautions:
-
Work in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of vapors or direct contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[5]
It is imperative to consult the full Safety Data Sheet (SDS) from the supplier before handling this compound.
Conclusion and Future Outlook
1-Allyl-3-vinylimidazolium chloride represents a fascinating building block for materials scientists and chemists. Its dual functionality as a polymerizable ionic liquid provides a platform for the rational design of novel materials with tailored properties. While the publicly available data on its specific physicochemical properties and synthesis is somewhat limited, the established chemistry of imidazolium salts provides a solid foundation for its use in research and development. As the demand for advanced polymers and functional materials grows, we can anticipate that the full potential of this and similar dual-functionalized ionic liquids will be increasingly explored and realized.
References
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PubChem. 1-Allyl-3-methylimidazolium chloride. [Link]
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Connect Chemical. 1-Allyl-3-Vinylimidazolium Chloride Supplier China. [Link]
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MDPI. Synthesis and Characterization of 1-Vinylimidazolium Alkyl Sulfate Polymeric Ionic Liquids. [Link]
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HENAN NEW BLUE CHEMICAL CO.,LTD. NewblueCHEM 1-Allyl-3-vinyliMidazoliuM chloride. [Link]
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Semantic Scholar. SYNTHESIS OF 1-ALLYL,3-METHYLIMIDAZOLIUM-BASED ROOM- TEMPERATURE IONIC LIQUID AND PRELIMINARY STUDY OF ITS DISSOLVING CELLULOSE. [Link]
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ResearchGate. A new derivative of 1-allyl-3-methylimidazolium chloride as ionic liquid compound: Synthesis, physical properties and DFT studies. [Link]
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- 3. 100894-64-2|1-Allyl-3-vinylimidazolium chloride|BLD Pharm [bldpharm.com]
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Spectroscopic Data for 1-Allyl-3-vinylimidazolium Chloride ([AVIM]Cl): A Technical Guide
This technical guide provides an in-depth analysis of the spectroscopic data for 1-Allyl-3-vinylimidazolium chloride ([AVIM]Cl), a versatile ionic liquid with applications in polymer chemistry and materials science. The following sections detail the expected Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopic characteristics of this compound, grounded in established principles and data from closely related analogues. This document is intended for researchers, scientists, and professionals in drug development and materials science who require a robust understanding of the structural characterization of [AVIM]Cl.
Molecular Structure and Significance
1-Allyl-3-vinylimidazolium chloride is an imidazolium-based ionic liquid featuring two distinct polymerizable groups: an allyl group and a vinyl group. This dual functionality makes it a valuable monomer for the synthesis of advanced polymers and functional materials. Accurate spectroscopic characterization is paramount for confirming its synthesis, assessing purity, and understanding its behavior in subsequent chemical transformations.
Below is the chemical structure of 1-Allyl-3-vinylimidazolium chloride with atoms numbered for spectroscopic assignment purposes.
Caption: Workflow for ATR-FTIR analysis of [AVIM]Cl.
Step-by-Step Methodology:
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Background Scan: Acquire a background spectrum of the empty ATR crystal. This is crucial to subtract the spectral contributions of the ambient atmosphere (e.g., CO₂ and water vapor).
-
Sample Application: Place a small amount (typically a single drop or a few milligrams of solid) of 1-Allyl-3-vinylimidazolium chloride directly onto the center of the ATR crystal.
-
Sample Spectrum Acquisition: Collect the sample spectrum. A typical acquisition involves co-adding 16 to 32 scans at a resolution of 4 cm⁻¹ over a range of 4000–400 cm⁻¹.
-
Data Processing: The resulting spectrum should be baseline-corrected and the peaks identified.
Expected FTIR Spectral Data and Interpretation
The following table summarizes the anticipated vibrational modes for [AVIM]Cl based on characteristic frequencies for imidazolium salts and olefinic compounds. [1][2]
| Wavenumber (cm⁻¹) | Intensity | Assignment | Vibrational Mode |
|---|---|---|---|
| ~3150 - 3050 | Medium | C-H stretch | Imidazolium ring (C2-H, C4-H, C5-H) |
| ~3080 | Medium | =C-H stretch | Vinyl and Allyl groups |
| ~1645 | Medium-Weak | C=C stretch | Vinyl and Allyl groups |
| ~1560 & ~1450 | Strong | C=C & C=N stretch | Imidazolium ring skeletal vibrations |
| ~1160 | Strong | Ring breathing | Imidazolium ring |
| ~960 | Medium | =C-H bend | Out-of-plane (trans) vinyl C-H wag |
| ~910 | Medium | =C-H bend | Out-of-plane (terminal) vinyl C-H wag |
| ~830 | Medium | C-H bend | Out-of-plane imidazolium ring bend |
Causality and Insights:
-
The C-H stretching vibrations of the imidazolium ring typically appear at higher frequencies (>3100 cm⁻¹) compared to saturated alkyl C-H stretches, due to the aromatic nature of the ring.
-
The C=C stretching frequency around 1645 cm⁻¹ is a clear indicator of the presence of the vinyl and allyl functionalities.
-
The strong bands in the 1600-1400 cm⁻¹ region are characteristic fingerprints of the imidazolium ring itself and are useful for confirming the core structure. [3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For [AVIM]Cl, both ¹H and ¹³C NMR are essential for unambiguous structure elucidation.
Experimental Protocol: NMR Sample Preparation and Acquisition
Causality Behind Experimental Choices:
-
Solvent Selection: Deuterated water (D₂O) or dimethyl sulfoxide (DMSO-d₆) are common choices for ionic liquids. D₂O is often preferred for its ability to dissolve a wide range of salts and for providing a clean spectral window. However, the acidic C2-H proton on the imidazolium ring can exchange with deuterium in D₂O over time, leading to a diminished or absent signal. [4]DMSO-d₆ is an excellent alternative that does not suffer from this exchange issue. For this guide, we will reference data expected in D₂O for its common use, while noting the potential for H-D exchange.
-
Referencing: A suitable internal or external standard is required. For D₂O, 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) or sodium trimethylsilylpropanesulfonate (TSP) can be used, setting the reference at 0.00 ppm.
Caption: Workflow for NMR analysis of [AVIM]Cl.
¹H NMR Spectroscopy: Data and Interpretation
The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons. The data below is a synthesized expectation based on published data for 1-allyl-3-vinylimidazolium bromide and related structures. [1][5]
| Atom Label | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|---|
| H2 | ~9.2 | s | 1H | Imidazolium C2-H |
| H4 / H5 | ~7.8 - 7.6 | m | 2H | Imidazolium C4-H, C5-H |
| H6 | ~7.2 | dd | 1H | Vinyl -N-CH= |
| H7a / H7b | ~5.8 - 5.4 | m | 2H | Vinyl =CH₂ |
| H9 | ~6.1 - 5.9 | m | 1H | Allyl -CH= |
| H10a / H10b | ~5.4 - 5.2 | m | 2H | Allyl =CH₂ |
| H8 | ~5.0 | d | 2H | Allyl -N-CH₂- |
Interpretation and Field Insights:
-
The most downfield proton is H2, which is highly deshielded due to the positive charges on the adjacent nitrogen atoms. As mentioned, this signal may broaden or disappear in D₂O due to H-D exchange.
-
The vinyl (H6, H7) and allyl (H9, H10) protons exhibit complex splitting patterns (multiplets) due to both geminal and vicinal coupling.
-
The protons on the methylene group of the allyl substituent (H8) appear as a doublet due to coupling with the H9 proton.
¹³C NMR Spectroscopy: Data and Interpretation
The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and their electronic environments. The assignments below are based on typical chemical shift ranges for imidazolium salts and olefinic carbons. [6]
| Atom Label | Expected Chemical Shift (δ, ppm) | Assignment |
|---|---|---|
| C2 | ~136 | Imidazolium C2 |
| C4 / C5 | ~123 - 119 | Imidazolium C4, C5 |
| C6 | ~129 | Vinyl -N-C H= |
| C7 | ~110 | Vinyl =C H₂ |
| C9 | ~131 | Allyl -C H= |
| C10 | ~122 | Allyl =C H₂ |
| C8 | ~52 | Allyl -N-C H₂- |
Interpretation and Field Insights:
-
The carbon atoms of the imidazolium ring (C2, C4, C5) and the olefinic carbons (C6, C7, C9, C10) all resonate in the downfield region (110-140 ppm).
-
The C2 carbon is typically the most downfield of the ring carbons.
-
The aliphatic C8 carbon attached to the nitrogen is found significantly upfield, around 52 ppm.
-
Due to the low natural abundance of ¹³C and relaxation effects, the peak intensities in a standard ¹³C NMR spectrum are not directly proportional to the number of carbons.
Conclusion
The spectroscopic data presented in this guide provide a comprehensive framework for the characterization of 1-Allyl-3-vinylimidazolium chloride. By employing standard FTIR and NMR techniques, researchers can confidently verify the synthesis and purity of this important monomer. The provided protocols and interpretations are designed to serve as a reliable reference, ensuring scientific integrity and enabling the successful application of [AVIM]Cl in further research and development.
References
-
K. Seethalakshmi, E. Jasmine Vasantha Rani, R. Padmavathy, N. Radha. FT-IR SPECTRAL ANALYSIS OF IMIDAZOLIUM CHLORIDE. International Journal of Current Research and Review. 2012. Available at: [Link]
-
ResearchGate. 1H NMR spectrum of poly(3-allyl-co-3-AQ-1-vinylimidazolium) bis(trifluoromethylsulfonyl)imide. Available at: [Link]
-
ResearchGate. Microwave assisted synthesis of 1-allyl-3-methylimidazolium chloride. Available at: [Link]
-
Oregon State University. 13C NMR Chemical Shifts. Available at: [Link]
-
ResearchGate. Nuclear magnetic resonance spectroscopic study on ionic liquids of 1-alkyl-3-methylimidazolium salts. Available at: [Link]
-
ResearchGate. Fourier transform infrared (FTIR) spectra of 1‐vinylimidazole and.... Available at: [Link]
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A Technical Guide to the Physical Properties of 1-Allyl-3-vinylimidazolium Chloride Ionic Liquid
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Landscape of Functionalized Ionic Liquids
The field of ionic liquids (ILs) is characterized by a vast and tunable design space, allowing for the synthesis of task-specific materials with tailored properties. 1-Allyl-3-vinylimidazolium chloride ([AVIm]Cl) represents a compelling example of a functionalized IL, incorporating both allyl and vinyl moieties. These reactive groups offer potential for polymerization and post-synthesis modification, making [AVIm]Cl a person of interest for applications in advanced materials and drug delivery systems.
This technical guide provides a comprehensive overview of the known physical properties of 1-Allyl-3-vinylimidazolium chloride. Due to the nascent stage of research on this specific IL, this guide will also draw upon the well-characterized properties of its close structural analog, 1-Allyl-3-methylimidazolium chloride ([AMIM]Cl), to provide a more complete predictive landscape of its behavior and to detail established experimental protocols for its characterization.
Molecular Identity and Physicochemical Properties of [AVIm]Cl
1-Allyl-3-vinylimidazolium chloride is an organic salt with a melting point below 100°C, classifying it as an ionic liquid. The imidazolium cation is asymmetrically substituted with an allyl group at the N1 position and a vinyl group at the N3 position. This dual functionality is key to its potential applications.
Below is a summary of the available physicochemical data for [AVIm]Cl:
| Property | Value | Reference |
| CAS Number | 874830-71-2 | [1] |
| Molecular Formula | C8H11ClN2 | [1] |
| Molecular Weight | 170.64 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Purity | >98% | [1] |
| Melting Point | 133-137°C | [1] |
| Solubility | Soluble in water | [1] |
| Density (approximate) | 1.20 g/cm³ | [1] |
| pH of Aqueous Solution | 4-6 | [1] |
Molecular Structure of 1-Allyl-3-vinylimidazolium chloride ([AVIm]Cl):
Caption: Molecular structure of 1-Allyl-3-vinylimidazolium chloride.
Transport Properties: A Predictive Outlook
Transport properties such as viscosity and ionic conductivity are critical for many applications of ionic liquids, influencing mass transfer rates and electrochemical performance. While specific experimental data for [AVIm]Cl is not yet available in the literature, we can infer its likely behavior based on its structural analog, [AMIM]Cl.
Viscosity
The viscosity of ionic liquids is highly dependent on the size and shape of the constituent ions, as well as intermolecular forces such as hydrogen bonding and van der Waals interactions. For [AMIM]Cl, the viscosity has been studied in aqueous solutions, and it is known to be a relatively viscous ionic liquid. The presence of the vinyl group in [AVIm]Cl in place of the methyl group in [AMIM]Cl is expected to have a modest impact on its viscosity.
Expected Trends for [AVIm]Cl Viscosity:
-
Temperature Dependence: Like most liquids, the viscosity of [AVIm]Cl is expected to decrease significantly with increasing temperature. This relationship can often be described by the Vogel-Fulcher-Tammann (VFT) equation.
-
Influence of Water: The presence of water as a co-solvent will drastically reduce the viscosity of [AVIm]Cl due to the disruption of the ionic liquid's hydrogen-bonding network and the lower viscosity of water itself.
Ionic Conductivity
Ionic conductivity is inversely related to viscosity, as it depends on the mobility of the ions in the liquid. A higher viscosity generally leads to lower ionic conductivity.
Expected Trends for [AVIm]Cl Ionic Conductivity:
-
Temperature Dependence: The ionic conductivity of [AVIm]Cl is expected to increase with increasing temperature, mirroring the decrease in viscosity.
-
Walden Rule: The relationship between molar conductivity and viscosity can be assessed using the Walden rule. Deviations from the ideal Walden line can provide insights into the degree of ion pairing in the ionic liquid.
Thermal Stability
The thermal stability of an ionic liquid is a critical parameter that defines its operational temperature window. For imidazolium-based ILs, thermal stability is influenced by the nature of both the cation and the anion.
The thermal degradation of 1-alkyl-3-methylimidazolium halides is understood to proceed primarily through a nucleophilic substitution (SN2-type) reaction, where the halide anion attacks the alkyl group on the imidazolium cation. This leads to the formation of an alkyl halide and a substituted imidazole. Given the presence of the reactive allyl and vinyl groups, the thermal decomposition of [AVIm]Cl might follow a more complex pathway.
Experimental Protocol: Thermogravimetric Analysis (TGA)
Thermogravimetric analysis is the standard method for determining the thermal stability of ionic liquids.
Step-by-Step Methodology:
-
Sample Preparation: A small, accurately weighed sample of the ionic liquid (typically 5-10 mg) is placed in a TGA crucible (e.g., alumina or platinum).
-
Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen or argon) to prevent oxidative degradation.
-
Heating Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., from ambient to 600 °C).
-
Data Acquisition: The weight of the sample is continuously monitored as a function of temperature.
-
Data Analysis: The onset temperature of decomposition is determined from the TGA curve, typically as the temperature at which a 5% or 10% weight loss is observed.
Caption: A generalized workflow for thermogravimetric analysis of ionic liquids.
Experimental Protocols for Physicochemical Characterization
The following are detailed, step-by-step methodologies for the experimental determination of the key physical properties of 1-Allyl-3-vinylimidazolium chloride.
Density Measurement
Methodology: Vibrating Tube Densimeter
This technique offers high precision and requires a small sample volume.
-
Calibration: The instrument is calibrated using two standards of known density, typically dry air and deionized water, at the desired temperature.
-
Sample Injection: A small volume of the [AVIm]Cl sample is injected into the vibrating U-tube, ensuring no air bubbles are present.
-
Temperature Equilibration: The sample is allowed to thermally equilibrate to the set temperature.
-
Measurement: The instrument measures the oscillation period of the U-tube, which is directly related to the density of the sample.
-
Data Recording: The density value is recorded. Measurements are typically repeated to ensure reproducibility.
Viscosity Measurement
Methodology: Rotational Viscometer
This method is suitable for a wide range of viscosities.
-
Instrument Setup: A cone-and-plate or parallel-plate geometry is selected based on the expected viscosity of the sample. The temperature is controlled using a Peltier or circulating fluid system.
-
Sample Loading: A small volume of [AVIm]Cl is placed onto the lower plate.
-
Gap Setting: The upper geometry is lowered to the correct measurement gap.
-
Shear Rate Program: A controlled shear rate is applied to the sample, and the resulting torque is measured.
-
Data Acquisition: The viscosity is calculated from the shear stress and shear rate. Measurements are often performed over a range of shear rates to check for Newtonian behavior.
Conductivity Measurement
Methodology: Conductometer with a Dipping Cell
-
Calibration: The conductivity cell is calibrated using standard potassium chloride solutions of known conductivity at the measurement temperature.
-
Sample Preparation: The [AVIm]Cl sample is placed in a thermostated vessel.
-
Measurement: The conductivity probe is immersed in the sample, ensuring the electrodes are fully covered.
-
Temperature Equilibration: The sample is allowed to reach thermal equilibrium.
-
Data Recording: The conductivity is measured. The measurement is repeated until a stable reading is obtained.
Concluding Remarks and Future Outlook
1-Allyl-3-vinylimidazolium chloride is a promising functionalized ionic liquid with potential in polymer chemistry and materials science. While its physical properties are not yet extensively documented, this guide provides the currently available data and a predictive framework based on its close structural analog, [AMIM]Cl. The detailed experimental protocols herein offer a roadmap for the comprehensive characterization of [AVIm]Cl, which will be crucial for unlocking its full potential in various applications, including the development of novel drug delivery systems. As research into this and other dually-functionalized ionic liquids continues, a more complete understanding of their structure-property relationships will undoubtedly emerge, paving the way for the rational design of next-generation materials.
References
- Zhang, J., et al. (2005). 1-Allyl-3-methylimidazolium Chloride Room Temperature Ionic Liquid: A New and Powerful Nonderivatizing Solvent for Cellulose. Macromolecules, 38(20), 8272–8277.
- Yıldız, M., et al. (2024). A new derivative of 1-allyl-3-methylimidazolium chloride as ionic liquid compound: Synthesis, physical properties and DFT studies. In Press.
-
PubChem. (n.d.). 1-Allyl-3-methylimidazolium chloride. Retrieved from [Link]
-
Connect Chemical. (n.d.). 1-Allyl-3-Vinylimidazolium Chloride. Retrieved from [Link]
- Wang, J., et al. (2011). Synthesis and properties of 1-allyl-3-methyl-imidazolium bicarbonate room temperature ionic liquid. Journal of the Serbian Chemical Society, 76(5), 729-737.
- BenchChem. (2025). An In-depth Technical Guide on the Thermal Stability and Degradation of 3-Methyl-1-vinyl-1H-imidazolium chloride. Retrieved from [https://www.benchchem.com/product/bcp001920/technical-guide]
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Navigating the Unknown: A Health and Safety Guide to 1-Allyl-3-vinylimidazolium Chloride
Introduction: Acknowledging the Data Gap
1-Allyl-3-vinylimidazolium chloride is a functionalized ionic liquid with potential applications in polymer chemistry, materials science, and as a component in advanced electrolytes.[1][2] Its structure, featuring both allyl and vinyl functional groups, makes it a versatile monomer for the synthesis of poly(ionic liquid)s and other novel materials.[3][4] However, as a relatively specialized chemical, comprehensive public health and safety documentation for 1-Allyl-3-vinylimidazolium chloride (CAS No. 100894-64-2) is notably scarce.
This guide is designed for researchers, scientists, and drug development professionals who may handle this compound. In the absence of exhaustive, substance-specific toxicological data, this document employs a precautionary, evidence-based approach. We will leverage the detailed safety information available for its close structural analogue, 1-Allyl-3-methylimidazolium chloride (CAS No. 65039-10-3), to establish a baseline for safe handling protocols. This core data is supplemented with established principles of ionic liquid toxicology and a specific analysis of the additional risks conferred by the vinyl functional group.[5][6]
The central tenet of this guide is that while the physical and toxicological properties of these two molecules are not identical, the shared imidazolium core, allyl group, and chloride anion provide a scientifically sound basis for hazard assessment and risk mitigation.
Section 1: Hazard Identification and Classification
The primary, immediate hazards associated with 1-Allyl-3-vinylimidazolium chloride are anticipated to be irritation to the skin, eyes, and respiratory system. This assessment is based on the GHS classification provided by multiple suppliers for the vinyl compound and is strongly corroborated by the detailed classification of its methyl analogue.[7]
GHS Hazard Classification
The Globally Harmonized System (GHS) classification for 1-Allyl-3-vinylimidazolium chloride and its methyl analogue are presented below. The consistency in hazard statements underscores the reliability of using the methyl analogue as a safety surrogate.
| Compound | GHS Pictogram | Signal Word | Hazard Statements | Source |
| 1-Allyl-3-vinylimidazolium chloride | Irritant | Warning | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | |
| 1-Allyl-3-methylimidazolium chloride | Irritant | Warning | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [7][8][9] |
Analysis of Structural Hazards
The toxicological profile of this ionic liquid can be understood by considering its constituent parts:
-
Imidazolium Cation: The imidazolium ring is a common feature in many ionic liquids. Studies have shown that the imidazolium cation itself is a primary driver of toxicity, often through interaction with and disruption of cell membranes.[5][6] The overall toxicity tends to increase with the length of the alkyl side chains, which enhances lipophilicity.[5]
-
Allyl Group (-CH₂-CH=CH₂): The allyl group is a reactive moiety. While the toxicity of the allyl group within this specific ionic liquid has not been studied, the parent compound, allyl chloride, is known to be toxic and irritating.[10] Chronic exposure to allyl chloride can cause injury to the liver and kidneys.[10] This underscores the need for caution and avoidance of systemic exposure.
-
Vinyl Group (-CH=CH₂): The vinyl group introduces a significant, additional hazard: the potential for spontaneous or induced polymerization .[3] This reaction can be exothermic and may occur unexpectedly if the material is exposed to heat, light, UV radiation, or chemical initiators (e.g., free radicals). Such a reaction within a sealed container could lead to a dangerous pressure buildup.
-
Chloride Anion (Cl⁻): The chloride anion is generally considered to have a low impact on the overall toxicity of imidazolium-based ionic liquids compared to the cation.[5]
Section 2: Toxicological Profile and Environmental Fate
While specific LD50 or chronic toxicity data for 1-Allyl-3-vinylimidazolium chloride are unavailable, a broader examination of imidazolium-based ionic liquids reveals consistent patterns.
Human Health Toxicology (Inferred)
Based on the available data for the methyl analogue and general ionic liquid toxicology, the following effects are anticipated:
-
Acute Effects: The primary routes of occupational exposure are inhalation of dust/aerosols, skin contact, and eye contact.[9]
-
Inhalation: May cause respiratory tract irritation, leading to coughing and sore throat.[7][9]
-
Skin Contact: Causes skin irritation, characterized by redness and pain.[7] Due to the general membrane-disrupting nature of imidazolium salts, prolonged contact should be avoided to prevent potential dermal absorption.
-
Eye Contact: Causes serious eye irritation, with potential for redness, pain, and blurred vision.[7][9]
-
Ingestion: May be harmful if swallowed.[7]
-
-
Chronic Effects: No specific data is available. However, many imidazolium-based ionic liquids are known for their poor biodegradability and potential for bioaccumulation, raising concerns about long-term exposure.[6] The presence of the allyl group suggests that caution is warranted regarding potential long-term effects on the liver and kidneys, as seen with related allyl compounds.[10]
-
Carcinogenicity & Mutagenicity: No components of the methyl analogue are listed as probable or confirmed carcinogens by IARC.[7][11] No data on germ cell mutagenicity is available.[11]
Ecotoxicological Profile
Imidazolium-based ionic liquids are often mistakenly perceived as "green" solvents due to their low vapor pressure. However, many are toxic to aquatic life and are not readily biodegradable.[6] The imidazolium and pyridinium-based ionic liquids are generally found to be the most toxic to aquatic organisms.[5] It should be assumed that 1-Allyl-3-vinylimidazolium chloride poses a threat to aquatic ecosystems and its release into the environment must be avoided.
Section 3: Risk Management and Safe Handling Protocols
A robust safety protocol is self-validating and built on a foundation of engineering controls, administrative procedures, and personal protective equipment (PPE). The following protocols are derived from best practices for handling irritant and reactive chemicals, based on the safety data for 1-Allyl-3-methylimidazolium chloride.
Engineering Controls
-
Ventilation: All handling of 1-Allyl-3-vinylimidazolium chloride, especially when handled as a powder or when heated, should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[7][9]
-
Safety Equipment: Eyewash stations and safety showers must be readily accessible and located close to the workstation.[9]
Storage and Handling
Proper storage is critical to maintaining the chemical's integrity and preventing hazardous reactions.
| Parameter | Requirement | Rationale / Causality |
| Temperature | Store in a cool, dry place. Recommended storage at 2-8°C or -20°C. | Low temperatures reduce the rate of potential degradation and spontaneous polymerization. |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen, argon). | The compound is noted as being moisture-sensitive.[12] An inert atmosphere prevents degradation from moisture and oxidation. |
| Container | Keep container tightly sealed.[9] | Prevents contamination and absorption of moisture. |
| Incompatibilities | Keep away from strong oxidizing agents and bases.[11][12] | Strong oxidizers can react exothermically. Bases could potentially initiate polymerization of the vinyl group. |
| Light/Heat | Store away from heat, sparks, open flames, and direct sunlight.[7] | Heat and UV light can provide the energy needed to initiate polymerization of the vinyl group. |
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory when handling this compound.
| Protection Type | Specification | Standard |
| Eye/Face | Safety glasses with side-shields or chemical safety goggles.[7] | NIOSH (US) or EN 166 (EU) approved. |
| Skin (Hands) | Chemically resistant, impervious gloves (e.g., nitrile). Gloves must be inspected prior to use. Use proper glove removal technique.[7] | EU Directive 89/686/EEC and standard EN 374. |
| Skin (Body) | Laboratory coat. Additional impervious clothing may be required based on the scale of work.[7] | N/A |
| Respiratory | Not typically required if handled in a fume hood. For situations outside a hood or for spill cleanup, a particle respirator (N95 or P1) or higher may be necessary.[7] | NIOSH (US) or CEN (EU) approved. |
Section 4: Experimental Protocols and Workflows
Step-by-Step Safe Handling Protocol
-
Preparation: Before handling, ensure the chemical fume hood is operational and the work area is clear. Verify the location and functionality of the nearest eyewash station and safety shower. Don all required PPE as specified in Section 3.3.
-
Dispensing: Transport the sealed container to the fume hood. Allow the container to reach room temperature before opening to prevent condensation of atmospheric moisture. Slowly open the container. If the material is a solid, use a dedicated spatula to dispense the required amount, avoiding the creation of dust. If it is a liquid, use a clean pipette or syringe.
-
During Use: Keep the container sealed when not actively dispensing. Perform all manipulations well within the fume hood sash.
-
Post-Handling: Tightly seal the primary container. Decontaminate any surfaces that may have come into contact with the chemical. Clean reusable equipment thoroughly.
-
Waste Disposal: Dispose of contaminated gloves, pipette tips, and other disposable materials in a designated, sealed hazardous waste container. Dispose of the chemical waste itself according to institutional and local regulations.
-
Hygiene: After work is complete and PPE is removed, wash hands and forearms thoroughly with soap and water.
Risk Assessment Workflow for Chemicals with Limited Data
When working with novel or poorly characterized substances like 1-Allyl-3-vinylimidazolium chloride, a systematic risk assessment is crucial. The following workflow should be implemented.
Caption: Risk assessment workflow for compounds with limited safety data.
Section 5: Emergency Procedures
In the event of an emergency, prompt and correct action is vital. The following procedures are based on the SDS for 1-Allyl-3-methylimidazolium chloride.[7][9][11]
First Aid Measures
| Exposure Route | Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek medical attention if symptoms persist.[9][11] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical advice.[9] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Get medical attention immediately.[7][9] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and then drink plenty of water. Seek immediate medical attention.[9][11] |
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO₂).[7]
-
Specific Hazards: Combustion may produce toxic and corrosive gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride gas.[7][11]
-
Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[7]
Accidental Release Measures (Spill Cleanup)
-
Evacuate: Evacuate non-essential personnel from the area.
-
Ventilate: Ensure adequate ventilation.
-
Control Ignition Sources: Remove all sources of heat, sparks, and ignition.[7]
-
Containment: Wear full PPE as described in Section 3.3. For a solid spill, carefully sweep up the material to avoid creating dust and place it in a suitable, sealed container for disposal.[11] For a liquid spill, cover with a non-combustible absorbent material (e.g., sand, vermiculite) and shovel into a sealed container for disposal.
-
Decontamination: Clean the spill area thoroughly with soap and water.
-
Environmental Protection: Prevent the spill from entering drains or waterways.[7]
References
-
PubChem. (n.d.). 1-Allyl-3-methylimidazolium chloride. National Center for Biotechnology Information. Retrieved from [Link]
-
Wikipedia. (n.d.). 1-Vinylimidazole. Retrieved from [Link]
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ResearchGate. (2025). Effect of copolymers of 4(5)-vinylimidazole and quaternary imidazolium salts on the hydrolysis rates of charged and neutral esters. II. Retrieved from [Link]
-
ResearchGate. (2024). Polymerization of various vinylimidazole isomers. Retrieved from [Link]
-
Egorova, K. S., Gordeev, E. G., & Ananikov, V. P. (2017). Ionic Liquids—A Review of Their Toxicity to Living Organisms. PMC - NIH. Retrieved from [Link]
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Cvjetko Bubalo, M., Radošević, K., Radojčić Redovniković, I., Halambek, J., & Srček, V. G. (2014). Ionic Liquids Toxicity—Benefits and Threats. PMC - PubMed Central. Retrieved from [Link]
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ACS Applied Polymer Materials. (2022). Vinylimidazole-Based Polymer Electrolytes with Superior Conductivity and Promising Electrochemical Performance for Calcium Batteries. PMC - NIH. Retrieved from [Link]
-
ResearchGate. (2023). Applications and Risk Assessments of Ionic Liquids in Chemical and Pharmaceutical Domains: An Updated Overview. Retrieved from [Link]
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IARC Publications. (n.d.). ALLYL CHLORIDE 1. Exposure Data. Retrieved from [Link]
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EPA. (n.d.). Allylchloride. Retrieved from [Link]
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ResearchGate. (2021). Polymerized Ionic Liquids as Antimicrobial Materials. Retrieved from [Link]
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PubMed Central. (n.d.). Ionic Liquid‐Based Polymer Nanocomposites for Sensors, Energy, Biomedicine, and Environmental Applications: Roadmap to the Future. Retrieved from [Link]
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Navigating the Solution Landscape: A Technical Guide to the Solubility of 1-Allyl-3-vinylimidazolium Chloride in Organic Solvents
Foreword: Understanding the Unique Role of 1-Allyl-3-vinylimidazolium Chloride
To the researchers, scientists, and drug development professionals at the forefront of innovation, the choice of solvent is paramount. It is a decision that dictates reaction kinetics, product purity, and the overall feasibility of a synthetic pathway. In the ever-expanding toolkit of modern chemistry, ionic liquids (ILs) have emerged as a class of solvents with unparalleled tunability and a unique set of physicochemical properties. Among these, 1-Allyl-3-vinylimidazolium chloride ([AVIM]Cl), and its closely related and more extensively studied analog, 1-Allyl-3-methylimidazolium chloride ([AMIM]Cl), stand out for their potential in polymerization, organic synthesis, and the dissolution of complex biomolecules.[1]
This technical guide provides an in-depth exploration of the solubility of 1-Allyl-3-vinylimidazolium chloride in organic solvents. Recognizing the limited availability of comprehensive quantitative solubility data for [AVIM]Cl in the public domain, this guide will focus on the underlying principles that govern its solubility, drawing parallels with the well-documented behavior of [AMIM]Cl and other imidazolium-based ionic liquids. We will delve into the molecular interactions that dictate solubility, present qualitative solubility trends, and provide detailed, field-proven methodologies for determining solubility in your own laboratory settings. Our aim is to equip you not just with data, but with a predictive understanding that will empower your experimental design and accelerate your research endeavors.
The Molecular Architecture of 1-Allyl-3-vinylimidazolium Chloride: A Prelude to its Solubility Behavior
1-Allyl-3-vinylimidazolium chloride is an imidazolium-based ionic liquid characterized by a positively charged imidazolium ring and a chloride anion. The key to understanding its solubility lies in the specific functional groups attached to the imidazolium cation: an allyl group (-CH₂-CH=CH₂) and a vinyl group (-CH=CH₂). These unsaturated groups introduce sites for potential π-π interactions and make the cation polymerizable, a feature that distinguishes it from many common ionic liquids.
The overall structure imparts a high degree of polarity to the molecule. The positive charge on the imidazolium ring is delocalized, and the small, highly charge-dense chloride anion is a strong hydrogen bond acceptor. These features strongly suggest that [AVIM]Cl will exhibit a preference for polar organic solvents capable of engaging in electrostatic and hydrogen bonding interactions.
Qualitative Solubility Profile of 1-Allyl-3-vinylimidazolium Chloride
While a comprehensive, publicly available database of quantitative solubility data for 1-Allyl-3-vinylimidazolium chloride is currently limited, we can infer its solubility in various organic solvents based on its molecular structure and the extensive research on the closely related 1-Allyl-3-methylimidazolium chloride ([AMIM]Cl). The principle of "like dissolves like" is a powerful predictor in this context.
Table 1: Qualitative Solubility of 1-Allyl-3-vinylimidazolium Chloride in Common Organic Solvents
| Solvent Class | Representative Solvents | Expected Solubility | Rationale for Solubility Behavior |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Acetonitrile (MeCN), Acetone, Tetrahydrofuran (THF) | High to Miscible | These solvents possess high dipole moments and can effectively solvate the imidazolium cation and the chloride anion through dipole-ion interactions. DMSO, in particular, is an excellent hydrogen bond acceptor, readily interacting with the imidazolium ring protons and stabilizing the ionic liquid in solution.[2][3] |
| Polar Protic | Methanol (MeOH), Ethanol (EtOH) | High to Miscible | These solvents can act as both hydrogen bond donors and acceptors, leading to strong interactions with both the cation and the chloride anion. The hydroxyl group of the alcohol can form hydrogen bonds with the chloride anion, while the polar nature of the solvent solvates the imidazolium ring.[2] |
| Halogenated | Dichloromethane (DCM) | Moderate to Low | Dichloromethane is a moderately polar solvent. While it can engage in some dipole-ion interactions, its ability to form strong hydrogen bonds is limited, which may restrict the solubility of highly polar ionic liquids like [AVIM]Cl.[4] |
| Non-Polar Aromatic | Toluene, Benzene | Low to Immiscible | These solvents lack the polarity and hydrogen bonding capabilities necessary to overcome the strong electrostatic interactions between the imidazolium cation and the chloride anion in the ionic liquid lattice. |
| Non-Polar Aliphatic | Hexane, Heptane | Immiscible | Similar to non-polar aromatic solvents, aliphatic hydrocarbons are unable to provide the necessary solvation energy to dissolve the ionic liquid. |
The Science of Solvation: Key Factors Governing Solubility
The solubility of an ionic liquid in an organic solvent is a complex interplay of intermolecular forces. Understanding these factors provides a predictive framework for solvent selection and the design of novel solvent systems.
The Dominance of Polarity and Hydrogen Bonding
The primary driver for the dissolution of 1-Allyl-3-vinylimidazolium chloride is the ability of the solvent to solvate the constituent ions. This is most effectively achieved by polar solvents. The strength of the interaction between the solvent and the ions must be sufficient to overcome the lattice energy of the ionic liquid (the energy holding the ions together in the solid state).
-
Cation Solvation: The positively charged imidazolium ring is solvated by the negative end of polar solvent molecules. The presence of acidic protons on the imidazolium ring (especially at the C2 position) allows for hydrogen bonding with hydrogen bond acceptor solvents like DMSO.
-
Anion Solvation: The chloride anion (Cl⁻) is a small, hard anion with a high charge density. It is a strong hydrogen bond acceptor and is readily solvated by polar protic solvents (like methanol and ethanol) and strong hydrogen bond donor solvents.
The Role of Cation and Anion Structure
The structure of both the cation and the anion of an ionic liquid significantly influences its solubility.[5] For imidazolium-based ILs:
-
Alkyl Chain Length: While not directly applicable to the allyl and vinyl groups in [AVIM]Cl, in general, increasing the length of alkyl chains on the imidazolium cation increases the van der Waals interactions and can enhance solubility in less polar organic solvents.
-
Functional Groups: The allyl and vinyl groups on the [AVIM]Cl cation introduce additional sites for specific interactions, including π-π stacking with aromatic solvents, although this is generally a weaker interaction compared to the dominant electrostatic and hydrogen bonding forces.
-
Anion Choice: The nature of the anion plays a crucial role. Small, coordinating anions like chloride lead to higher lattice energies and often require more polar or hydrogen-bonding solvents for dissolution compared to larger, more charge-diffuse anions like bis(trifluoromethylsulfonyl)imide ([Tf₂N]⁻).[6]
Experimental Determination of Solubility: A Practical Guide
Accurate determination of solubility is a critical step in process development and optimization. The following section outlines a robust, self-validating protocol for measuring the solubility of 1-Allyl-3-vinylimidazolium chloride in an organic solvent of interest.
The Isothermal Shake-Flask Method
This gravimetric method is a reliable and widely used technique for determining the equilibrium solubility of a solid in a liquid.
Experimental Workflow Diagram
Caption: Conceptual workflow for solubility prediction using the COSMO-RS model.
COSMO-RS calculates the chemical potential of a solute in a solvent based on the interaction of their molecular surface polarities. This allows for the prediction of phase equilibria and solubility without the need for experimental data, making it an invaluable tool for screening potential solvents for a given ionic liquid. While a detailed discussion of the theory behind COSMO-RS is beyond the scope of this guide, it is important to recognize its utility in modern solvent selection workflows.
Conclusion: A Framework for Understanding and Application
The solubility of 1-Allyl-3-vinylimidazolium chloride in organic solvents is governed by fundamental principles of intermolecular interactions, with polarity and hydrogen bonding playing the most significant roles. While comprehensive quantitative data remains an area for future research, the qualitative trends and predictive frameworks discussed in this guide provide a robust foundation for its application in synthesis, polymerization, and drug development.
The experimental protocols outlined herein offer a clear and reliable path to determining the precise solubility of [AVIM]Cl in your specific solvent systems. By combining this experimental approach with an understanding of the underlying chemical principles, researchers can confidently navigate the complex solution landscape and unlock the full potential of this versatile ionic liquid.
References
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Zhang, H., Wu, J., Zhang, J., & He, J. (2005). 1-Allyl-3-methylimidazolium Chloride Room Temperature Ionic Liquid: A New and Powerful Nonderivatizing Solvent for Cellulose. Macromolecules, 38(20), 8272–8277. [Link]
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Chen, Y., et al. (2018). The interactions between polar solvents (methanol, acetonitrile, dimethylsulfoxide) and the ionic liquid 1-ethyl-3-methylimidazolium bis(fluorosulfonyl)imide. Physical Chemistry Chemical Physics, 20(3), 1619-1628. [Link]
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Li, Y., Wu, Y., & Li, D. (2015). Phase Diagram of [Amim]Cl + Salt Aqueous Biphasic Systems and Its Application for [Amim]Cl Recovery. Journal of Chemical & Engineering Data, 60(11), 3296–3302. [Link]
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Saba, H., Yumei, Z., & Huaping, W. (2015). Thermodynamic Study of Ionic Liquid Mixtures of 1-Hexyl-3-methylimidazolium Halide and Dimethyl Sulfoxide. Journal of Chemical & Engineering Data, 60(3), 772–781. [Link]
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An In-Depth Technical Guide to the Biocompatibility of Polymers Derived from 1-Allyl-3-vinylimidazolium chloride
Foreword: The Imperative of Biocompatibility in Advanced Biomaterials
For researchers, scientists, and drug development professionals, the journey of a novel biomaterial from conception to clinical application is paved with rigorous evaluation. Among the most critical milestones in this journey is the comprehensive assessment of biocompatibility. This guide provides an in-depth technical exploration of the biocompatibility of a promising class of polymers: those derived from the ionic liquid monomer, 1-Allyl-3-vinylimidazolium chloride (poly(AVIC)). These poly(ionic liquid)s (PILs) are gaining traction for a multitude of biomedical applications, including as antimicrobial coatings, hydrogels for wound dressing and drug delivery, and scaffolds for tissue engineering. Their inherent cationic nature, stemming from the imidazolium ring, imparts unique and tunable properties. However, this same characteristic necessitates a thorough understanding of their interaction with biological systems. This document serves as a technical resource, offering not only a synthesis of the current understanding of poly(AVIC) biocompatibility but also detailed, field-proven methodologies for its evaluation, grounded in the principles of the ISO 10993 standards.
The Molecular Architecture of Poly(AVIC) and its Implications for Biocompatibility
Poly(1-Allyl-3-vinylimidazolium chloride) is a cationic polyelectrolyte characterized by a polymer backbone with pendant imidazolium rings. The presence of both allyl and vinyl groups on the imidazolium cation offers versatile polymerization routes and opportunities for post-polymerization modification. The biocompatibility of these polymers is not an intrinsic, immutable property but rather a complex interplay of several physicochemical factors:
-
Cationic Charge Density: The positively charged imidazolium groups are pivotal to the polymer's functionality, particularly its antimicrobial properties. This charge facilitates interaction with negatively charged cell membranes of bacteria. However, a high charge density can also lead to interactions with mammalian cell membranes, potentially inducing cytotoxicity.[1]
-
Hydrophobicity and Hydrophilicity: The overall hydrophilic/hydrophobic balance of the polymer, influenced by the polymer backbone and any co-monomers or modifications, dictates its interaction with proteins and cells in a biological environment.[2]
-
Molecular Weight and Crosslinking: Higher molecular weight and crosslinked networks, as found in hydrogels, can influence the polymer's stability and the potential for leaching of unreacted monomers or low molecular weight oligomers, which are often a primary source of cytotoxicity.[3][4]
-
Counter-ion: While the focus is often on the cationic polymer, the associated anion (in this case, chloride) can also influence the overall biocompatibility.
A Multi-faceted Approach to Biocompatibility Assessment: The ISO 10993 Framework
A comprehensive evaluation of a medical device or biomaterial's safety is governed by the International Organization for Standardization's ISO 10993 series of standards. This risk-management-based approach provides a framework for selecting the appropriate biological tests based on the nature and duration of the material's contact with the body. For polymers like poly(AVIC), which may be used in applications ranging from transient skin contact to long-term implantation, a tiered testing strategy is essential.
Foundational In Vitro Biocompatibility Testing
In vitro assays are the cornerstone of biocompatibility screening. They are rapid, cost-effective, and sensitive methods for detecting potential toxicity from leachable substances or direct material contact.
Cytotoxicity testing is a mandatory first step for all medical devices and materials.[5] It assesses the potential of a material to cause cell death or inhibit cell growth. For poly(AVIC), this is particularly crucial due to the cationic nature of the polymer.
Key Causality Behind Experimental Choices: The primary concern with poly(AVIC) is the potential for unreacted 1-Allyl-3-vinylimidazolium chloride monomer or low molecular weight polymer chains to leach out and disrupt cell membranes. Therefore, cytotoxicity testing is designed to detect these harmful leachables. The choice of cell line is also critical; fibroblasts like L929 and 3T3 are commonly used as they are representative of the connective tissue that would be in contact with many implanted devices.
Table 1: Representative Cytotoxicity Data for Imidazolium-Based Polymers
| Polymer/Monomer | Cell Line | Assay | Endpoint | Result | Reference |
| Imidazolium Ionic Liquid Monomers | L929 fibroblasts | MTT | IC50 | Varies with alkyl chain length | [6][7] |
| Poly(vinylimidazolium) Hydrogel | L929 fibroblasts | Elution Test | Cell Viability | >70% viability (non-cytotoxic) | [8] |
| Leachates from PVC with Imidazolium IL | HepG2 | CCK-8 | Cell Viability | Concentration-dependent decrease | [9] |
Experimental Protocol: In Vitro Cytotoxicity - Elution Test (Adapted from ISO 10993-5)
This protocol determines the cytotoxic potential of leachable substances from poly(AVIC) materials.
dot
Caption: Workflow for the in vitro hemolysis assay.
Step-by-Step Methodology:
-
Preparation of Red Blood Cell (RBC) Suspension: Obtain fresh, anticoagulated blood (e.g., from a rabbit or human donor). Wash the RBCs with saline and prepare a diluted suspension.
-
Incubation: Place the poly(AVIC) material in contact with the diluted RBC suspension. Also, prepare a negative control (RBCs in saline) and a positive control (RBCs in distilled water, which causes 100% hemolysis). Incubate all samples at 37°C for a defined period (e.g., 2-4 hours) with gentle agitation.
-
Analysis: Centrifuge the samples to pellet the intact RBCs. Carefully collect the supernatant and measure the absorbance of the free hemoglobin using a spectrophotometer.
-
Calculation and Interpretation: Calculate the percentage of hemolysis for the poly(AVIC) sample relative to the positive control. Materials are generally classified as non-hemolytic, slightly hemolytic, or hemolytic based on the percentage of red blood cell lysis.
Experimental Protocol: Platelet Adhesion Assay
This assay qualitatively and quantitatively assesses the tendency of platelets to adhere to the surface of poly(AVIC).
dot
Caption: Workflow for assessing platelet adhesion on a material surface.
Step-by-Step Methodology:
-
Preparation: Prepare the poly(AVIC) material as a flat surface (e.g., a film or coated disc). Prepare platelet-rich plasma (PRP) from fresh, anticoagulated blood.
-
Incubation: Incubate the PRP with the poly(AVIC) surface at 37°C.
-
Washing: Gently wash the surface to remove non-adherent platelets.
-
Quantitative Analysis (LDH Assay): Lyse the adherent platelets and measure the activity of the released lactate dehydrogenase (LDH), an enzyme indicative of cell number.
-
Qualitative Analysis (SEM): Fix, dehydrate, and sputter-coat the surface with gold. Visualize the morphology of the adherent platelets using scanning electron microscopy (SEM) to assess their activation state (e.g., spreading, pseudopodia formation).
Advanced Biocompatibility Assessment
For materials intended for longer-term or more invasive applications, further testing is required to assess more complex biological responses.
Sensitization tests evaluate the potential of a material to induce a delayed-type hypersensitivity reaction. [10] Key Causality Behind Experimental Choices: Leachables from the poly(AVIC) material could act as haptens, binding to skin proteins and triggering an immune response upon repeated exposure. The guinea pig maximization test is a sensitive in vivo model for detecting potential sensitizers.
For implantable devices, direct assessment of the tissue response is crucial. This involves implanting the material into a suitable animal model and evaluating the local tissue reaction over time.
Key Causality Behind Experimental Choices: The "foreign body response" is a generic inflammatory reaction to any implanted material. This test evaluates the extent and duration of this response, looking for signs of chronic inflammation, excessive fibrous capsule formation, or tissue necrosis, which would indicate poor biocompatibility. [11]
Mitigating Cytotoxicity and Enhancing Biocompatibility of Poly(AVIC)
Should initial biocompatibility testing reveal cytotoxic or other adverse effects, several strategies can be employed to improve the biocompatibility of poly(AVIC) materials:
-
Purification: Rigorous purification of the polymer to remove unreacted monomers, initiators, and low molecular weight oligomers is paramount.
-
Copolymerization: Copolymerizing 1-Allyl-3-vinylimidazolium chloride with neutral, hydrophilic monomers can reduce the overall cationic charge density and improve biocompatibility.
-
Hydrogel Formulation: Crosslinking the polymer into a hydrogel network can significantly reduce the leaching of potentially toxic components. [4]* Surface Modification: For materials where only the surface interacts with biological tissues, surface modification techniques can be employed to create a more biocompatible interface.
Conclusion: A Pathway to Biocompatible Poly(AVIC) Innovations
Polymers derived from 1-Allyl-3-vinylimidazolium chloride hold immense promise for a new generation of biomedical devices and drug delivery systems. Their tunable properties and inherent antimicrobial activity make them particularly attractive. However, realizing this potential is contingent upon a thorough and systematic evaluation of their biocompatibility. By adhering to the principles outlined in the ISO 10993 standards and employing the detailed methodologies described in this guide, researchers and developers can confidently assess the safety of their poly(AVIC)-based innovations, paving the way for their successful translation from the laboratory to clinical practice. The journey requires a deep understanding of the interplay between the polymer's chemistry and the biological environment, a commitment to rigorous testing, and a proactive approach to mitigating any potential risks.
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- Yuan, J., et al. (2011). Biocompatibility and antimicrobial activity of poly(3-hydroxyoctanoate) grafted with vinylimidazole.
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- ISO 10993-4:2017 Biological evaluation of medical devices — Part 4: Selection of tests for interactions with blood.
- ISO 10993-6:2016 Biological evaluation of medical devices — Part 6: Tests for local effects after implantation.
- ISO 10993-10:2010 Biological evaluation of medical devices — Part 10: Tests for irritation and skin sensitization.
- ASTM F756-17, Standard Practice for Assessment of Hemolytic Properties of Materials.
- Anderson, J. M., et al. (2008). Foreign body reaction to biomaterials. Seminars in Immunology, 20(2), 86-100.
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Investigation on the Influence of Protein Corona and Platelet Adhesion on Storage Bag Surface on the Platelet Storage Lesion - PubMed Central. [Link]
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In Vitro Antibacterial and Anti-Inflammatory Properties of Imidazolium Poly(ionic liquids) Microspheres Loaded in GelMA-PEG Hydrogels - PMC - NIH. [Link]
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Hemolysis Test Protocol - iGEM. [Link]
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Hemolytic and Antimicrobial Activities of a Series of Cationic Amphiphilic Copolymers Comprised of Same Centered Comonomers with Thiazole Moieties and Polyethylene Glycol Derivatives - PMC - NIH. [Link]
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Anomalous Thermal Characteristics of Poly(ionic liquids) Derived from 1-Butyl-2,3-dimethyl-4-vinylimidazolium Salts - MDPI. [Link]
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Toxicity studies of select ionic liquids (1-ethyl-3-methylimidazolium chloride, 1-butyl-3-methylimidazolium chloride, 1-butyl-1-methylpyrrolidinium chloride, and n-butylpyridinium chloride) administered in drinking water to Sprague Dawley (Hsd:Sprague Dawley SD) rats and B6C3F1/N mice - PMC - NIH. [Link]
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A Robust Heparin-Mimicking Polyglycerol-Based Coating for Blood-Contacting Devices with Long-Term Hemocompatibility and Preliminary Anti-Inflammatory Properties - PubMed. [Link]
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Methodological & Application
Application Notes and Protocols: Harnessing 1-Allyl-3-vinylimidazolium Chloride for Advanced Cellulose Dissolution
Introduction: Reimagining Cellulose in the Era of Green Chemistry
Cellulose, the most abundant renewable biopolymer on Earth, forms the structural backbone of the plant kingdom. Its inherent properties—biodegradability, biocompatibility, and mechanical strength—make it a prime candidate for developing sustainable materials, advanced drug delivery systems, and next-generation biofuels. However, the full potential of cellulose is constrained by a significant hurdle: its profound insolubility in water and common organic solvents. This recalcitrance stems from a dense and highly ordered network of intra- and intermolecular hydrogen bonds, which locks the polymer chains into a quasi-crystalline structure.
Historically, cellulose processing has relied on derivatization methods that are often chemically harsh and environmentally taxing. The advent of Ionic Liquids (ILs) has marked a paradigm shift in this landscape. ILs are organic salts with melting points typically below 100°C, exhibiting unique properties such as negligible vapor pressure, high thermal stability, and, most importantly, an exceptional ability to dissolve cellulose without derivatization.[1][2]
Among the vast family of ILs, those based on the imidazolium cation have shown particular promise. This guide focuses on 1-Allyl-3-vinylimidazolium chloride , a functionalized imidazolium IL. While specific literature on this exact compound for cellulose dissolution is emerging, its structural similarity to the highly effective and well-documented 1-Allyl-3-methylimidazolium chloride ([AMIM]Cl) allows for the development of robust protocols based on established principles.[3][4] The presence of both allyl and vinyl functional groups offers intriguing possibilities for subsequent in-situ polymerization or grafting, opening new avenues for creating novel cellulose-based composite materials.
This document serves as a comprehensive guide for researchers, material scientists, and drug development professionals, providing a deep dive into the mechanisms, protocols, and safety considerations for using 1-Allyl-3-vinylimidazolium chloride as a direct solvent for cellulose.
Scientific Profile: 1-Allyl-3-vinylimidazolium Chloride
The efficacy of an ionic liquid in dissolving cellulose is intimately linked to its molecular structure. The cation's structure influences the IL's physical properties like viscosity and melting point, while the anion plays the primary role in disrupting cellulose's hydrogen bond network.
| Property | Data | Source(s) |
| Chemical Structure | ![]() | |
| IUPAC Name | 3-allyl-1-vinyl-1H-imidazol-3-ium chloride | |
| CAS Number | 100894-64-2 | |
| Molecular Formula | C₈H₁₁ClN₂ | |
| Molecular Weight | 170.64 g/mol | |
| Appearance | Liquid (Physical form may vary) | |
| Key Functional Groups | Imidazolium Cation, Chloride Anion, Allyl Group, Vinyl Group |
Causality Behind Experimental Choices:
-
The Chloride Anion ([Cl]⁻): The chloride anion is a small, highly electronegative species with strong hydrogen bond accepting capabilities. This property is paramount, as it allows the anion to competitively interact with the hydroxyl groups on the cellulose chains, effectively breaking the native hydrogen bonds that hold the chains together.[2] ILs with chloride anions are among the most effective solvents for cellulose.[2]
-
The Imidazolium Cation: The bulky, asymmetric 1-allyl-3-vinylimidazolium cation prevents the formation of a stable crystal lattice, keeping the salt in a liquid state over a wide temperature range. Its role is to sterically separate the cellulose chains once the anions have disrupted the hydrogen bonding.[2]
-
Allyl and Vinyl Groups: These unsaturated functional groups do not directly participate in the dissolution mechanism. However, their presence is a significant advantage for material design, providing reactive sites for post-dissolution modifications such as polymerization, cross-linking, or grafting, enabling the creation of functional biocomposites.
Core Mechanism: A Molecular Perspective on Cellulose Dissolution
The dissolution of cellulose in 1-Allyl-3-vinylimidazolium chloride is not a simple solvation process but a profound disruption of its supramolecular structure. The process is driven by the formation of new, stronger hydrogen bonds between the ionic liquid's components and the cellulose hydroxyl groups.
-
Penetration and Swelling: The ionic liquid begins to penetrate the amorphous regions of the cellulose fibers, causing them to swell.
-
Hydrogen Bond Disruption: The chloride anions [Cl]⁻ act as potent hydrogen bond acceptors. They form strong hydrogen bonds with the hydroxyl protons (-OH) of the cellulose chains. This interaction is thermodynamically more favorable than the native inter-chain and intra-chain hydrogen bonds within the cellulose structure.[5][6]
-
Chain Separation: As the chloride anions systematically break apart the hydrogen bond network, the imidazolium cations intercalate between the cellulose chains. This prevents the chains from re-aggregating and facilitates their dispersal into the ionic liquid medium, resulting in a homogeneous solution.[7]
Experimental Protocols
Disclaimer: These protocols are based on established methodologies for the structurally similar ionic liquid, 1-Allyl-3-methylimidazolium chloride ([AMIM]Cl).[4][8] Researchers should perform initial small-scale trials to optimize parameters for 1-Allyl-3-vinylimidazolium chloride and their specific cellulose source.
Part A: Protocol for Cellulose Dissolution
1. Materials and Equipment:
-
Cellulose Source: Microcrystalline cellulose (MCC), cotton linters, or pre-treated biomass.
-
Ionic Liquid: 1-Allyl-3-vinylimidazolium chloride (ensure it is dry, as water content significantly impedes dissolution).
-
Heating and Stirring: Heating mantle or oil bath with a magnetic stirrer and stir bars, or a mechanical overhead stirrer for higher viscosity solutions.
-
Glassware: Round-bottom flask or a jacketed glass reactor.
-
Atmosphere Control: Schlenk line or glove box for working under an inert atmosphere (Nitrogen or Argon) to prevent moisture uptake.
-
Temperature Control: Thermocouple and controller.
2. Cellulose Pre-treatment (Recommended for Enhanced Dissolution):
-
Rationale: Reducing the crystallinity and degree of polymerization of cellulose can significantly decrease dissolution time and allow for higher concentrations.[9]
-
Procedure:
-
Dry the cellulose source in a vacuum oven at 60-80°C overnight to remove residual moisture.
-
Mechanically grind the cellulose to a fine powder (e.g., using a ball mill) to increase the surface area available for interaction with the IL.
-
3. Step-by-Step Dissolution Procedure:
- Setup: Assemble the reaction flask with the stirrer and connect it to the inert atmosphere line.
- IL Addition: Add the desired amount of 1-Allyl-3-vinylimidazolium chloride to the flask.
- Heating and Degassing: Gently heat the IL to 80-100°C under vacuum for 1-2 hours to remove any absorbed water or volatile impurities.
- Cellulose Addition: Under a positive pressure of inert gas, add the pre-treated cellulose powder to the IL in small portions while stirring. A typical starting concentration is 5 wt%.
- Dissolution: Increase the temperature to 100-120°C. Vigorous stirring is crucial. The mixture will become progressively more viscous and transparent as the cellulose dissolves.[4]
- Monitoring: Continue heating and stirring until a clear, homogeneous, and viscous solution is obtained. This can take anywhere from 30 minutes to several hours depending on the cellulose source and concentration. Complete dissolution can be confirmed by observing a small sample under a polarized light microscope; the absence of birefringent cellulose fibers indicates complete dissolution.[9]
Part B: Protocol for Cellulose Regeneration
Rationale: Cellulose can be easily recovered from the IL solution by introducing a non-solvent (also called an anti-solvent), which disrupts the interaction between the IL and cellulose, causing the cellulose to precipitate.[3] Water is the most common and environmentally friendly anti-solvent.
1. Materials:
-
Cellulose-IL Solution: From Part A.
-
Anti-solvent: Deionized water, ethanol, or acetone.
-
Washing Equipment: Beakers, filtration apparatus (Büchner funnel), or centrifuge.
2. Step-by-Step Regeneration Procedure:
- Precipitation: While vigorously stirring, slowly add the cellulose-IL solution dropwise into a beaker containing a large excess of deionized water (e.g., 10:1 volume ratio of water to IL solution). A white, flocculent precipitate of cellulose will form immediately.[1]
- Washing: The regenerated cellulose must be thoroughly washed to remove all traces of the ionic liquid. This is a critical step, as residual IL can affect the properties of the final material.
- Filtration Method: Collect the precipitate by vacuum filtration. Wash the filter cake repeatedly with large volumes of deionized water until the filtrate is free of chloride ions (test with a silver nitrate solution).
- Centrifugation Method: Alternatively, centrifuge the suspension, decant the supernatant, resuspend the cellulose pellet in fresh deionized water, and repeat several times.
- Drying: The purified, regenerated cellulose can be dried using various methods to produce different morphologies:
- Films: Cast the aqueous slurry onto a glass plate and allow it to dry slowly at room temperature.
- Powder/Aerogel: Freeze-dry (lyophilize) the aqueous suspension to obtain a highly porous material.
- Fibers: Extrude the cellulose-IL solution through a spinneret into a coagulation bath of the anti-solvent (wet spinning).[10]
// Nodes Cellulose [label="Native Cellulose\n(Powder)", fillcolor="#F1F3F4", fontcolor="#202124"]; IL [label="1-Allyl-3-vinylimidazolium\nChloride (IL)", fillcolor="#F1F3F4", fontcolor="#202124"]; Mix [label="Mixing & Heating\n(100-120°C under N₂)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Solution [label="Homogeneous Cellulose-IL\nSolution", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AntiSolvent [label="Anti-Solvent\n(e.g., Water)", fillcolor="#F1F3F4", fontcolor="#202124"]; Precipitate [label="Precipitation", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; RegenCellulose [label="Regenerated Cellulose\n(Wet Solid)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Wash [label="Washing & Purification", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; FinalProduct [label="Final Product\n(Film, Fiber, Aerogel)", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; IL_Recycle [label="IL Recovery\n& Reuse", shape=cylinder, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Cellulose -> Mix; IL -> Mix; Mix -> Solution; Solution -> Precipitate; AntiSolvent -> Precipitate; Precipitate -> RegenCellulose; RegenCellulose -> Wash; Wash -> FinalProduct; Wash -> IL_Recycle [style=dashed, label=" from filtrate"]; } enddot Caption: Experimental workflow for cellulose dissolution and regeneration.
Safety and Handling of 1-Allyl-3-vinylimidazolium Chloride
As with all chemicals, proper safety protocols must be strictly followed. Imidazolium chlorides are known to be skin and eye irritants.[11][12]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses with side-shields or chemical goggles.[11]
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile).
-
Skin Protection: Use a lab coat. Ensure exposed skin is covered.
-
-
Handling:
-
Handle in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any potential vapors or aerosols, especially when heating.[12][13]
-
Keep the container tightly closed when not in use. It is hygroscopic and will absorb moisture from the air.
-
Store in a cool, dry place, away from strong oxidizing agents.[13]
-
-
First Aid Measures:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.[11]
-
In Case of Skin Contact: Immediately wash off with soap and plenty of water.[13]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.[11]
-
If Swallowed: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[13]
-
References
- Benchchem. (n.d.). Application Notes and Protocols for Cellulose Dissolution Using Imidazolium-Based Ionic Liquids.
- Cellulose dissolution and regeneration using various imidazolium based protic ionic liquids. (n.d.).
- Chen, J., et al. (2019). Recent Progress in Processing Cellulose Using Ionic Liquids as Solvents. MDPI.
- Cellulose regeneration and spinnability from ionic liquids. (2018).
- Understanding the Dynamics of Cellulose Dissolved in an Ionic Liquid Solvent Under Shear and Extensional Flows. (2022).
- Cellulose Regeneration in Imidazolium-Based Ionic Liquids and Antisolvent Mixtures: A Density Functional Theory Study. (2022). ACS Omega.
- Dissolution Mechanism of Cellulose in 1-Allyl-3-Methylimidazolium Chloride. (2017).
- Cellulose Regeneration in Imidazolium-Based Ionic Liquids and Antisolvent Mixtures: A Density Functional Theory Study. (2022). PMC - NIH.
- Molecular weight characterization of cellulose using ionic liquids. (2021).
- Intrinsic characteristics of cellulose dissolved in an ionic liquid: the shape of a single cellulose molecule in solution. (2019). R Discovery.
- Cellulose Dissolution in Ionic Liquid under Mild Conditions: Effect of Hydrolysis and Temper
- Dissolution of cellulose with ionic liquids and its application: a mini-review. (n.d.). RSC Publishing.
- Cellulose Dissolution in Ionic Liquid: Ion Binding Revealed by Neutron Scattering. (2018).
- Dissolution of cellulose in ionic liquid: A review. (2019).
- 1-ALLYL-3-METHYLIMIDAZOLIUM CHLORIDE - Safety D
- SAFETY DATA SHEET - 1-Allyl-3-methylimidazolium chloride. (2025). Fisher Scientific.
- SAFETY DATA SHEET - Allyl chloride. (2025). Sigma-Aldrich.
- SAFETY DATA SHEET - 1-butyl-3-methylimidazolium chloride. (2025). Sigma-Aldrich.
- Safety Data Sheet - 1-Allyl-3-methylimidazolium chloride. (2022). Iolitec.
- Sustainable and Low Viscous 1-Allyl-3-methylimidazolium Acetate + PEG Solvent for Cellulose Processing. (2017). NIH.
- A study of cellulose dissolution in ionic liquid- w
- Investigations about dissolution of cellulose in the 1-allyl-3-alkylimidazolium chloride ionic liquids. (2011). Elsevier.
- Mechanism of cellulose dissolution in 1-allyl-3-methylimidaolium chloride with ultrasound energy. (2013).
- Investigations about dissolution of cellulose in the 1-allyl-3-alkylimidazolium chloride ionic liquids. (2025).
- ionic liquid [AMIm]Cl | 1-Allyl-3-methylimidazolium chloride. (n.d.). [Supplier Website].
- 1-Allyl-3-methylimidazolium Chloride Room Temperature Ionic Liquid: A New and Powerful Nonderivatizing Solvent for Cellulose. (2025).
- 1-Allyl-3-methylimidazolium chloride | C7H11ClN2 | CID 11321106. (n.d.). PubChem.
- 1-Allyl-3-methylimidazolium chloride. (n.d.). Sigma-Aldrich.
- 1-Allyl-3-vinylimidazolium chloride | 100894-64-2. (n.d.). Sigma-Aldrich.
- A new derivative of 1-allyl-3-methylimidazolium chloride as ionic liquid compound: Synthesis, physical properties and DFT studies. (2024).
- 1-Allyl-3-methylimidazolium chloride | 65039-10-3. (n.d.). Biosynth.
- 100894-64-2|1-Allyl-3-vinylimidazolium chloride. (n.d.). BLD Pharm.
- SYNTHESIS OF 1-ALLYL,3-METHYLIMIDAZOLIUM-BASED ROOM- TEMPERATURE IONIC LIQUID AND PRELIMINARY STUDY OF ITS DISSOLVING CELLULOSE. (2003). Semantic Scholar.
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Application of 1-Allyl-3-vinylimidazolium Chloride in Ionic Liquid-Based Electrolytes: A Technical Guide
Introduction: The Advent of Functionalized Ionic Liquids in Energy Storage
The landscape of energy storage is perpetually evolving, driven by the demand for safer, more efficient, and higher-performance electrolyte systems. Ionic liquids (ILs), with their inherent properties of low volatility, high thermal stability, and wide electrochemical windows, have emerged as promising alternatives to conventional organic solvent-based electrolytes.[1][2] Among the vast family of ILs, 1-Allyl-3-vinylimidazolium chloride ([AVIM][Cl]) stands out as a particularly intriguing candidate. Its structure, featuring both allyl and vinyl functional groups, offers a unique platform for the design of advanced electrolytes. These polymerizable groups allow for its use not only as a liquid electrolyte component but also as a monomer for the in-situ or ex-situ fabrication of poly(ionic liquid) (PIL)-based solid-state and gel electrolytes, addressing key challenges in next-generation batteries and supercapacitors.[3]
This technical guide provides a comprehensive overview of the synthesis, properties, and application of 1-Allyl-3-vinylimidazolium chloride in ionic liquid-based electrolytes. It is intended for researchers, scientists, and professionals in the fields of materials science, electrochemistry, and drug development who are exploring advanced electrolyte formulations.
Physicochemical Properties of Imidazolium-Based Ionic Liquids
The performance of an ionic liquid in an electrochemical device is intrinsically linked to its physicochemical properties. While specific experimental data for 1-Allyl-3-vinylimidazolium chloride is not extensively reported in peer-reviewed literature, we can infer its likely characteristics based on its structure and data from closely related analogues, such as 1-Allyl-3-methylimidazolium chloride ([AMIM][Cl]).[4][5]
| Property | Expected Value/Range for [AVIM][Cl] (and comparison with [AMIM][Cl]) | Significance in Electrolyte Performance |
| Molecular Formula | C₈H₁₁ClN₂[4] | Fundamental identifier. |
| Molecular Weight | 170.64 g/mol [4] | Influences molar concentration and transport properties. |
| Appearance | Expected to be a colorless to pale yellow liquid or crystalline solid. | Indicator of purity. Coloration may suggest the presence of impurities. |
| Ionic Conductivity (σ) | Expected to be in the range of 1-15 mS/cm at room temperature. The vinyl group might slightly alter the ion mobility compared to the methyl group in [AMIM][Cl].[6] | A high ionic conductivity is crucial for minimizing internal resistance and enabling high power output in electrochemical devices.[7] |
| Electrochemical Stability Window (ESW) | Expected to be around 4-5 V vs. Li/Li⁺. The imidazolium cation's reduction potential and the chloride anion's oxidation potential define this window.[5][8] | A wide ESW is essential for compatibility with high-voltage electrode materials, enabling higher energy density batteries.[9] |
| Viscosity (η) | Expected to be in the range of 10-100 mPa·s at room temperature. The vinyl group's electronic effects might slightly influence viscosity compared to the methyl group.[4] | Lower viscosity facilitates faster ion transport, leading to higher conductivity and better rate performance.[4] |
| Thermal Stability (Td) | High thermal stability is a hallmark of ionic liquids, likely with a decomposition temperature >200°C.[1] | Ensures the electrolyte's integrity and safety during device operation, especially under high-temperature conditions. |
Synthesis of 1-Allyl-3-vinylimidazolium Chloride: A Step-by-Step Protocol
The synthesis of 1-Allyl-3-vinylimidazolium chloride is typically achieved through a quaternization reaction. The following protocol is based on established methods for the synthesis of similar imidazolium-based ionic liquids, such as 1-allyl-3-methylimidazolium chloride and other vinylimidazolium halides.[10][11]
Reaction Scheme
Materials and Equipment
-
1-Vinylimidazole (freshly distilled)
-
Allyl chloride
-
Anhydrous toluene (or another suitable anhydrous solvent)
-
Diethyl ether (for washing)
-
Three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Inert atmosphere setup (Nitrogen or Argon)
-
Rotary evaporator
-
Vacuum oven
Protocol
-
Reaction Setup: In a clean, dry three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an inert gas inlet, dissolve distilled 1-vinylimidazole (1 molar equivalent) in anhydrous toluene.
-
Addition of Allyl Chloride: Under a continuous flow of inert gas, slowly add allyl chloride (1-1.15 molar equivalents) to the stirred solution at room temperature. An exothermic reaction may be observed.
-
Reaction: Heat the reaction mixture to 60-80°C and maintain it under reflux with vigorous stirring. The reaction progress can be monitored by the formation of a second, denser liquid phase (the ionic liquid). The reaction is typically complete within 12-24 hours.
-
Isolation of the Product: After the reaction is complete, cool the mixture to room temperature. The product, 1-Allyl-3-vinylimidazolium chloride, will separate as a denser layer. Decant the upper toluene layer.
-
Purification:
-
Wash the resulting ionic liquid with diethyl ether multiple times to remove any unreacted starting materials.
-
Remove residual volatile compounds using a rotary evaporator.
-
Dry the final product in a vacuum oven at 60-80°C for 24-48 hours to yield a viscous, light-yellow liquid or solid.
-
Note on Causality: The use of an inert atmosphere is crucial to prevent side reactions and moisture contamination, which can affect the purity and electrochemical performance of the ionic liquid. The molar ratio of allyl chloride is kept slightly in excess to ensure complete conversion of the 1-vinylimidazole.
Application in Liquid Electrolytes for Lithium-Ion Batteries
1-Allyl-3-vinylimidazolium chloride can be used as a co-solvent or additive in conventional carbonate-based electrolytes to enhance safety and performance. The following is a protocol for the preparation and electrochemical testing of such a hybrid electrolyte. This protocol is adapted from studies on similar vinyl-functionalized imidazolium ionic liquids.[1]
Workflow for Electrolyte Preparation and Cell Assembly
Protocol for Electrolyte Formulation and Testing
-
Electrolyte Preparation (inside an argon-filled glovebox):
-
Prepare a stock solution of a conventional electrolyte, for example, 1 M Lithium hexafluorophosphate (LiPF₆) in a mixture of ethylene carbonate (EC) and dimethyl carbonate (DMC) (1:1 v/v).
-
To this stock solution, add 1-Allyl-3-vinylimidazolium chloride to the desired concentration (e.g., 10-50% by weight).
-
Stir the mixture overnight to ensure homogeneity.
-
-
Coin Cell Assembly (CR2032 type):
-
Use a LiFePO₄-based cathode and a lithium metal anode.
-
Soak a polypropylene separator in the prepared [AVIM][Cl]-containing electrolyte.
-
Assemble the coin cell in the order: cathode, separator, anode.
-
-
Electrochemical Characterization:
-
Ionic Conductivity: Measure the ionic conductivity of the electrolyte using electrochemical impedance spectroscopy (EIS) in a symmetric cell.
-
Electrochemical Stability Window (ESW): Determine the ESW using linear sweep voltammetry or cyclic voltammetry (CV) with a three-electrode setup (e.g., glassy carbon working electrode, lithium reference and counter electrodes).
-
Battery Performance:
-
Perform galvanostatic charge-discharge cycling at various C-rates to evaluate the specific capacity, coulombic efficiency, and rate capability.
-
Conduct long-term cycling tests to assess the capacity retention and stability of the electrolyte.
-
-
Self-Validation: The performance of the cell with the [AVIM][Cl]-containing electrolyte should be compared against a baseline cell using the conventional electrolyte without the ionic liquid. Improved safety characteristics (e.g., reduced flammability) and comparable or enhanced electrochemical performance would validate the protocol.
Application in Solid-State Electrolytes via Polymerization
The presence of both allyl and vinyl groups makes 1-Allyl-3-vinylimidazolium chloride an excellent monomer for creating cross-linked poly(ionic liquid) solid electrolytes. These solid electrolytes offer the potential for enhanced safety and mechanical robustness.[12][13]
Workflow for Solid Polymer Electrolyte (SPE) Fabrication and Characterization
Protocol for Poly([AVIM][Cl]) Solid Electrolyte
This protocol is based on general procedures for the photopolymerization of vinyl-functionalized ionic liquids.[14][15]
-
Precursor Mixture Preparation (in a glovebox):
-
In a vial, mix 1-Allyl-3-vinylimidazolium chloride with a lithium salt, such as lithium bis(trifluoromethanesulfonyl)imide (LiTFSI), at a specific molar ratio (e.g., 10:1 [AVIM]⁺:Li⁺).
-
Add a photoinitiator (e.g., 1-2 wt% of 2-hydroxy-2-methylpropiophenone).
-
Stir the mixture until a homogeneous, viscous liquid is obtained.
-
-
Fabrication of the Solid Polymer Electrolyte (SPE) Membrane:
-
Cast the precursor mixture onto a suitable substrate (e.g., a glass plate with spacers of a defined thickness).
-
Cover the cast film with another transparent substrate.
-
Expose the film to UV radiation (e.g., 365 nm) for a sufficient time to ensure complete polymerization. The result should be a free-standing, solid polymer electrolyte membrane.
-
-
Characterization and Testing:
-
Ionic Conductivity: Determine the temperature-dependent ionic conductivity of the SPE membrane using EIS.
-
Thermal and Mechanical Properties: Analyze the thermal stability using thermogravimetric analysis (TGA) and the mechanical properties using techniques like tensile testing.
-
All-Solid-State Battery Assembly and Testing:
-
Assemble a coin cell with the poly([AVIM][Cl]) SPE, a lithium metal anode, and a suitable cathode (e.g., LiFePO₄).
-
Perform galvanostatic cycling to evaluate the performance of the all-solid-state battery.
-
-
Expert Insight: The dual functionality (allyl and vinyl groups) in [AVIM][Cl] can lead to a highly cross-linked polymer network, potentially enhancing the mechanical strength and suppressing lithium dendrite growth in solid-state batteries. The choice of the lithium salt anion is critical; anions like TFSI⁻ are often preferred over Cl⁻ in the final electrolyte formulation for better electrochemical stability and compatibility with lithium metal. This may require an anion exchange step after the synthesis of [AVIM][Cl] for optimal battery performance.
Conclusion and Future Outlook
1-Allyl-3-vinylimidazolium chloride represents a versatile and promising material for the development of advanced ionic liquid-based electrolytes. Its unique bifunctionality opens up avenues for creating both safer liquid electrolytes and robust solid-state electrolytes through polymerization. While further research is needed to fully characterize this specific ionic liquid and optimize its performance in various electrochemical energy storage devices, the foundational protocols and insights provided in this guide offer a solid starting point for researchers and developers in the field. The continued exploration of such functionalized ionic liquids will undoubtedly play a crucial role in advancing battery and supercapacitor technology towards a safer and more energy-dense future.
References
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(2025-08-10) Density, Viscosity, Refractive Index and Conductivity of 1Allyl3-methylimidazolium Chloride + Water Mixture †. ResearchGate. [Link]
-
(2025-08-08) Electrochemical Stability of Ionic Liquids: General Influences and Degradation Mechanisms. ResearchGate. [Link]
-
(2025-08-09) Electrolyte based on 1-ethyl-3-vinylimidazolium bis(trifluoromethanesulphonyl)imide for Li-ion batteries. ResearchGate. [Link]
-
(2017-11-20) 1-Allyl-3-methylimidazolium-based ionic liquids employed as suitable electrolytes for high energy density supercapacitors based on graphene nanosheets electrodes. Consensus. [Link]
-
(2016-06-21) Electrochemical Stability Window of Imidazolium-Based Ionic Liquids as Electrolytes for Lithium Batteries. PubMed. [Link]
- Preparation method and application of 1-allyl,3-methylimidazole room-temperature ionic liquid.
-
A high-performance and environment-friendly gel polymer electrolyte for lithium ion battery based on composited lignin membrane. ResearchGate. [Link]
-
(2021-07-27) Excellent Performances of Composite Polymer Electrolytes with Porous Vinyl-Functionalized SiO 2 Nanoparticles for Lithium Metal Batteries. MDPI. [Link]
-
(2014-12-02) Microwave assisted synthesis of 1-allyl-3-methylimidazolium chloride. ResearchGate. [Link]
-
High-Density Assembly of Gold Nanoparticles with Zwitterionic Carbon Nanotubes and Their Electrocatalytic Activity in Oxygen Reduction Reaction. The Royal Society of Chemistry. [Link]
- Method for preparing vinylimidazole ionic liquid.
-
(2017-12-17) Poly (Ionic Liquid) Based Electrolyte for Lithium Battery Application. FIU Digital Commons. [Link]
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(2020-02-05) Importance of High-Concentration Electrolytes for Lithium-Based Batteries. MDPI. [Link]
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1-allyl-3-vinylimidazolium chloride. Chemsrc. [Link]
-
(2025-08-10) Allyl-functionalized ionic liquids as electrolytes for electric double-layer capacitors. ResearchGate. [Link]
-
(2025-08-07) 1-Allyl-3-methylimidazolium Chloride Room Temperature Ionic Liquid: A New and Powerful Nonderivatizing Solvent for Cellulose. ResearchGate. [Link]
-
(2025-01-07) Protocol for solvent (1-allyl-3-methylimidazolium chloride) recycling?. ResearchGate. [Link]
-
1-Allyl-3-methylimidazolium chloride. PubChem. [Link]
-
(2014-01-01) Synthesis and characterization of poly(1-vinyl-3-alkylimidazolium) iodide polymers for quasi-solid electrolytes in dye sensitized solar cells. ResearchGate. [Link]
-
(2021-02-19) Study on the Effectiveness of Simultaneous Recovery and Concentration of 1-Ethyl-3-methylimidazolium Chloride Ionic Liquid by Electrodialysis with Heterogeneous Ion-Exchange Membranes. MDPI. [Link]
-
(2023-11-28) Electrical Conductivity of Ionic Liquids 1-Hexyl-3-Methylimidazolium Chloride (HMIM) and 1-Methyl-3-Octylimidazolium Chloride (OMIM) in Mixtures with Selected Alkoxy Alcohols over a Wide Temperature Range. MDPI. [Link]
-
(2024-05-30) Non-Substituted Imidazolium-Based Electrolytes as Potential Alternatives to the Conventional Acidic Electrolytes of Polyaniline-Based Electrode Materials for Supercapacitors. MDPI. [Link]
-
1-Allyl-3-methylimidazolium chloride, 97%. Otto Chemie Pvt. Ltd.. [Link]
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(2016-06-30) Electrochemical Stability Window of Imidazolium-Based Ionic Liquids as Electrolytes for Lithium Batteries. ResearchGate. [Link]
-
(2017-02-09) Chloroaluminate Gel Electrolytes Prepared with Copolymers Based on Imidazolium Ionic Liquids and Deep Eutectic Solvent AlCl3:Urea. PMC. [Link]
-
Preparation and characterization of gel polymer electrolytes using poly(ionic liquids) and high lithium salt concentration ionic liquids. Journal of Materials Chemistry A. [Link]
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The Dual-Functionality of 1-Allyl-3-vinylimidazolium Chloride: A Versatile Monomer for Advanced Functional Polymer Synthesis
Introduction
In the rapidly advancing field of functional polymers, the design and synthesis of monomers bearing multiple, selectively addressable functional groups are of paramount importance. Such monomers serve as powerful building blocks for the creation of complex macromolecular architectures with tailored properties. 1-Allyl-3-vinylimidazolium chloride is an ionic liquid monomer that presents a unique combination of a polymerizable vinyl group and a post-modifiable allyl group. This dual functionality opens up a wide array of possibilities for the synthesis of novel poly(ionic liquid)s (PILs) with applications spanning from drug delivery and regenerative medicine to advanced catalysis and materials science.
The vinyl group, being more susceptible to radical polymerization, allows for the formation of a linear polymer backbone under controlled conditions, while the less reactive allyl group remains pendant and available for a variety of post-polymerization modifications. This orthogonal reactivity is the key to the versatility of 1-allyl-3-vinylimidazolium chloride, enabling the synthesis of linear, graft, and cross-linked polymers with a high degree of precision and control over the final material properties. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 1-allyl-3-vinylimidazolium chloride in the synthesis of functional polymers. It details proposed protocols for polymerization, post-polymerization modification, and the creation of cross-linked networks, all grounded in established principles of polymer chemistry.
The Strategic Advantage of Dual Functionality
The presence of both a vinyl and an allyl group on the imidazolium cation offers a strategic advantage in polymer design. The difference in reactivity between the two double bonds allows for a stepwise approach to creating complex polymer structures.
-
Vinyl Group: The vinyl group is readily polymerizable via free radical polymerization, including controlled radical polymerization techniques such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP). This allows for the synthesis of well-defined linear polymers with controlled molecular weight and low dispersity.
-
Allyl Group: The allyl group is less reactive in radical polymerization compared to the vinyl group.[1] This allows it to be preserved during the initial polymerization of the vinyl group. The pendant allyl groups can then be functionalized using a variety of efficient chemical reactions, most notably thiol-ene "click" chemistry.[2] This post-polymerization modification approach allows for the introduction of a wide range of functional moieties, including biomolecules, therapeutic agents, and catalytic species.
This selective reactivity enables a modular approach to the synthesis of functional polymers, where the polymer backbone is first constructed, and then the desired functionality is introduced in a subsequent step.
Proposed Polymerization and Modification Strategies
Given the limited direct literature on the polymerization of 1-allyl-3-vinylimidazolium chloride, the following protocols are proposed based on established methods for vinylimidazolium polymerization and allyl group chemistry.
Protocol 1: Selective Free Radical Polymerization of the Vinyl Group
This protocol aims to selectively polymerize the vinyl group, leaving the allyl group intact for subsequent modification.
Materials:
-
1-Allyl-3-vinylimidazolium chloride (monomer)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
Dimethylformamide (DMF) (solvent)
-
Diethyl ether (non-solvent for precipitation)
-
Dialysis membrane (MWCO 1000 Da)
Procedure:
-
In a Schlenk flask equipped with a magnetic stir bar, dissolve 1-allyl-3-vinylimidazolium chloride (e.g., 5 g, 29.3 mmol) in DMF (20 mL).
-
Add AIBN (e.g., 0.048 g, 0.29 mmol, for a monomer to initiator ratio of 100:1).
-
Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Place the flask in a preheated oil bath at 70 °C and stir for 24 hours under an inert atmosphere (e.g., nitrogen or argon).
-
After cooling to room temperature, precipitate the polymer by slowly adding the reaction mixture to an excess of diethyl ether.
-
Decant the supernatant and redissolve the polymer in a minimal amount of DMF.
-
Repeat the precipitation process two more times to remove unreacted monomer and initiator.
-
Dry the resulting polymer, poly(1-allyl-3-vinylimidazolium chloride), under vacuum at 40 °C to a constant weight.
-
For further purification, dissolve the polymer in deionized water and dialyze against deionized water for 48 hours, changing the water every 12 hours.
-
Lyophilize the purified polymer solution to obtain the final product.
Characterization: The success of the selective polymerization should be confirmed by ¹H NMR spectroscopy, where the disappearance of the vinyl proton signals and the retention of the allyl proton signals would be indicative of the desired structure. Gel Permeation Chromatography (GPC) can be used to determine the molecular weight and dispersity of the polymer.
Figure 1: Workflow for the selective polymerization of 1-allyl-3-vinylimidazolium chloride.
Protocol 2: Post-Polymerization Modification via Thiol-Ene "Click" Chemistry
This protocol describes the functionalization of the pendant allyl groups of poly(1-allyl-3-vinylimidazolium chloride) with a thiol-containing molecule.
Materials:
-
Poly(1-allyl-3-vinylimidazolium chloride) (from Protocol 1)
-
Thiol-containing molecule (e.g., 1-thioglycerol for hydrophilicity, a cysteine-containing peptide for biomedical applications)
-
2,2-Dimethoxy-2-phenylacetophenone (DMPA) (photoinitiator)
-
Methanol (solvent)
-
UV lamp (365 nm)
Procedure:
-
Dissolve poly(1-allyl-3-vinylimidazolium chloride) (e.g., 1 g) in methanol (10 mL) in a quartz Schlenk flask.
-
Add the thiol-containing molecule in a slight molar excess relative to the allyl groups (e.g., 1.2 equivalents).
-
Add DMPA (e.g., 1 mol% relative to the allyl groups).
-
Degas the solution with nitrogen for 20 minutes.
-
Irradiate the solution with a 365 nm UV lamp at room temperature for a specified time (e.g., 1-4 hours), monitoring the reaction progress by ¹H NMR (disappearance of allyl proton signals).
-
Precipitate the functionalized polymer in diethyl ether.
-
Purify the polymer by dialysis against an appropriate solvent to remove unreacted thiol and initiator.
-
Lyophilize to obtain the final functionalized polymer.
Causality behind Experimental Choices: The use of a photoinitiator and UV light allows for the thiol-ene reaction to proceed at room temperature, which is advantageous for thermally sensitive functional groups.[3] The slight excess of the thiol ensures a high conversion of the allyl groups.
Figure 2: Schematic of the post-polymerization modification via thiol-ene chemistry.
Protocol 3: Synthesis of Cross-linked Hydrogels
This protocol outlines a potential method for creating a cross-linked hydrogel by utilizing both the vinyl and allyl functionalities. This could be achieved through a one-pot synthesis under conditions that promote the polymerization of both groups, or by cross-linking the pre-formed linear polymer from Protocol 1. The latter approach offers better control over the network structure.
Materials:
-
Poly(1-allyl-3-vinylimidazolium chloride) (from Protocol 1)
-
Dithiol cross-linker (e.g., dithiothreitol, DTT)
-
2,2-Dimethoxy-2-phenylacetophenone (DMPA) (photoinitiator)
-
Deionized water
Procedure:
-
Prepare an aqueous solution of poly(1-allyl-3-vinylimidazolium chloride) (e.g., 10 wt%).
-
Add the dithiol cross-linker at a desired molar ratio to the allyl groups (e.g., 0.1 to 0.5 equivalents to control cross-linking density).
-
Add DMPA (e.g., 1 mol% relative to the allyl groups).
-
Vortex the solution to ensure homogeneity.
-
Cast the solution into a mold of the desired shape.
-
Expose the mold to UV light (365 nm) for a sufficient time to induce gelation.
-
Swell the resulting hydrogel in deionized water to remove any unreacted components and reach equilibrium.
Self-Validating System: The degree of swelling of the hydrogel can be used as an indicator of the cross-linking density. A lower degree of swelling corresponds to a higher cross-linking density. The mechanical properties of the hydrogel can also be characterized to validate the formation of a cross-linked network.
Applications in Research and Drug Development
The functional polymers derived from 1-allyl-3-vinylimidazolium chloride have a wide range of potential applications, particularly in the biomedical and pharmaceutical fields.
Drug Delivery
The cationic nature of the imidazolium ring makes these polymers excellent candidates for the delivery of anionic drugs, where the drug can be loaded via ion exchange.[4][5] The ability to introduce specific functional groups via the allyl moiety allows for the development of targeted drug delivery systems. For instance, conjugating a targeting ligand to the polymer can direct the drug-polymer conjugate to specific cells or tissues. Cross-linked hydrogels can be used for the controlled release of encapsulated therapeutics.[6]
| Application | Polymer Architecture | Key Features |
| Anionic Drug Delivery | Linear or grafted | Cationic backbone for electrostatic drug loading.[4][5] |
| Targeted Drug Delivery | Functionalized linear polymer | Pendant targeting ligands for cell-specific delivery. |
| Controlled Release | Cross-linked hydrogel | Tunable mesh size for controlling drug diffusion.[6] |
Gene Delivery
The polycationic nature of these polymers also makes them suitable for complexing with negatively charged genetic material like siRNA and pDNA. The functionalizable allyl groups can be used to attach moieties that enhance cellular uptake or endosomal escape, thereby improving gene transfection efficiency.
Antimicrobial Materials
Polymers containing quaternary ammonium salts, such as the imidazolium group, are known to exhibit antimicrobial activity. These polymers can be used to create antimicrobial coatings on medical devices or as wound dressings to prevent infections.
Catalysis
Imidazolium-based PILs have shown promise as catalysts or catalyst supports.[7] The functionalizable side chain allows for the immobilization of catalytically active species, creating reusable and easily separable catalysts. For example, they have been explored for the conversion of CO2 into valuable chemicals.[8]
Conclusion
1-Allyl-3-vinylimidazolium chloride is a highly versatile monomer that offers a gateway to a diverse range of functional polymers. Its unique dual functionality, with a polymerizable vinyl group and a post-modifiable allyl group, allows for the synthesis of well-defined linear, grafted, and cross-linked architectures. The proposed protocols in this application note provide a starting point for researchers to explore the rich chemistry of this monomer and to develop novel materials for a variety of applications, from advanced drug delivery systems to innovative catalytic platforms. The ability to precisely control the chemical composition and architecture of the resulting polymers makes 1-allyl-3-vinylimidazolium chloride a valuable tool in the design of next-generation functional materials.
References
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Guan, C., et al. (2012). Synthesis and characterization of ionic liquid functionalized polymers for drug delivery of an anti-inflammatory drug. Journal of Drug Delivery Science and Technology, 22(5), 421-427. [Link]
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Qian, W., et al. (2017). A facile route to well-defined imidazolium-based poly(ionic liquid)s of enhanced conductivity via RAFT. Polymer Chemistry, 8(3), 532-541. [Link]
- Shaplov, A. S., et al. (2016). Poly(ionic liquid)s: Synthesis, properties, and application. Polymer Science, Series B, 58(3), 205-257.
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Vijayan, M., et al. (2021). Significance of Polymers with “Allyl” Functionality in Biomedicine: An Emerging Class of Functional Polymers. Polymers, 13(16), 2690. [Link]
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Ramírez, O., et al. (2024). Poly(ionic liquid)-Based Hydrogel for Emerging Pollutant Removal and Controlled Drug Delivery. ACS Applied Polymer Materials. [Link]
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Egorova, K. S., et al. (2024). Ionic liquid-mediated drug delivery: A review on progress and challenges focused on poly(ionic liquid) nanoplatforms. Journal of Molecular Liquids, 399, 124403. [Link]
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Conferring Poly(ionic liquid)s with High Surface Areas for Enhanced Catalytic Activity. (2021). ACS Catalysis. [Link]
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Lowe, A. B. (2010). Thiol-ene “click” reactions and recent applications in polymer and materials synthesis. Polymer Chemistry, 1(1), 17-36. [Link]
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Ningbo Inno Pharmchem Co.,Ltd. (2026). Optimizing Industrial Processes with Specialty Chemicals: The Role of 1-Allyl-3-Vinylimidazolium Chloride. [Link]
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Polymer Science and Technology. (n.d.). Reactivity Ratios. [Link]
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Intro to Polymer Science Class Notes. (n.d.). Reactivity ratios and copolymer composition. [Link]
- Bartlett, P. D., & Altschul, R. (1945). The Polymerization of Allyl Acetate. Journal of the American Chemical Society, 67(5), 812-816.
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-
Gress, A., et al. (2011). Allyl group-containing polyvinylphosphonates as a flexible platform for the selective introduction of functional groups via polymer-analogous transformations. RSC Advances, 1(7), 1273-1284. [Link]
-
What's the Difference?. (2023). Allyl vs. Vinyl: What's the Difference?. [Link]
-
Kim, H., et al. (2024). Multifunctional Polymer Synthesis via Sequential Postpolymerization Modification Using a Single Aldehyde Repeat Unit: Allylation and Orthogonal Esterification and Thiol–ene Reaction. ACS Macro Letters. [Link]
-
Reddy, B. V. S., et al. (2023). Role and Recent Advancements of Ionic Liquids in Drug Delivery Systems. Pharmaceutics, 15(3), 784. [Link]
- Wang, Y., et al. (2021). Conferring Poly Ionic Liquid with High Surface Areas for Enhanced Catalytic Activity.
-
Fang, D., et al. (2022). Ionic Liquid Functionalized Polylactide: The Effect of Anions on Catalytic Activity and Carbon Nanotube Dispersion. Polymers, 14(24), 5488. [Link]
- Wang, J., et al. (2019). Design of hypercrosslinked poly(ionic liquid)s for efficiently catalyzing high-selective hydrogenation of phenylacetylene under ambient conditions.
- Laible, R. C. (1958).
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Characterization techniques for poly(1-Allyl-3-vinylimidazolium chloride)
An Application Guide to the Physicochemical Characterization of Poly(1-Allyl-3-vinylimidazolium chloride)
Authored by: A Senior Application Scientist
This document provides a comprehensive guide for the detailed characterization of poly(1-allyl-3-vinylimidazolium chloride), a prominent member of the poly(ionic liquid)s (PILs) family. Given its unique combination of properties—ionic conductivity, thermal stability, and tunable chemistry—this polymer is a material of significant interest for researchers in fields ranging from advanced battery electrolytes and carbon precursors to antimicrobial surfaces and industrial composites.[1][2]
This guide is structured to provide not just protocols, but the underlying scientific rationale, enabling researchers, scientists, and drug development professionals to make informed decisions during their experimental design. We will delve into the core techniques required to build a complete physicochemical profile of this polymer: structural verification, molecular weight distribution, thermal behavior, and rheological properties.
Structural Characterization: Verifying the Molecular Identity
The foundational step in any polymer analysis is the confirmation of its chemical structure. For poly(1-allyl-3-vinylimidazolium chloride), this involves verifying the integrity of the imidazolium ring, the presence of the allyl group, and the successful polymerization of the vinyl group into a saturated polymer backbone.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for unambiguous structure elucidation of polymers. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.
Expertise & Rationale: The choice of solvent is critical. Poly(1-allyl-3-vinylimidazolium chloride) is a polyelectrolyte and is typically soluble in polar solvents. Deuterated water (D₂O) or dimethyl sulfoxide (DMSO-d₆) are excellent choices. D₂O is preferred for its simplicity, but the exchangeable proton on the imidazolium ring (at the C2 position) may not be visible. DMSO-d₆ will resolve all protons. The addition of a salt (e.g., LiBr) to the GPC mobile phase can prevent interactions between the polymer and the column packing material.
Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 10-15 mg of the polymer in ~0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). Ensure the sample is fully dissolved; gentle vortexing or sonication may be required.
-
Instrument Setup:
-
Acquire spectra on a 400 MHz or higher spectrometer.
-
For ¹H NMR, typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans for good signal-to-noise.
-
For ¹³C NMR, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary due to the low natural abundance of ¹³C.
-
-
Data Analysis:
-
Reference the spectra to the residual solvent peak.
-
Integrate the ¹H NMR signals to determine the relative number of protons.
-
Compare the observed chemical shifts to expected values for the monomer and polymer structures. Successful polymerization is confirmed by the disappearance of the sharp vinyl proton signals (typically 5-7 ppm) and the appearance of broad signals corresponding to the new aliphatic polymer backbone.[1][3]
-
Expected ¹H NMR Chemical Shifts (in D₂O):
| Proton Assignment | Expected Chemical Shift (ppm) | Notes |
|---|---|---|
| Imidazolium Ring Protons | 7.5 - 9.5 | Signals may be broad. The C2-H is the most downfield. |
| Allyl Group (=CH-, -CH₂-) | 5.0 - 6.2 | Characteristic multiplets for the vinyl and methylene protons. |
| Polymer Backbone (-CH-CH₂-) | 1.5 - 4.5 | Broad, overlapping signals indicative of the polymer chain. |
| N-CH₂- (Allyl) | ~4.8 | Methylene protons adjacent to the nitrogen of the allyl group. |
Diagram: NMR Spectroscopy Workflow
Caption: Workflow for structural confirmation via NMR.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid and effective technique for confirming the presence of key functional groups and verifying polymerization.
Expertise & Rationale: This technique is complementary to NMR. While NMR provides detailed connectivity, FTIR offers a quick fingerprint of the molecule. The key diagnostic change to look for is the attenuation or disappearance of the C=C stretching vibration of the vinyl group upon polymerization. Attenuated Total Reflectance (ATR) is often the easiest sampling method for polymers, requiring no sample preparation.
Protocol: FTIR-ATR
-
Sample Preparation: Place a small amount of the dry polymer powder directly onto the ATR crystal.
-
Instrument Setup:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Scan the sample, typically over a range of 4000-400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.
-
-
Data Analysis:
Expected FTIR Absorption Bands:
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|
| C-H stretch (Imidazolium Ring) | 3100 - 3200 |
| C-H stretch (Aliphatic) | 2850 - 3000 |
| C=N and C=C stretch (Imidazolium Ring) | 1550 - 1650 |
| C-N stretch | 1150 - 1200 |
Molecular Weight Distribution: Gel Permeation / Size-Exclusion Chromatography (GPC/SEC)
GPC/SEC is the standard method for measuring the molecular weight distribution of polymers, providing the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).[5]
Expertise & Rationale: Characterizing PILs with GPC is non-trivial due to their charge. Electrostatic interactions between the cationic polymer and the stationary phase of the column can lead to peak broadening, tailing, or complete retention of the sample. To suppress these ionic effects, the mobile phase must contain a salt (e.g., LiBr, NaNO₃) at a sufficient concentration (typically 0.05-0.1 M). Multi-detector systems (including light scattering and viscometry) are highly recommended for determining absolute molecular weights without column calibration.[6]
Protocol: GPC/SEC Analysis
-
Mobile Phase Preparation: Prepare an aqueous mobile phase containing a suitable buffer (e.g., phosphate buffer, pH 7) and a salt (e.g., 0.1 M NaNO₃). Filter and degas the mobile phase thoroughly.
-
Sample Preparation: Dissolve the polymer in the mobile phase at a concentration of 1-2 mg/mL. Filter the sample through a 0.22 µm syringe filter before injection.
-
Instrument Setup:
-
Use aqueous GPC columns suitable for the expected molecular weight range.
-
Equilibrate the system with the mobile phase until a stable baseline is achieved on all detectors (Refractive Index, UV, Light Scattering).
-
Set the column oven and detector temperature (e.g., 30-40 °C).
-
Calibrate the system using narrow PDI polymer standards (e.g., polyethylene oxide) if using a conventional setup.
-
-
Data Analysis:
-
Process the chromatogram using dedicated GPC software.
-
Calculate Mn, Mw, and PDI. A PDI close to 1.0 indicates a very narrow distribution, while values >2 are common for free-radical polymerizations.
-
Typical Molecular Weight Data:
| Parameter | Typical Range | Significance |
|---|---|---|
| Mn ( g/mol ) | 10,000 - 100,000 | Affects properties like glass transition temperature. |
| Mw ( g/mol ) | 15,000 - 200,000 | Influences mechanical properties like toughness. |
| PDI (Mw/Mn) | 1.5 - 4.0 | Indicates the breadth of the molecular weight distribution. |
Diagram: GPC/SEC Experimental Workflow
Caption: Workflow for molecular weight analysis by GPC/SEC.
Thermal Property Characterization
The thermal stability and phase transitions of a polymer are critical for defining its processing window and operational limits. TGA and DSC are the primary techniques for this assessment.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature, revealing its thermal stability and decomposition profile.
Expertise & Rationale: Running TGA under an inert atmosphere (nitrogen) is crucial to study the intrinsic thermal stability of the polymer backbone, preventing oxidative degradation. The onset temperature of decomposition is a key parameter for determining the maximum processing temperature.
Protocol: TGA
-
Sample Preparation: Place 5-10 mg of the dry polymer into a TGA pan (platinum or alumina).
-
Instrument Setup:
-
Purge the furnace with nitrogen at a flow rate of 20-50 mL/min.
-
Heat the sample from ambient temperature to 600-800 °C at a constant rate, typically 10 or 20 °C/min.[7]
-
-
Data Analysis:
-
Plot the percentage weight loss versus temperature.
-
Determine the onset decomposition temperature (T_onset), defined as the temperature at which significant (e.g., 5%) weight loss occurs.[8]
-
Note the temperature of maximum decomposition rate from the derivative curve (DTG).
-
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample during a controlled temperature program, allowing for the determination of the glass transition temperature (Tg).
Expertise & Rationale: The Tg is a critical property where the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. A heat-cool-heat cycle is standard practice. The first heating scan erases the sample's prior thermal history, while the second heating scan provides a clear and reproducible measurement of the Tg.
Protocol: DSC
-
Sample Preparation: Seal 5-10 mg of the dry polymer in an aluminum DSC pan.
-
Instrument Setup:
-
Use a nitrogen purge to maintain an inert atmosphere.
-
Perform a heat-cool-heat cycle:
-
1st Heat: Ramp from ambient to a temperature well above the expected Tg but below T_onset (e.g., 200 °C) at 10-20 °C/min.[7]
-
Cool: Cool the sample rapidly back to a low temperature (e.g., -50 °C).
-
2nd Heat: Ramp again at the same rate (10-20 °C/min) to obtain the analytical data.
-
-
-
Data Analysis:
-
Analyze the thermogram from the second heating scan.
-
The Tg is identified as a step-like change in the heat flow curve. Report the midpoint of this transition.[7]
-
Typical Thermal Properties:
| Property | Typical Range | Significance |
|---|---|---|
| T_onset (TGA, N₂) | 250 - 400 °C | Defines the upper limit for thermal stability and processing.[9][10] |
| Tg (DSC) | 20 - 150 °C | Dictates the material's mechanical state (glassy vs. rubbery).[7][10] |
Rheological Characterization
Rheology is the study of the flow of matter, providing critical information for applications involving polymer solutions or melts, such as coating, spinning, or extrusion.
Expertise & Rationale: For poly(1-allyl-3-vinylimidazolium chloride), solution rheology is most common. Steady shear experiments reveal how viscosity changes with shear rate, indicating whether the solution is Newtonian or shear-thinning. Oscillatory measurements provide insight into the viscoelastic nature of the material by determining the storage (G') and loss (G'') moduli.
Protocol: Rotational Rheometry
-
Sample Preparation: Prepare solutions of the polymer in a suitable solvent (e.g., water) at various concentrations (e.g., 1-25 wt%).[11] Allow the solutions to homogenize completely.
-
Instrument Setup:
-
Use an appropriate geometry (e.g., cone-and-plate or parallel plate).
-
Load the sample and set the desired temperature, using a solvent trap to prevent evaporation.
-
-
Measurements:
-
Steady Shear: Perform a shear rate sweep (e.g., 0.1 to 100 s⁻¹) to measure viscosity as a function of shear rate.
-
Oscillatory: Perform a frequency sweep (e.g., 0.1 to 100 rad/s) at a constant, low strain (within the linear viscoelastic region) to determine G' and G''.
-
-
Data Analysis:
-
Plot viscosity vs. shear rate. Shear-thinning behavior is typical for polymer solutions.[11]
-
Plot G' and G'' vs. frequency. The crossover point (where G' = G'') can provide information about the characteristic relaxation time of the polymer chains.
-
Diagram: Overall Characterization Strategy
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The Role of Allyl-Functionalized Imidazolium Chlorides in the Enzymatic Hydrolysis of Lignocellulose: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: Overcoming the Recalcitrance of Linsgocellulosic Biomass
Lignocellulosic biomass, the most abundant renewable carbon source on Earth, holds immense potential for the production of biofuels, biochemicals, and other value-added products.[1][2] However, its complex and rigid structure, a composite of cellulose, hemicellulose, and lignin, presents a significant challenge to efficient enzymatic hydrolysis.[2] This inherent resistance, often termed "recalcitrance," limits the accessibility of cellulolytic and hemicellulolytic enzymes to the polysaccharide chains, thereby hindering the release of fermentable sugars.[2]
Ionic liquids (ILs), a class of organic salts with low melting points, have emerged as powerful solvents for the pretreatment of lignocellulosic biomass. Their unique properties, including low volatility and high thermal stability, make them attractive alternatives to traditional pretreatment methods.[3] Among the various ILs, those based on the imidazolium cation have shown particular promise in dissolving cellulose and disrupting the lignocellulosic matrix.[4]
This application note focuses on the role of allyl-functionalized imidazolium chlorides in enhancing the enzymatic hydrolysis of lignocellulose. Due to a significant body of research on 1-Allyl-3-methylimidazolium chloride ([AMIM]Cl) , this document will use it as a representative compound to illustrate the principles and protocols. While data on the closely related 1-Allyl-3-vinylimidazolium chloride ([AVIM]Cl) in this specific application is currently limited, the structural similarity suggests that the underlying mechanisms and operational considerations are likely comparable. We will explore the mechanism of action, provide detailed experimental protocols, present key performance data, and offer insights into the practical application of these promising solvents.
Mechanism of Action: Deconstruction of the Lignocellulosic Matrix
The efficacy of allyl-functionalized imidazolium chlorides in biomass pretreatment stems from their ability to disrupt the intricate network of hydrogen bonds within the lignocellulose structure.[5] The chloride anion plays a crucial role in breaking the extensive intermolecular and intramolecular hydrogen bonds that hold the cellulose chains together in a crystalline structure. This disruption leads to the dissolution of cellulose and a significant reduction in its crystallinity, rendering it more amorphous and accessible to enzymatic attack.[6]
Furthermore, these ionic liquids are effective in solubilizing lignin, the aromatic polymer that encases the cellulose and hemicellulose, further enhancing enzyme accessibility.[7] The pretreatment process essentially "unmasks" the polysaccharides, allowing for more efficient enzymatic conversion into monosaccharides.
Below is a diagram illustrating the proposed mechanism of lignocellulose deconstruction by an allyl-functionalized imidazolium chloride.
Caption: Mechanism of lignocellulose deconstruction by [AMIM]Cl.
Experimental Protocol: [AMIM]Cl Pretreatment of Lignocellulosic Biomass
This protocol provides a general framework for the pretreatment of a model lignocellulosic biomass (e.g., wheat straw, corn stover) using [AMIM]Cl. Researchers should optimize parameters such as temperature, time, and biomass loading for their specific substrate and downstream application.
Materials:
-
1-Allyl-3-methylimidazolium chloride ([AMIM]Cl) (≥95% purity)
-
Milled lignocellulosic biomass (particle size < 1 mm)
-
Deionized water
-
Ethanol
-
Cellulase and hemicellulase enzyme cocktail
-
Citrate buffer (pH 4.8)
-
Drying oven
-
High-temperature reactor with stirring
-
Centrifuge
-
Shaking incubator
Procedure:
-
Biomass Preparation: Dry the milled lignocellulosic biomass in an oven at 60°C overnight to a constant weight.
-
[AMIM]Cl Pretreatment:
-
In a high-temperature reactor, add the dried biomass to [AMIM]Cl at a desired solid loading (e.g., 5-10% w/w).
-
Heat the mixture to the desired pretreatment temperature (e.g., 120-150°C) with constant stirring.
-
Maintain the temperature for the desired pretreatment time (e.g., 1-3 hours).
-
-
Regeneration and Washing:
-
After pretreatment, cool the mixture to approximately 70-80°C.
-
Slowly add deionized water (as an anti-solvent) to the mixture with vigorous stirring to precipitate the cellulose-rich material.
-
Separate the solid fraction by centrifugation.
-
Wash the solid pellet sequentially with deionized water and then ethanol to remove residual ionic liquid and soluble lignin. Repeat the washing steps until the supernatant is clear.
-
-
Drying: Dry the washed cellulose-rich substrate in an oven at 60°C to a constant weight.
-
Enzymatic Hydrolysis:
-
Prepare a slurry of the pretreated biomass in citrate buffer (pH 4.8) at a specific solids loading (e.g., 5% w/v).
-
Add the cellulase and hemicellulase enzyme cocktail at a predetermined loading (e.g., 20 FPU/g of cellulose).
-
Incubate the mixture in a shaking incubator at 50°C for 48-72 hours.
-
Periodically take samples to analyze for released sugars (e.g., glucose, xylose) using HPLC.
-
Safety Precautions:
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Work in a well-ventilated fume hood, especially when handling ionic liquids at elevated temperatures.
-
Consult the Safety Data Sheet (SDS) for [AMIM]Cl before use.
The following diagram illustrates the experimental workflow for the [AMIM]Cl pretreatment and subsequent enzymatic hydrolysis.
Sources
Application Notes & Protocols: 1-Allyl-3-vinylimidazolium Chloride in the Fabrication of Biocomposite Materials
Abstract
The paradigm shift towards sustainable and renewable materials has catalyzed significant research into biocomposites. A pivotal challenge in this field is the effective processing of biopolymers like cellulose and starch, which are often intractable in conventional solvents. This guide details the application of 1-Allyl-3-vinylimidazolium chloride ([AVIM]Cl), a functionalized ionic liquid (IL), as a potent solvent and plasticizer for the fabrication of advanced biocomposite materials. We provide an in-depth analysis of the underlying mechanisms, detailed experimental protocols for cellulose and starch-based composites, characterization techniques, and a summary of expected performance metrics. This document is intended for researchers, materials scientists, and drug development professionals seeking to leverage ionic liquids for the development of next-generation biomaterials.
Introduction: The Role of [AVIM]Cl in Green Chemistry
Biopolymers such as cellulose and starch are abundant, biodegradable, and possess desirable intrinsic properties, making them ideal candidates to replace petroleum-based plastics.[1][2] However, their extensive and robust intra- and intermolecular hydrogen bonding networks render them insoluble and difficult to process.[3] Ionic liquids (ILs), which are salts with melting points below 100°C, have emerged as highly effective "green solvents" for biopolymer processing due to their negligible vapor pressure, high thermal stability, and remarkable solvation power.[4][5]
Among the vast library of ILs, 1-Allyl-3-vinylimidazolium chloride ([AVIM]Cl) is of particular interest. Its imidazolium cation, functionalized with both allyl and vinyl groups, offers unique advantages:
-
Enhanced Solvation: The chloride anion (Cl⁻) is a strong hydrogen bond acceptor, which is crucial for disrupting the hydrogen bond network of polysaccharides like cellulose and starch.[6]
-
Polymerizability: The presence of vinyl and allyl moieties allows [AVIM]Cl to potentially act as a reactive plasticizer or a monomer that can be polymerized in situ to form a cross-linked composite matrix.
-
Tunable Properties: Like other ILs, its properties can be tuned by modifying the cation or anion, allowing for tailored processing conditions.[4]
This guide will focus on the practical application of [AVIM]Cl in fabricating high-performance biocomposites.
Mechanism of Biopolymer Dissolution in Imidazolium-Based ILs
The dissolution of cellulose or starch in imidazolium chloride ILs is not a simple solvation process but a profound disruption of the polymer's supramolecular structure. The mechanism is primarily driven by the ability of the IL's anion to act as a potent hydrogen bond acceptor.[3][7]
Scientist's Note: The efficiency of dissolution is highly dependent on the anion. Halides, particularly chloride (Cl⁻), and carboxylates, like acetate (OAc⁻), are significantly more effective at dissolving cellulose than anions like tetrafluoroborate (BF₄⁻) or hexafluorophosphate (PF₆⁻), which are poor hydrogen bond acceptors.[3]
The process can be visualized as follows:
-
Penetration: The IL diffuses into the amorphous regions of the biopolymer matrix.
-
Hydrogen Bond Disruption: The chloride anions form strong hydrogen bonds with the hydroxyl (-OH) groups of the glucose units in the cellulose or starch chains.
-
Chain Separation: This interaction effectively breaks the native intra- and intermolecular hydrogen bonds that hold the polymer chains together in their crystalline or granular structure.
-
Solvation: The imidazolium cations then associate with the "naked" polymer chains, preventing their re-aggregation and keeping them in solution.
Below is a diagram illustrating this fundamental interaction.
Caption: Mechanism of cellulose dissolution by [AVIM]Cl.
Application Protocol 1: Fabrication of a Regenerated Cellulose Biocomposite Film
This protocol describes the complete dissolution of microcrystalline cellulose (MCC) in [AVIM]Cl and its subsequent regeneration into a transparent, flexible film. This method is foundational for creating cellulose-based composites, membranes, or fibers.[8][9]
Materials:
-
1-Allyl-3-vinylimidazolium chloride ([AVIM]Cl) (CAS: 100894-64-2)[10][11][12]
-
Microcrystalline cellulose (MCC), dried under vacuum at 60°C for 24h
-
Deionized (DI) water (as a non-solvent/coagulant)
-
Glycerol (as a plasticizer, optional)
-
High-purity ethanol
Equipment:
-
Heating mantle with magnetic stirring
-
Three-neck round-bottom flask
-
Vacuum oven
-
Glass petri dish or casting plate
-
Spatula or casting knife
Step-by-Step Methodology
-
IL Preparation: Place 50 g of [AVIM]Cl into the round-bottom flask. Heat to 80°C under gentle stirring to ensure it is fully liquid and to drive off any trace moisture.
-
Scientist's Note: Moisture can significantly hinder the dissolution of cellulose by competing for hydrogen bonding sites with the chloride anion. Ensuring the IL is dry is a critical first step.[13]
-
-
Cellulose Dissolution: Slowly add 2.5 g of dried MCC (for a 5 wt% solution) to the hot [AVIM]Cl under continuous stirring. The mixture will become progressively more viscous.
-
Homogenization: Continue stirring at 80-90°C for 2-4 hours or until the solution is visually homogeneous, transparent, and free of particulates.
-
Quality Control: A fully dissolved solution will appear as a clear, honey-like viscous liquid. If particulates remain, extend the heating time or ensure the MCC was sufficiently dry.
-
-
Plasticizer Addition (Optional): If a more flexible film is desired, add a plasticizer like glycerol (e.g., 15 wt% relative to cellulose) and stir for an additional 30 minutes to ensure uniform distribution.[8][14]
-
Degassing: Apply a gentle vacuum to the flask for 15-20 minutes to remove any dissolved air bubbles, which can cause defects in the final film.
-
Casting: Pour the hot, viscous cellulose solution onto a clean, dry glass plate. Use a casting knife to spread the solution to a uniform thickness (e.g., 0.5 mm).
-
Regeneration (Coagulation): Immerse the casting plate into a bath of deionized water. The cellulose will rapidly precipitate out of the IL solution, forming a white, opaque film.
-
Mechanism Insight: Water is a non-solvent for cellulose but is miscible with [AVIM]Cl. The water molecules rapidly solvate the IL ions, breaking the IL-cellulose interaction and allowing the cellulose chains to re-aggregate and form a solid structure via hydrogen bonding.[5]
-
-
Washing & Purification: Leave the film in the water bath for at least 12 hours, replacing the water several times to ensure all [AVIM]Cl is washed out. Subsequently, wash with ethanol to remove residual water.
-
Drying: Carefully peel the regenerated film from the plate and dry it in a vacuum oven at 50°C until a constant weight is achieved. The final product will be a transparent, flexible film.
Workflow Diagram
Caption: Workflow for regenerated cellulose film fabrication.
Application Protocol 2: Preparing a Starch-Based Thermoplastic Composite
In this application, [AVIM]Cl is used not just as a solvent but primarily as a plasticizer to create a thermoplastic starch (TPS). Traditional plasticizers like glycerol can retrograde or leach out over time. An IL plasticizer forms strong interactions with starch, leading to more stable and durable materials.[1][4][7]
Materials:
-
Corn starch, dried at 80°C for 12h
-
1-Allyl-3-vinylimidazolium chloride ([AVIM]Cl)
-
(Optional) Natural fibers (e.g., wood flour, sisal fibers) for reinforcement
Equipment:
-
High-torque internal mixer (e.g., Brabender or Haake type) or a twin-screw extruder
-
Compression molder or hot press
-
Tensile testing machine
Step-by-Step Methodology
-
Pre-mixing: In a high-speed blender, dry mix 70 g of corn starch with 30 g of [AVIM]Cl (30% by weight). If using reinforcing fibers, add them at this stage (e.g., 5 parts per hundred of resin).
-
Scientist's Note: The ratio of IL to starch is critical. Higher IL content leads to greater flexibility but may decrease tensile strength. A 25-30% loading is a common starting point for achieving a good balance of properties.[7]
-
-
Melt Processing: Transfer the pre-mixed powder to an internal mixer preheated to 130-140°C. Process the material at 60-80 RPM for 10-15 minutes.
-
Sample Fabrication: Remove the resulting thermoplastic compound from the mixer. Place a known quantity into a mold and compression mold it at 140°C under 10 MPa of pressure for 5 minutes.[15][16]
-
Cooling: Cool the mold to room temperature under pressure to prevent warping and ensure a solid, uniform sample.
-
Conditioning: Store the resulting bioplastic samples in a desiccator for at least 48 hours before characterization to standardize moisture content.
Characterization and Performance Data
The properties of the resulting biocomposites should be rigorously tested. Key characterization methods and expected outcomes are summarized below.
| Property | Characterization Technique | Expected Outcome with [AVIM]Cl |
| Structural Integrity | FTIR Spectroscopy | Disappearance of sharp -OH stretching bands of native cellulose/starch, indicating disruption of H-bonds. Appearance of peaks corresponding to the IL if not fully washed out. |
| Crystallinity | X-ray Diffraction (XRD) | For regenerated cellulose, a transition from the native Cellulose I crystalline structure to the less crystalline Cellulose II structure is expected.[8] For TPS, a significant reduction in starch crystallinity. |
| Thermal Stability | Thermogravimetric Analysis (TGA) | The decomposition temperature of the biocomposite may be slightly lower than the native polymer due to the disruption of the crystalline structure, but the IL itself is highly stable.[8][15][16][17] |
| Mechanical Performance | Tensile Testing (ASTM D638) | Compared to unplasticized or glycerol-plasticized materials, [AVIM]Cl-based composites are expected to show improved ductility and toughness. Tensile strength may be slightly reduced but elongation at break increases significantly.[18][19] |
| Morphology | Scanning Electron Microscopy (SEM) | SEM images should show a smooth, homogenous, and non-porous fracture surface, indicating excellent dissolution and miscibility of the components.[8] |
Illustrative Performance Data
The following table compiles representative data from literature on imidazolium IL-plasticized biocomposites, demonstrating the typical improvements observed.
| Material | Plasticizer | Tensile Strength (MPa) | Elongation at Break (%) | Reference |
| Pure Polylactic Acid (PLA) Film | None | ~50-60 | ~5-10 | [18] |
| Starch Maleate/PLA Composite Film | Imidazolium IL | ~43-52 (-14%) | ~15-30 (+300%) | [18] |
| Neat Chitin Fiber | None | Varies | Varies | [19] |
| Chitin/PLA Composite Fiber | Imidazolium IL | +58% | +40% | [19] |
| Manchurian Ash (Original Wood) | None | ~62.7 | - | [15][16] |
| All-Wood Biocomposite (IL-treated) | BMIMCl | 212.6 (+239%) | 7.0 | [15][16][17] |
Note: Data is illustrative. Actual results will vary based on the specific biopolymer, IL, loading, and processing conditions.
Conclusion and Future Outlook
1-Allyl-3-vinylimidazolium chloride serves as a highly effective and versatile tool in the fabrication of biocomposite materials. Its primary function as a powerful solvent for recalcitrant biopolymers like cellulose enables the creation of regenerated materials with controlled structures and enhanced properties. Furthermore, its role as a stable and efficient plasticizer for starch addresses key limitations of traditional additives, leading to more durable and processable thermoplastic bioplastics. The dual functionality of its allyl and vinyl groups opens avenues for creating novel cross-linked or graft-copolymerized biocomposites with superior mechanical and thermal stability. As the demand for sustainable materials grows, the continued exploration of functionalized ionic liquids like [AVIM]Cl will be paramount in unlocking the full potential of the world's most abundant biopolymers.
References
- Application Notes and Protocols for Cellulose Dissolution Using Imidazolium-Based Ionic Liquids. Benchchem.
- Applications of ionic liquids in starch chemistry: a review. RSC Publishing.
- Ionic Liquids as Starch Plasticizers: The State of the Art. MDPI.
- Dissolution of cellulose with ionic liquids and its application: a mini-review. RSC Publishing.
- Ionic Liquid Mediated Synthesis of Starch Maleates and their Application in Biodegradable Polymer Composites. TSpace.
- Ionic Liquids as Starch Plasticizers: The State of the Art. PMC - PubMed Central.
- Applications of ionic liquids in starch chemistry: A review. The University of Bath's research portal.
- (PDF) Dissolution of cellulose in ionic liquid: A review. ResearchGate.
- Recent Progress in Processing Cellulose Using Ionic Liquids as Solvents. MDPI.
- A study of cellulose dissolution in ionic liquid- water brines. Diva-portal.org.
- A Brief Review on the Influence of Ionic Liquids on the Mechanical, Thermal, and Chemical Properties of Biodegradable Polymer Composites. MDPI.
- Fabrication of Cellulose Film with Enhanced Mechanical Properties in Ionic Liquid 1-Allyl-3-methylimidaxolium Chloride (AmimCl). MDPI.
- Fabrication of Cellulose Film with Enhanced Mechanical Properties in Ionic Liquid 1-Allyl-3-methylimidaxolium Chloride (AmimCl). PubMed.
- Mechanical and Thermal Properties of All-Wood Biocomposites through Controllable Dissolution of Cellulose with Ionic Liquid. MDPI.
- Mechanical and Thermal Properties of All-Wood Biocomposites through Controllable Dissolution of Cellulose with Ionic Liquid. PubMed.
- 1-Allyl-3-vinyliMidazoliuM chloride | 100894-64-2. ChemicalBook.
- Fabrication of Cellulose Film with Enhanced Mechanical Properties in Ionic Liquid 1-Allyl-3-methylimidaxolium Chloride (AmimCl). ResearchGate.
- Application of 1-allyl-3-(1-butyl)imidazolium chloride in the synthesis of cellulose esters: properties of the ionic liquid, and comparison with other solvents. PubMed.
- (PDF) Mechanical and Thermal Properties of All-Wood Biocomposites through Controllable Dissolution of Cellulose with Ionic Liquid. ResearchGate.
- 1-Allyl-3-methylimidazolium Chloride Room Temperature Ionic Liquid: A New and Powerful Nonderivatizing Solvent for Cellulose. SemOpenAlex.
- Optimizing Industrial Processes with Specialty Chemicals: The Role of 1-Allyl-3-Vinylimidazolium Chloride. NINGBO INNO PHARMCHEM CO.,LTD.
- 100894-64-2|1-Allyl-3-vinylimidazolium chloride|BLD Pharm. BLD Pharm.
- SYNTHESIS OF 1-ALLYL,3-METHYLIMIDAZOLIUM-BASED ROOM- TEMPERATURE IONIC LIQUID AND PRELIMINARY STUDY OF ITS DISSOLVING CELLULOSE. Semantic Scholar.
- 1-Allyl-3-methylimidazolium chloride, 98% 5 g | Buy Online. Thermo Scientific Chemicals.
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Application Notes and Protocols: 1-Allyl-3-vinylimidazolium Chloride for CO2 Capture Applications
Introduction: A Versatile Building Block for Advanced CO2 Capture Materials
The escalating concentration of atmospheric carbon dioxide (CO2) necessitates the development of innovative and efficient capture technologies. Ionic liquids (ILs), with their negligible vapor pressure, high thermal stability, and tunable physicochemical properties, have emerged as promising candidates for CO2 capture. Within this class of materials, 1-Allyl-3-vinylimidazolium chloride ([AVIm]Cl) stands out as a particularly versatile building block. Its dual functionality, featuring both an allyl and a vinyl group, allows for its use as a monomer in the synthesis of advanced polymeric materials, such as poly(ionic liquid)s (PILs), which are increasingly utilized in high-performance CO2 separation membranes.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and application of 1-Allyl-3-vinylimidazolium chloride in the field of CO2 capture. The focus is on its primary role as a monomer for the fabrication of PIL-based separation membranes, a key area of research for post-combustion CO2 capture and natural gas sweetening.
Physicochemical Properties of Vinylimidazolium-Based Ionic Liquids
While specific experimental data for 1-Allyl-3-vinylimidazolium chloride is not extensively reported in the literature, its properties can be inferred from closely related vinylimidazolium and allylimidazolium analogues. The presence of the vinyl group is key to its polymerizability, while the allyl group offers a secondary site for potential post-polymerization modifications.
| Property | Typical Values for Vinylimidazolium ILs | Significance for CO2 Capture |
| Molecular Formula | C8H11ClN2 | - |
| Molecular Weight | 170.64 g/mol | Influences viscosity and mass transfer. |
| Thermal Stability (Td) | >250 °C | Ensures stability during CO2 absorption/desorption cycles. |
| Glass Transition Temp. (Tg) of PILs | 100-180 °C | Affects the mechanical properties of the resulting polymer membrane.[1] |
| Solubility | Soluble in polar solvents (e.g., water, DMSO, DMF) | Important for synthesis and membrane casting processes. |
Synthesis of 1-Allyl-3-vinylimidazolium Chloride: A Step-by-Step Protocol
The synthesis of [AVIm]Cl can be achieved through a quaternization reaction between 1-vinylimidazole and allyl chloride. The following protocol is adapted from established procedures for the synthesis of similar imidazolium-based ionic liquids.[2]
Materials and Equipment:
-
1-Vinylimidazole (1.0 eq)
-
Allyl chloride (1.1 eq)
-
Ethyl acetate (or another suitable solvent)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Rotary evaporator
-
Vacuum oven
Experimental Protocol:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-vinylimidazole and ethyl acetate.
-
Addition of Allyl Chloride: Slowly add allyl chloride to the stirring solution at room temperature.
-
Reaction: Heat the mixture to reflux (approximately 60-70 °C) and maintain for 24-48 hours. The progress of the reaction can be monitored by the formation of a second liquid phase (the ionic liquid).
-
Purification: After the reaction is complete, cool the mixture to room temperature. The resulting ionic liquid will form a dense layer at the bottom of the flask. Decant the upper solvent layer.
-
Solvent Removal: Wash the ionic liquid phase with fresh ethyl acetate or diethyl ether to remove any unreacted starting materials. Remove the residual solvent using a rotary evaporator.
-
Drying: Dry the purified 1-Allyl-3-vinylimidazolium chloride in a vacuum oven at 60-80 °C for at least 24 hours to remove any volatile impurities and residual solvent.
Application in CO2 Capture: From Monomer to Membrane
The primary application of 1-Allyl-3-vinylimidazolium chloride in CO2 capture is as a monomer for the synthesis of poly(ionic liquid)s (PILs). These PILs can be fabricated into membranes for the selective separation of CO2 from gas mixtures. The imidazolium cation in the polymer matrix provides a high affinity for CO2, facilitating its transport through the membrane.
Protocol for Poly([AVIm]Cl) Membrane Fabrication
This protocol outlines the free-radical polymerization of [AVIm]Cl and the subsequent casting of a thin-film membrane.
Materials and Equipment:
-
1-Allyl-3-vinylimidazolium chloride ([AVIm]Cl) monomer
-
Azobisisobutyronitrile (AIBN) initiator (1-2 mol% relative to monomer)
-
Dimethylformamide (DMF) or other suitable solvent
-
Schlenk flask
-
Inert atmosphere (Nitrogen or Argon)
-
Petri dish or flat casting surface
-
Doctor blade or casting knife
Experimental Protocol:
-
Polymerization: a. Dissolve the [AVIm]Cl monomer in DMF in a Schlenk flask. b. De-gas the solution using several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit polymerization. c. Under an inert atmosphere, add the AIBN initiator to the solution. d. Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. The viscosity of the solution will increase as the polymer forms.
-
Membrane Casting: a. Pour the viscous polymer solution onto a clean, flat surface (e.g., a glass plate or Petri dish). b. Use a doctor blade to cast a thin, uniform film of the desired thickness. c. Allow the solvent to evaporate slowly in a dust-free environment at room temperature. d. Once the film is solidified, dry it further in a vacuum oven at a temperature below the polymer's glass transition temperature to remove any residual solvent.
-
Membrane Characterization: The resulting poly([AVIm]Cl) membrane should be characterized for its thermal stability (TGA), glass transition temperature (DSC), and morphology (SEM).
Protocol for CO2 Permeability Testing of Poly([AVIm]Cl) Membranes
The performance of the fabricated poly([AVIm]Cl) membrane in CO2 separation is evaluated by measuring its CO2 permeability and selectivity against other gases (e.g., N2, CH4). A common method for this is the constant-volume, variable-pressure ("time-lag") method.[3]
Equipment:
-
Gas permeation cell
-
Pressure transducers
-
Vacuum pump
-
Mass flow controllers
-
Gas cylinders (CO2, N2, CH4)
Experimental Protocol:
-
Membrane Mounting: Securely mount the poly([AVIm]Cl) membrane in the gas permeation cell, ensuring a gas-tight seal.
-
System Evacuation: Evacuate the entire system, including both the feed and permeate sides of the membrane, to a high vacuum.
-
Feed Gas Introduction: Introduce the feed gas (e.g., pure CO2) to the upstream side of the membrane at a constant pressure (e.g., 2 bar).
-
Permeate Pressure Measurement: Monitor the pressure increase on the permeate side (downstream) as a function of time.
-
Data Analysis: a. The permeability coefficient (P) is determined from the steady-state rate of pressure increase. b. The ideal selectivity for CO2 over another gas (e.g., N2) is calculated as the ratio of their individual permeability coefficients (P_CO2 / P_N2).
CO2 Capture Mechanism and Expected Performance
The separation of CO2 using poly(vinylimidazolium)-based membranes operates on the solution-diffusion mechanism.[4] CO2 has a high affinity for the polar imidazolium groups in the polymer matrix, leading to high CO2 solubility in the membrane. The absorbed CO2 then diffuses through the polymer matrix down a concentration gradient. The performance of such membranes is a trade-off between permeability and selectivity. While specific data for poly([AVIm]Cl) is not available, similar poly(vinylimidazolium)-based membranes have shown promising results for CO2/N2 and CO2/CH4 separations.[5][6]
Conclusion
1-Allyl-3-vinylimidazolium chloride is a promising and versatile monomer for the development of advanced materials for CO2 capture. Its primary application lies in the synthesis of poly(ionic liquid) membranes that offer a platform for efficient and selective CO2 separation. The protocols provided in these application notes offer a foundational framework for the synthesis, fabrication, and evaluation of [AVIm]Cl-based materials in CO2 capture research. Further optimization of the polymer structure and membrane fabrication process can lead to next-generation materials for a more sustainable future.
References
- Carlisle, T. K., Nicodemus, G. D., Gin, D. L., & Noble, R. D. (2012). CO2/light gas separation performance of cross-linked poly(vinylimidazolium) gel membranes as a function of ionic liquid loading and cross-linker content. Journal of Membrane Science, 397, 24–37.
-
From Synthesis to Functionality: Tailored Ionic Liquid-Based Electrospun Fibers with Superior Antimicrobial Properties. (n.d.). Retrieved from [Link]
-
UV-Polymerized Vinylimidazolium Ionic Liquids for Permselective Membranes. (2020). Polymers, 12(11), 2533. [Link]
-
(PDF) CO2 Capture in Ionic Liquids: A Review of Solubilities and Experimental Methods. (n.d.). Retrieved from [Link]
-
Anomalous Thermal Characteristics of Poly(ionic liquids) Derived from 1-Butyl-2,3-dimethyl-4-vinylimidazolium Salts. (2022). Polymers, 14(2), 221. [Link]
-
Synthesis of 1-Vinyl-3-ethylimidazolium-Based Ionic Liquid (Co)polymers by Cobalt-Mediated Radical Polymerization. (2012). Macromolecules, 45(15), 5896–5905. [Link]
-
From Synthesis to Functionality: Tailored Ionic Liquid-Based Electrospun Fibers with Superior Antimicrobial Properties. (n.d.). Retrieved from [Link]
-
Biomimetic material--poly(N-vinylimidazole)-zinc complex for CO2 separation. (2012). Chemical Communications, 48(12), 1766–1768. [Link]
-
Poly(vinylimidazole-co-butyl acrylate) membranes for CO2 separation. (2017). Journal of Membrane Science, 537, 283–291. [Link]
-
Cross-linked, porous imidazolium-based poly(ionic liquid)s for CO2 capture and utilisation. (2020). New Journal of Chemistry, 44(30), 12947–12955. [Link]
-
(PDF) Solubility of CO 2 and N 2 O in an Imidazolium-Based Lipidic Ionic Liquid. (n.d.). Retrieved from [Link]
-
Poly(vinylimidazole-co-butyl acrylate) membranes for CO2 separation. (n.d.). Retrieved from [Link]
-
Using Ionic Liquids to Improve CO2 Capture. (2022). Processes, 10(7), 1343. [Link]
- CN103497158A - Preparation method and application of 1-allyl,3-methylimidazole room-temperature ionic liquid. (n.d.).
-
Ideal CO2/Light Gas Separation Performance of Poly(vinylimidazolium) Membranes and Poly(vinylimidazolium)-Ionic Liquid Composite Films. (2012). Industrial & Engineering Chemistry Research, 51(40), 13244–13254. [Link]
-
Imidazolium-based co-poly(ionic liquid) membranes for CO2/N2 separation. (n.d.). Retrieved from [Link]
-
CO 2 solubility in different mixtures of ionic liquids at T = 298.15 K... (n.d.). Retrieved from [Link]
-
Solubility data of CO 2 in different imidazolium ionic liquids. (n.d.). Retrieved from [Link]
-
(PDF) CO2 Capture Using Ionic Liquids. (n.d.). Retrieved from [Link]
-
Why is CO2 so Soluble in Imidazolium-Based Ionic Liquids? (n.d.). Retrieved from [Link]
-
Poly(vinylimidazole-co-butyl acrylate) membranes for CO2 separation. (n.d.). Retrieved from [Link]
-
Adjustable Functionalization of Hyper-Cross-Linked Polymers of Intrinsic Microporosity for Enhanced CO2 Adsorption and Selectivity over N2 and CH4. (2020). ACS Applied Materials & Interfaces, 12(40), 45091–45100. [Link]
-
Recent Advances in Poly(Ionic Liquid)-Based Membranes for CO 2 Separation. (2022). Membranes, 12(5), 497. [Link]
-
Porous Polymer Supported Amino Functionalized Ionic Liquid for Effective CO2 Capture. (2023). Langmuir, 39(7), 2729–2738. [Link]
-
Chemical and Physical Ionic Liquids in CO2 Capture System Using Membrane Vacuum Regeneration. (2022). Membranes, 12(10), 987. [Link]
-
Main-chain imidazolium polymer membranes for CO 2 separations: An initial study of a new ionic liquid-inspired platform. (2012). Journal of Membrane Science, 421-422, 280–286. [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Allyl-3-vinylimidazolium chloride ([AVIm]Cl)
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for the synthesis of 1-Allyl-3-vinylimidazolium chloride ([AVIm]Cl). This document is intended for researchers, chemists, and materials scientists who are working with this versatile monomeric ionic liquid. Given its dual functionality from the allyl and vinyl groups, [AVIm]Cl is a valuable precursor for creating advanced poly(ionic liquid)s (PILs) and functional materials.[1][2] However, the presence of these two reactive moieties introduces specific challenges during its synthesis.
This guide provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple procedural steps to explain the underlying chemical principles. Our goal is to empower you to diagnose and resolve common issues, ensuring a successful and efficient synthesis.
Part 1: Synthesis Overview and Standard Protocol
The synthesis of 1-Allyl-3-vinylimidazolium chloride is typically achieved through a direct quaternization reaction, which follows an SN2 mechanism. In this process, the nucleophilic nitrogen of 1-vinylimidazole attacks the electrophilic carbon of allyl chloride.
Reaction Scheme:
1-Vinylimidazole + Allyl Chloride → 1-Allyl-3-vinylimidazolium chloride
Detailed Experimental Protocol:
-
Reagent Preparation: Under an inert atmosphere (Nitrogen or Argon), add equimolar amounts of high-purity 1-vinylimidazole and allyl chloride to a flame-dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Scientist's Note: While a 1:1 molar ratio is stoichiometric, using a slight excess (1.05 to 1.1 equivalents) of the more volatile component, allyl chloride, can help drive the reaction to completion.[3]
-
-
Reaction Conditions: The reaction can be performed solvent-free or in a dry, polar aprotic solvent such as acetonitrile. Stir the mixture at a controlled temperature, typically between 40-60°C.
-
Monitoring Progress: The reaction progress can be monitored by observing the formation of a new, denser phase (the ionic liquid) or by taking aliquots for analysis (e.g., ¹H NMR) to check for the disappearance of starting material signals. The reaction is typically complete within 24-48 hours.
-
Initial Purification (Workup):
-
Once the reaction is complete, cool the flask to room temperature.
-
Remove any excess allyl chloride and solvent (if used) under reduced pressure using a rotary evaporator.[3]
-
The crude product will likely be a viscous, pale-yellow to amber liquid.
-
-
Final Purification: To remove unreacted 1-vinylimidazole, wash the crude ionic liquid multiple times with a solvent in which the product is insoluble, such as dry diethyl ether or ethyl acetate. Vigorously stir the biphasic mixture for 30 minutes for each wash, then allow the phases to separate and decant the ether layer.
-
Expert Insight: The charged ionic liquid has minimal solubility in non-polar ethers, whereas the neutral, unreacted imidazole is readily soluble, making this an effective purification method.[3]
-
-
Drying: Dry the purified ionic liquid under high vacuum at a mild temperature (e.g., 40-50°C) for at least 24 hours to remove any residual volatile organics and traces of water. The final product should be stored under an inert atmosphere, away from light and heat.[6][7]
Part 2: Troubleshooting Guide
This section addresses the most common problems encountered during the synthesis of [AVIm]Cl in a direct question-and-answer format.
Question 1: My reaction yield is very low, or the reaction did not proceed at all. What went wrong?
Answer: Low or no conversion is typically traced back to issues with reagents or reaction conditions.
-
Potential Cause 1: Reagent Purity & Stability. Allyl chloride can degrade over time, and 1-vinylimidazole is susceptible to oxidation and polymerization.
-
Solution: Always use freshly distilled or newly purchased, high-purity starting materials. Verify the purity by ¹H NMR before starting the reaction. Ensure allyl chloride has not hydrolyzed to form allyl alcohol, which would be unreactive.
-
-
Potential Cause 2: Presence of Water. Water can interfere with the reaction and affect the properties of the final ionic liquid.
-
Solution: Use flame-dried glassware and perform the reaction under a dry, inert atmosphere (N₂ or Ar). Use anhydrous solvents if a solvent-based system is chosen.
-
-
Potential Cause 3: Insufficient Reaction Time or Temperature. The quaternization of imidazoles can be slow at lower temperatures.
-
Solution: If you are using a low temperature (e.g., 40°C) to prevent polymerization, the reaction may require a longer time (48 hours or more). You can monitor the reaction's progress via NMR. Only cautiously increase the temperature, as this risks product degradation.
-
Question 2: The final product is a dark brown or black, tar-like substance, not the expected pale-yellow liquid. Why?
Answer: Significant discoloration is a clear indicator of decomposition or side reactions, primarily unwanted polymerization.
-
Potential Cause 1: Excessive Heat. The vinyl group on the imidazolium ring is electron-deficient and highly susceptible to thermal- or radical-initiated polymerization.[8] Overheating is the most common cause of forming a dark, insoluble polymeric mass.
-
Solution: Strictly control the reaction temperature using an oil bath and a reliable thermometer. A setpoint of 50-60°C is a reasonable upper limit. For longer reactions, even lower temperatures are advisable. Microwave-assisted synthesis can sometimes lead to decomposition if not carefully controlled.[9]
-
-
Potential Cause 2: Oxygen or Metal Impurities. Oxygen can promote radical formation, initiating polymerization. Trace metals from reagents or spatulas can also catalyze side reactions.
-
Solution: Thoroughly degas your starting materials and solvent before heating. Maintain a strict inert atmosphere throughout the reaction. Use clean glassware and avoid metal spatulas when handling the reagents.
-
-
Can it be salvaged? In most cases, a dark, tarry product is a mixture of oligomers and polymers and is not salvageable. It is best to discard the batch and restart the synthesis with stricter temperature and atmospheric controls.
Question 3: My NMR spectrum shows that the product is present, but I cannot remove the starting materials. What should I do?
Answer: This is a classic purification challenge with ionic liquids due to their non-volatile nature.
-
Problem: Residual Allyl Chloride.
-
Solution: Allyl chloride is volatile (boiling point: 45°C). It should be readily removable on a rotary evaporator. If it persists, ensure your vacuum is strong enough and consider gently warming the flask (to no more than 40°C) during evaporation.
-
-
Problem: Residual 1-Vinylimidazole.
-
Solution: 1-Vinylimidazole is significantly less volatile (boiling point: 192-194°C) and will not be removed by simple evaporation. The recommended method is repeated liquid-liquid extraction.
-
Place the crude ionic liquid in a flask.
-
Add 3-4 volumes of anhydrous diethyl ether or ethyl acetate.
-
Stir vigorously for 30-60 minutes. The ionic liquid should form a separate, dense phase.
-
Stop stirring, allow the layers to fully separate, and carefully decant or pipette off the top ether/acetate layer.
-
Repeat this washing procedure 3-5 times.
-
Confirm the removal of the starting material by taking a ¹H NMR of the final product.
-
-
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for diagnosing and addressing common synthesis issues.
Caption: Troubleshooting workflow for [AVIm]Cl synthesis.
Part 3: Frequently Asked Questions (FAQs)
Q1: What are the key signals to look for in the ¹H NMR spectrum to confirm the product?
Answer: A successful synthesis will show the disappearance of starting material peaks and the appearance of new, characteristic peaks for the imidazolium product. The key is to see the downfield shift of the imidazole ring protons upon quaternization and the presence of both vinyl and allyl group signals.
| Proton Group | Approx. Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Imidazolium CH (at C2) | 9.0 - 9.5 | Singlet | Most downfield proton, very sensitive to purity and solvent. |
| Imidazolium CH (at C4/C5) | 7.5 - 8.0 | Multiplet/Doublets | Two distinct protons on the ring. |
| Vinyl -CH =CH₂ | 7.0 - 7.3 | dd (Doublet of d) | The proton attached to the same carbon as the nitrogen. |
| Allyl -CH =CH₂ | 5.8 - 6.1 | m (Multiplet) | The internal proton of the allyl group. |
| Vinyl -CH=CH ₂ | 5.2 - 5.6 | Multiplet | The two terminal vinyl protons, often overlapping with allyl protons. |
| Allyl -CH=CH ₂ | 5.1 - 5.5 | Multiplet | The two terminal allyl protons. |
| Allyl -N-CH ₂-CH=CH₂ | 4.8 - 5.0 | d (Doublet) | The methylene protons adjacent to the imidazolium nitrogen. |
Q2: Is it better to run the reaction neat (solvent-free) or in a solvent?
Answer: Both methods are viable, but they offer different advantages.
-
Solvent-Free: This approach is "greener" and leads to a higher concentration of reactants, which can increase the reaction rate. However, it can make temperature control more difficult, and if the product is a solid at room temperature, it can be difficult to remove from the flask.
-
With Solvent (e.g., Acetonitrile): Using a solvent helps to better moderate the reaction temperature, preventing localized overheating and reducing the risk of polymerization. It also keeps the medium stirrable, even if the product is highly viscous. The main drawback is the need to completely remove the solvent during the workup. For controlling this sensitive reaction, using a solvent is often the more prudent choice.
Q3: How should I properly store 1-Allyl-3-vinylimidazolium chloride?
Answer: [AVIm]Cl is both hygroscopic and potentially unstable with prolonged exposure to heat, light, and oxygen.
-
Atmosphere: Store under an inert atmosphere (N₂ or Ar).
-
Container: Use a well-sealed amber glass vial or bottle.
Failure to store it properly can lead to gradual polymerization (product becomes more viscous or solidifies) or degradation from water absorption.
References
-
MDPI. (2020). UV-Polymerized Vinylimidazolium Ionic Liquids for Permselective Membranes. Available at: [Link]
-
National Institutes of Health (NIH). (n.d.). From Synthesis to Functionality: Tailored Ionic Liquid-Based Electrospun Fibers with Superior Antimicrobial Properties. Available at: [Link]
-
ACS Publications. (n.d.). RAFT Polymerization of N-Vinylimidazolium Salts and Synthesis of Thermoresponsive Ionic Liquid Block Copolymers. Available at: [Link]
-
MDPI. (2021). Synthesis and Characterization of 1-Vinylimidazolium Alkyl Sulfate Polymeric Ionic Liquids. Available at: [Link]
-
National Institutes of Health (NIH). (2022). Anomalous Thermal Characteristics of Poly(ionic liquids) Derived from 1-Butyl-2,3-dimethyl-4-vinylimidazolium Salts. Available at: [Link]
-
Ottokemi. (n.d.). 1-Allyl-3-methylimidazolium chloride, 97%. Available at: [Link]
-
PubChem. (n.d.). 1-Allyl-3-methylimidazolium chloride. Available at: [Link]
-
ResearchGate. (n.d.). Protocol for solvent (1-allyl-3-methylimidazolium chloride) recycling? Available at: [Link]
-
ChemBK. (2024). 1-Allyl-3-methylimidazolium chloride. Available at: [Link]
- Google Patents. (n.d.). CN103497158A - Preparation method and application of 1-allyl,3-methylimidazole room-temperature ionic liquid.
-
ResearchGate. (2014). Microwave assisted synthesis of 1-allyl-3-methylimidazolium chloride. Available at: [Link]
- Google Patents. (n.d.). CN101665462A - Method for preparing vinylimidazole ionic liquid.
-
ResearchGate. (2005). 1-Allyl-3-methylimidazolium Chloride Room Temperature Ionic Liquid: A New and Powerful Nonderivatizing Solvent for Cellulose. Available at: [Link]
Sources
- 1. UV-Polymerized Vinylimidazolium Ionic Liquids for Permselective Membranes | MDPI [mdpi.com]
- 2. From Synthesis to Functionality: Tailored Ionic Liquid-Based Electrospun Fibers with Superior Antimicrobial Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN103497158A - Preparation method and application of 1-allyl,3-methylimidazole room-temperature ionic liquid - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Anomalous Thermal Characteristics of Poly(ionic liquids) Derived from 1-Butyl-2,3-dimethyl-4-vinylimidazolium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1-Allyl-3-methylimidazolium chloride, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. 1-Allyl-3-vinylimidazolium chloride | 100894-64-2 [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. 1-Allyl-3-methylimidazolium chloride, 97% | 65039-10-3 | www.ottokemi.com [ottokemi.com]
Technical Support Center: Synthesis of 1-Allyl-3-vinylimidazolium chloride
Welcome to the technical support center for the synthesis of 1-Allyl-3-vinylimidazolium chloride ([AVIM]Cl). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the yield and purity of this versatile ionic liquid. This document moves beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.
Troubleshooting Guide: Common Synthesis Issues
This section addresses specific problems that may arise during the synthesis of [AVIM]Cl, which is typically a two-step process: the synthesis of the precursor 1-vinylimidazole, followed by its quaternization with allyl chloride. The focus here is on the second step, the N-alkylation of 1-vinylimidazole.
Issue 1: Low or No Product Yield
Potential Cause A: Incomplete Reaction
-
Scientific Rationale: The synthesis of [AVIM]Cl is an SN2 (bimolecular nucleophilic substitution) reaction where the lone pair of electrons on the N-3 nitrogen of the 1-vinylimidazole ring attacks the electrophilic carbon of allyl chloride. Like any SN2 reaction, its rate and completion are highly dependent on concentration, temperature, and time. Insufficient reaction time or temperatures that are too low will result in a significant amount of unreacted starting material.
-
Solutions:
-
Increase Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or ¹H NMR spectroscopy on aliquots. Continue the reaction until the starting material spot on the TLC plate has disappeared or the corresponding peaks in the NMR spectrum have diminished significantly.
-
Optimize Temperature: While higher temperatures can accelerate the reaction, they also risk promoting unwanted side reactions like polymerization of the vinyl or allyl groups. A moderate temperature, often in the range of 50-70°C, is typically a good starting point. The optimal temperature should be determined empirically for your specific setup.
-
Reactant Stoichiometry: Using a slight excess (e.g., 1.1 to 1.2 molar equivalents) of the alkylating agent, allyl chloride, can help drive the reaction to completion. However, a large excess will complicate purification.
-
Potential Cause B: Reactant or Solvent Contamination
-
Scientific Rationale: Water is a common contaminant that can interfere with the reaction. While this reaction is not as water-sensitive as those using organometallics, excess water can affect solvent polarity and potentially hydrolyze the allyl chloride under certain conditions. Contaminants in the 1-vinylimidazole starting material can also inhibit the reaction.
-
Solutions:
-
Use Anhydrous Solvents: Employing a dry solvent like acetonitrile or THF can improve yield. Ensure solvents are properly dried and stored over molecular sieves if necessary.
-
Purify Starting Materials: If the purity of the 1-vinylimidazole is questionable, consider purifying it by vacuum distillation before use.
-
Inert Atmosphere: While not always strictly necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions with atmospheric moisture and oxygen, particularly if the reaction is run for an extended period.
-
Issue 2: Product is Discolored (Yellow, Brown, or Black)
Potential Cause: Polymerization or Degradation
-
Scientific Rationale: The vinyl and allyl functional groups in both the reactant and the product are susceptible to polymerization, especially at elevated temperatures or in the presence of radical initiators (like light or trace metal impurities). This is a common cause of discoloration and can significantly reduce the yield of the desired ionic liquid.
-
Solutions:
-
Strict Temperature Control: Avoid excessive heating. Maintain the reaction temperature within the optimal range determined during optimization studies. Use an oil bath with a temperature controller for precise heating.
-
Introduce Inhibitors: Adding a small amount of a radical inhibitor, such as hydroquinone or butylated hydroxytoluene (BHT), to the reaction mixture can suppress polymerization.
-
Exclusion of Light: Protect the reaction from light by wrapping the flask in aluminum foil, especially if the reaction is run for a long duration.
-
Issue 3: Difficulty in Product Purification
Potential Cause A: Unreacted Starting Materials
-
Scientific Rationale: Due to its low volatility, the product ionic liquid cannot be purified by distillation.[1] Purification relies on washing with a solvent in which the product is insoluble but the starting materials are soluble. If significant amounts of starting materials remain, they will contaminate the final product.
-
Solutions:
-
Ensure Complete Reaction: Follow the steps outlined in "Issue 1" to drive the reaction to completion.
-
Solvent Washing: After the reaction, the crude product should be washed repeatedly with a non-polar solvent like diethyl ether or ethyl acetate. Both 1-vinylimidazole and allyl chloride are soluble in these solvents, while the ionic liquid product will precipitate or form a separate phase. Vigorous stirring during washing is crucial.
-
Potential Cause B: Product is a Viscous Oil or Wax
-
Scientific Rationale: Many ionic liquids, including [AVIM]Cl, have melting points below or near room temperature and are often hygroscopic, meaning they readily absorb moisture from the air. This can result in the product appearing as a stubborn oil or wax instead of a crystalline solid, making it difficult to handle and dry.
-
Solutions:
-
Drying Under Vacuum: The most effective way to remove residual solvent and absorbed water is by drying the product under high vacuum for several hours, sometimes with gentle heating.
-
Use of Activated Carbon/Alumina: If the discoloration is due to impurities, dissolving the crude product in a minimal amount of a suitable solvent (e.g., a small amount of acetonitrile or methanol) and treating it with activated carbon can help remove colored species.[2] The solution is then filtered, and the solvent is removed under vacuum.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for this synthesis?
The choice of solvent can significantly impact the reaction rate and yield. The quaternization of imidazoles is generally favored in polar aprotic solvents which can stabilize the charged transition state of the SN2 reaction without solvating the nucleophile too strongly.
-
Recommended Solvents: Acetonitrile, Tetrahydrofuran (THF), or Toluene are excellent choices. Acetonitrile is often preferred for its polarity and ability to dissolve the reactants.
-
Solvent-Free Conditions: Some syntheses of similar ionic liquids are performed "neat" (without any solvent).[3] This maximizes reactant concentration but requires careful temperature control to prevent runaway reactions or polymerization.
Q2: How does reaction temperature affect the yield?
Temperature is a critical parameter that must be carefully controlled.
-
Below 40°C: The reaction rate may be impractically slow, leading to very long reaction times and incomplete conversion.
-
50-70°C: This is often the "sweet spot" providing a reasonable reaction rate without significant side reactions.
-
Above 80°C: The risk of polymerization of the vinyl and/or allyl groups increases substantially, leading to a discolored, impure product and lower yields of the desired monomeric ionic liquid.
Q3: How can I confirm the identity and purity of my synthesized 1-Allyl-3-vinylimidazolium chloride?
Proper characterization is essential to confirm that you have synthesized the correct product and that it is sufficiently pure for your application.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for structural confirmation.
-
¹H NMR: Expect to see characteristic peaks for the vinyl protons, allyl protons, and the protons on the imidazolium ring. The integration of these peaks should correspond to the number of protons in each group. The disappearance of the 1-vinylimidazole N-H proton peak (if present) and shifts in the positions of the ring protons are key indicators of successful quaternization.
-
¹³C NMR: This will show distinct peaks for each unique carbon in the molecule, including the carbons of the imidazolium ring and the allyl and vinyl side chains.[3]
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Look for the characteristic vibrational bands corresponding to C=C stretching (vinyl and allyl groups) and the C-N stretching of the imidazolium ring.
Q4: What is a reliable, step-by-step protocol for this synthesis?
The following protocol is a robust starting point. Optimization may be required based on your specific laboratory conditions and reagent purity.
| Parameter | Recommended Value/Condition | Rationale |
| Reactant Ratio | 1.0 eq. 1-vinylimidazole : 1.1-1.2 eq. Allyl chloride | A slight excess of the alkylating agent drives the reaction to completion. |
| Solvent | Acetonitrile (anhydrous) | Polar aprotic solvent stabilizes the transition state, accelerating the SN2 reaction. |
| Temperature | 60 °C | Balances reaction rate against the risk of polymerization. |
| Reaction Time | 12-24 hours | Should be monitored by TLC or NMR until starting material is consumed. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents potential side reactions with atmospheric moisture and oxygen. |
Visualizing the Process
Optimized Synthesis Workflow
The following diagram outlines the key steps for a high-yield synthesis of [AVIM]Cl.
Caption: Optimized workflow for the synthesis and purification of [AVIM]Cl.
Reaction Mechanism and Side Reaction
This diagram illustrates the desired SN2 reaction pathway versus the potential unwanted polymerization side reaction.
Caption: Desired SN2 pathway vs. unwanted radical polymerization.
References
-
Recovery and purification of ionic liquids from solutions: a review. RSC Advances. Available at: [Link]
-
Protocol for solvent (1-allyl-3-methylimidazolium chloride) recycling? | ResearchGate. Available at: [Link]
-
What's your typical cleaning method for your ionic liquids? | ResearchGate. Available at: [Link]
-
Using Imidazolium-Based Ionic Liquids to Teach Fundamental NMR Interpretation. Journal of Laboratory Chemical Education. Available at: [Link]
Sources
Technical Support Center: A Scientist's Guide to Preventing Thermal Degradation of 1-Allyl-3-vinylimidazolium chloride ([AVIM]Cl)
From the desk of the Senior Application Scientist
Welcome to the technical support guide for 1-Allyl-3-vinylimidazolium chloride ([AVIM]Cl). This document is designed for researchers, scientists, and drug development professionals who utilize this versatile ionic liquid in their work. As a functional monomer, [AVIM]Cl offers unique potential for creating advanced polymeric materials. However, its reactive nature—specifically the presence of both allyl and vinyl groups—coupled with a chloride anion, makes it particularly susceptible to thermal degradation and unwanted polymerization under experimental conditions.
This guide provides field-proven insights and actionable protocols to help you maintain the integrity of your [AVIM]Cl, ensuring reproducible and successful experimental outcomes.
A Note on Analogous Data: Direct, comprehensive thermal stability data for 1-Allyl-3-vinylimidazolium chloride is limited in peer-reviewed literature. Therefore, this guide leverages data from its close structural analog, 1-Allyl-3-methylimidazolium chloride ([AMIM]Cl), to provide a scientifically grounded assessment.[1][2][3] It is critical to recognize that the vinyl group in [AVIM]Cl introduces a higher propensity for polymerization compared to the methyl group in [AMIM]Cl.[4]
Frequently Asked Questions (FAQs)
Q1: What is the recommended maximum operating temperature for [AVIM]Cl?
For long-duration experiments (several hours to days), it is strongly advised to maintain the temperature at or below 100°C . Isothermal thermogravimetric analysis (TGA) of the analogue [AMIM]Cl showed a weight loss of only 1.9% after 15 days at 100°C in an air atmosphere, indicating excellent stability at this temperature.[2] However, the onset of rapid decomposition for similar 1-allyl-3-alkylimidazolium chlorides begins around 195°C .[5] Exceeding 120°C significantly increases the risk of not only nucleophilic degradation but also undesired side reactions and polymerization.
Q2: What are the primary visual and analytical signs of [AVIM]Cl degradation?
The most common indicators of degradation include:
-
Color Change: A distinct darkening of the ionic liquid, often to a yellow or brown hue, is an early sign of decomposition or side reactions.
-
Increased Viscosity: A noticeable thickening or complete solidification of the sample at a given temperature strongly suggests that undesired polymerization of the vinyl and/or allyl groups has occurred.
-
Inconsistent Analytical Data: The appearance of unexpected peaks in NMR, GC-MS, or other analytical techniques indicates the formation of degradation products or polymers. The primary thermal degradation pathway for imidazolium halides is an SN2-type reaction, which would yield volatile products like allyl chloride and 1-vinylimidazole.[6]
Q3: How critical is it to use an inert atmosphere during my experiments?
It is absolutely critical. Handling and reacting with [AVIM]Cl under an inert atmosphere (e.g., argon or nitrogen in a glovebox or via a Schlenk line) is mandatory for achieving reliable results.[7][8] There are two primary reasons for this:
-
Exclusion of Oxygen: Trace oxygen can act as an initiator for the free-radical polymerization of the vinyl and allyl groups, especially at elevated temperatures.[7]
-
Exclusion of Moisture: Imidazolium chlorides are often hygroscopic.[9] Water is an impurity that can lower the thermal decomposition temperature and potentially participate in side reactions.[10]
Q4: My [AVIM]Cl is polymerizing during my heated reaction. How can I prevent this?
This is a common challenge due to the two polymerizable groups on the cation. To mitigate this:
-
Lower the Temperature: This is the most effective method. Reduce your reaction temperature to the lowest possible point that still allows for the desired chemical transformation.
-
Ensure Strict Anaerobic Conditions: Rigorously de-gas the ionic liquid and ensure your reaction vessel is free of oxygen, as described in Q3.
-
Consider a Radical Inhibitor: If compatible with your chemistry, the addition of a small amount (e.g., 100-200 ppm) of a free-radical inhibitor like 4-methoxyphenol (MEHQ) or butylated hydroxytoluene (BHT) can effectively prevent premature polymerization. Always run a small-scale control to ensure the inhibitor does not interfere with your primary reaction.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments.
| Problem Observed | Probable Cause(s) | Recommended Solutions & Corrective Actions |
| Sample turned yellow or brown after heating. | Onset of thermal decomposition via SN2 mechanism or other side-reactions.[6] | 1. Immediately reduce the experimental temperature. Target ≤100°C for long-term heating.[2]2. Verify the purity of the starting material; impurities can lower thermal stability.[10]3. Ensure a strictly inert and dry atmosphere is maintained throughout the experiment.[7][8] |
| Inconsistent reaction yields or unexpected byproducts. | The ionic liquid is not acting as an inert solvent at the experimental temperature; it is either degrading or reacting with your reagents. | 1. Perform a control experiment: heat [AVIM]Cl with your starting materials at the target temperature and analyze for degradation.2. Check the integrity of the ionic liquid (e.g., via ¹H NMR) before and after the reaction to identify any structural changes.3. Lower the reaction temperature and extend the reaction time if necessary. |
| Sample viscosity increased dramatically or solidified. | Uncontrolled thermal or radical-initiated polymerization of the vinyl and/or allyl groups. | 1. Implement the polymerization prevention strategies from FAQ Q4 .2. Critically evaluate the necessity of the high temperature; polymerization rate is highly temperature-dependent.3. If polymerization is the goal, this indicates successful initiation, but reaction conditions must be controlled to achieve the desired molecular weight and properties. |
Experimental Protocols
Protocol 1: Recommended Storage and Handling of [AVIM]Cl
Causality: Proper storage is the first line of defense against degradation. Ionic liquids can be hygroscopic and sensitive to light, oxygen, and contaminants.[7][9]
-
Container: Always store [AVIM]Cl in a tightly sealed amber glass vial or bottle. Avoid plastic containers, as the ionic liquid may leach plasticizers or dissolve the polymer over time.[9]
-
Atmosphere: For long-term storage, place the sealed vial inside a nitrogen or argon-filled glovebox or a desiccator with a high-quality desiccant.[7] This minimizes exposure to moisture and oxygen.
-
Environment: Store the container in a cool, dry, and dark location, away from direct sunlight and sources of heat.[9]
-
Dispensing: When dispensing the liquid, do so under a positive pressure of inert gas. If using a syringe, use a long needle to draw the liquid from the bottle without having to tip it, which can contaminate the septum.[11]
Protocol 2: Setting up a Thermally Controlled Reaction under Inert Atmosphere
Causality: This protocol establishes a self-validating system to ensure that thermal degradation is minimized by controlling the key variables: temperature, atmospheric oxygen, and water.
-
Glassware Preparation: Thoroughly clean all glassware. Dry it in an oven at >125°C overnight and assemble the apparatus while still hot. Immediately flush the system with a stream of dry, inert gas (argon or nitrogen) as it cools.[11][12] This removes the thin film of adsorbed moisture from glass surfaces.
-
Inert Gas Setup: Connect the reaction apparatus to a Schlenk line or a manifold that provides a slight positive pressure of inert gas. Use a bubbler (mineral oil or mercury) to vent the system and visually confirm the positive pressure.[11]
-
Reagent Transfer: Transfer the [AVIM]Cl and any other air-sensitive reagents to the reaction vessel using gas-tight syringes or cannula techniques under a positive flow of inert gas.[11][12]
-
Temperature Control: Place the reaction vessel in a temperature-controlled oil bath or heating mantle connected to a digital controller with a thermocouple. Place the thermocouple directly in the bath to ensure accurate and stable temperature regulation. Do not rely on the stirrer hotplate's dial setting.
-
Execution: Once the system is sealed and under a stable inert atmosphere, begin stirring and slowly ramp up the temperature to your target setpoint (ideally ≤100°C).
-
Monitoring: Throughout the reaction, monitor for any visual signs of degradation (color change) and maintain a slight positive gas flow as indicated by the bubbler.
Appendices
Data Summary
Table 1: Thermal Stability Data for Structurally Related Allyl-Imidazolium Chlorides.
| Parameter | Value | Compound | Source(s) | Notes |
|---|---|---|---|---|
| Onset Decomposition Temp. (Td) | ~195 °C | 1-allyl-3-alkylimidazolium chlorides | [5] | Indicates relatively poor thermal stability compared to ILs with non-halide anions. |
| Long-Term Stability | 1.9% weight loss in 15 days | 1-allyl-3-methylimidazolium chloride | [2] | Demonstrates good stability at 100°C, providing a safe upper limit for long experiments. |
| General Stability Trend | Halide anions reduce stability | Imidazolium Salts |[13] | The chloride anion is a key factor in the compound's limited thermal stability. |
Visual Guides
Figure 1: A troubleshooting workflow for diagnosing experimental anomalies with [AVIM]Cl.
Figure 2: Simplified potential degradation pathways for [AVIM]Cl under thermal stress.
References
-
General Ionic Liquid Preservation Discussion. (2020). ResearchGate. [Link]
-
Thermal and radiation stability of 1-allyl-3-methylimidazolium chloride. (2014). Journal of Physics: Conference Series. [Link]
-
Handling of Ionic Liquids Discussion. (2015). ResearchGate. [Link]
-
Mechanochemical and Thermal Degradation of Imidazolium-based Ionic Liquids. (2020). ACS Applied Materials & Interfaces. [Link]
-
Thermal Degradation of Ionic Liquids at Elevated Temperatures. (2001). Green Chemistry. [Link]
-
Analysis of the effect of 1-Allyl-3-Methylimidazolium chloride on thermodynamic stability of horse cytochrome c. (2022). Biophysical Chemistry. [Link]
-
Anomalous Thermal Characteristics of Poly(ionic liquids) Derived from 1-Butyl-2,3-dimethyl-4-vinylimidazolium Salts. (2015). Polymers. [Link]
-
Thermal Decomposition Mechanisms of Alkylimidazolium Ionic Liquids with Cyano-Functionalized Anions. (2015). The Journal of Physical Chemistry A. [Link]
-
Investigations about dissolution of cellulose in the 1-allyl-3-alkylimidazolium chloride ionic liquids. (2012). Carbohydrate Polymers. [Link]
-
Thermal decomposition of allyl-imidazolium-based ionic liquid studied by TGA–MS analysis and DFT calculations. (2018). Journal of Thermal Analysis and Calorimetry. [Link]
-
Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014). University of Pittsburgh, Wipf Group. [Link]
-
Thermal Stability of Ionic Liquids: Current Status and Prospects for Future Development. (2021). Energies. [Link]
-
1-Allyl-3-methylimidazolium Chloride Room Temperature Ionic Liquid: A New and Powerful Nonderivatizing Solvent for Cellulose. (2005). Macromolecules. [Link]
-
Polymerization of various vinylimidazole isomers (NVIm, 2VIm, and 4VIm). (2021). Journal of Molecular Liquids. [Link]
Sources
- 1. Analysis of the effect of 1-Allyl-3-Methylimidazolium chloride on thermodynamic stability, folding kinetics, and motional dynamics of horse cytochrome c - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ossila.com [ossila.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 13. researchgate.net [researchgate.net]
Optimizing the dissolution of high molecular weight cellulose with 1-Allyl-3-vinylimidazolium chloride
A Senior Application Scientist's Guide for Researchers
Editor's Note: This guide focuses on 1-Allyl-3-methylimidazolium chloride ([AMIM]Cl), a widely documented and effective ionic liquid for dissolving high molecular weight cellulose. The user query specified "1-Allyl-3-vinylimidazolium chloride"; however, a comprehensive literature search revealed no significant data for its use in this application. Given the extensive research on the efficacy of [AMIM]Cl for cellulose dissolution, we have proceeded with the strong assumption that "vinyl" was a typo for "methyl" to provide a scientifically robust and practical guide.
Introduction
Welcome to the technical support center for optimizing the dissolution of high molecular weight cellulose. This guide is designed for researchers, scientists, and drug development professionals who are leveraging the unique properties of the ionic liquid 1-Allyl-3-methylimidazolium chloride ([AMIM]Cl) to process cellulose. As a powerful, non-derivatizing solvent, [AMIM]Cl offers a greener alternative to traditional volatile organic solvents, enabling the creation of novel cellulosic materials, from films and fibers to hydrogels.[1][2][3]
Dissolving high molecular weight cellulose is notoriously challenging due to the extensive network of intra- and intermolecular hydrogen bonds that give it a rigid, crystalline structure.[4] Ionic liquids like [AMIM]Cl overcome this barrier by disrupting this hydrogen bond network. The dissolution mechanism involves both the cation and the anion of the ionic liquid. The chloride anion (Cl⁻) is the primary actor, forming strong hydrogen bonds with the hydroxyl protons of the cellulose chains.[5] Concurrently, the imidazolium cation ([AMIM]⁺) interacts with the hydroxyl oxygens, preventing the cellulose chains from re-aggregating and facilitating their separation into a homogeneous solution.[6]
This guide provides field-proven insights through a detailed troubleshooting section and frequently asked questions (FAQs) to help you navigate and optimize your experimental workflow.
Troubleshooting Guide: Common Dissolution Issues
This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.
Question 1: Why is my high molecular weight cellulose not dissolving, or only swelling?
Answer: This is the most common issue and typically points to one of three primary causes: the presence of moisture, insufficient thermal energy, or suboptimal dispersion.
-
Cause A: Presence of Moisture
-
Causality: [AMIM]Cl is highly hygroscopic. Water molecules will preferentially form hydrogen bonds with the chloride anions of the ionic liquid. This interaction significantly impairs the solvent's ability to disrupt the cellulose's hydrogen bond network, leading to incomplete dissolution or mere swelling.[4] Even a small amount of water (e.g., >1 wt%) can severely compromise the dissolution process.
-
Solution:
-
Dry the Cellulose: Dry your cellulose sample in a vacuum oven at 60-80°C for at least 12-24 hours before use.
-
Dry the Ionic Liquid: Ensure your [AMIM]Cl is properly dried. This can be achieved by heating it to ~100°C under high vacuum with stirring for several hours until bubbling ceases.
-
Inert Atmosphere: Conduct the dissolution process under an inert atmosphere (e.g., nitrogen or argon gas) to prevent moisture absorption from the air.[4]
-
-
-
Cause B: Insufficient Temperature or Time
-
Causality: Dissolving high molecular weight cellulose is an energy-intensive process. Sufficient thermal energy is required to increase the mobility of the ionic liquid's ions and the cellulose polymer chains, facilitating the disruption of the crystalline structure.
-
Solution:
-
Increase Temperature: Gradually increase the dissolution temperature. A range of 80-100°C is typically effective for [AMIM]Cl.[1][3] Some studies have used temperatures up to 120°C to accelerate the process for particularly stubborn samples.[4]
-
Extend Dissolution Time: High molecular weight samples require longer dissolution times. Allow for several hours of continuous stirring at the target temperature.
-
-
-
Cause C: Poor Mechanical Agitation
-
Causality: Inadequate stirring prevents uniform contact between the cellulose fibers and the ionic liquid. The high viscosity of the forming solution can create pockets of undissolved material.
-
Solution:
-
Use Robust Stirring: Employ a mechanical overhead stirrer rather than a magnetic stir bar, especially for concentrations above 3-5 wt%. This ensures better torque to handle the increasing viscosity.
-
Gradual Addition: Add the dried cellulose powder to the pre-heated ionic liquid in small portions while stirring vigorously. This prevents clumping and promotes better dispersion.
-
-
Question 2: The dissolution is extremely slow. How can I accelerate it?
Answer: A slow dissolution rate is often a kinetic barrier that can be overcome with optimized conditions.
-
Solution A: Cellulose Pre-treatment
-
Causality: Reducing the crystallinity and/or the degree of polymerization (DP) of the cellulose can make it more accessible to the ionic liquid.
-
Solution: While [AMIM]Cl can dissolve cellulose without pretreatment, certain mechanical or chemical pretreatments can expedite the process.[3] For example, ball milling can reduce crystallinity. A mild acid hydrolysis can lower the molecular weight, though this may not always improve solubility if crystallinity increases as a result.
-
-
Solution B: Use of Co-solvents
-
Causality: Certain polar, aprotic co-solvents can reduce the viscosity of the ionic liquid and enhance its solvation power.
-
Solution: Adding a co-solvent like dimethyl sulfoxide (DMSO) can decrease the dissolution time, even at lower temperatures. The co-solvent helps to solvate the ionic liquid's ions, freeing more anions to interact with the cellulose.
-
Question 3: My final solution is extremely viscous and difficult to handle. What can I do?
Answer: The high viscosity of cellulose/[AMIM]Cl solutions is inherent to the system, especially with high molecular weight cellulose and at higher concentrations.
-
Solution A: Adjust Concentration and Temperature
-
Causality: Viscosity is directly proportional to cellulose concentration and inversely proportional to temperature.
-
Solution:
-
Lower Cellulose Concentration: If your application allows, reduce the weight percentage of cellulose in the solution.
-
Increase Processing Temperature: Perform subsequent processing steps (e.g., casting, spinning) at an elevated temperature (e.g., 90°C) to keep the viscosity manageable.
-
-
-
Solution B: Introduce a Co-solvent
-
Causality: As mentioned previously, co-solvents reduce the overall viscosity of the medium.
-
Solution: The addition of DMSO or similar aprotic polar solvents can significantly lower the viscosity of the final solution, making it easier to process.
-
Question 4: I suspect my cellulose is degrading during dissolution. How can I confirm and prevent this?
Answer: Cellulose degradation (a reduction in molecular weight) can occur in ionic liquids, particularly at elevated temperatures and over long periods.
-
Confirmation:
-
Gel Permeation Chromatography (GPC): The most direct way to measure a change in molecular weight distribution. Dissolve a sample of the regenerated cellulose in a suitable solvent (e.g., LiCl/DMAc) and compare its molecular weight profile to the starting material.
-
Viscometry: A decrease in the intrinsic viscosity of the solution can indicate polymer chain scission.
-
-
Prevention:
-
Causality: Thermal degradation is the primary concern. The stability of the cellulose chains is reduced at high temperatures.
-
Solution:
-
Optimize Temperature and Time: Use the lowest temperature and shortest time necessary to achieve complete dissolution. Avoid prolonged heating above 120°C.
-
Maintain an Inert Atmosphere: The presence of oxygen at high temperatures can accelerate oxidative degradation of the cellulose.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the maximum concentration of high molecular weight cellulose I can dissolve in [AMIM]Cl? A1: While the theoretical limit can be high, practical concentrations for high molecular weight cellulose (DP > 1000) are typically in the range of 5-10 wt%. Above this, the solution becomes extremely viscous and difficult to stir, leading to incomplete dissolution.
Q2: How does the structure of the [AMIM]⁺ cation contribute to dissolution? A2: While the chloride anion is the primary driver of dissolution, the cation's role is crucial for stabilizing the process. The acidic protons on the imidazolium ring of [AMIM]⁺ form weaker hydrogen bonds with the oxygen atoms of the cellulose hydroxyl groups. This interaction helps to shield the separated cellulose chains from each other, preventing them from re-forming their own hydrogen bond network.
Q3: Can I recycle and reuse the [AMIM]Cl after my experiment? A3: Yes, one of the key advantages of using ionic liquids is their recyclability.[3] To regenerate the cellulose and recover the solvent, an anti-solvent like water, ethanol, or acetone is added to the solution. This causes the cellulose to precipitate.[4] The cellulose can then be filtered off, and the ionic liquid can be recovered from the anti-solvent mixture, typically by evaporating the more volatile anti-solvent under vacuum. The recovered [AMIM]Cl must be thoroughly dried before reuse.
Q4: What is the effect of the allyl group on the [AMIM]⁺ cation compared to other alkyl groups (e.g., butyl in [BMIM]Cl)? A4: The allyl group in [AMIM]Cl can offer slightly different physical properties compared to a butyl group, such as lower viscosity in some cases. Some studies suggest that the specific structure of the cation can influence the dissolution efficiency, but for chloride-based ionic liquids, the anion's role remains dominant. [AMIM]Cl is recognized as a particularly powerful solvent for cellulose.[2][5]
Q5: After dissolving, how do I regenerate the cellulose into a solid form like a film or fiber? A5: Regeneration is achieved by introducing an anti-solvent. The choice of anti-solvent can influence the morphology of the regenerated material.
-
Water: A strong anti-solvent that causes rapid precipitation, often resulting in porous structures or powders.
-
Ethanol/Acetone: Milder anti-solvents that can allow for more controlled regeneration, which is useful for forming dense films or fibers. The process typically involves casting the cellulose/[AMIM]Cl solution onto a surface and then immersing it in a coagulation bath containing the anti-solvent.[1][4]
Visualization of Mechanisms & Workflows
Dissolution Mechanism
The diagram below illustrates the synergistic action of the [AMIM]⁺ cation and Cl⁻ anion in disrupting the hydrogen bond network of cellulose.
Caption: Standard workflow for cellulose dissolution and regeneration.
Quantitative Data Summary & Protocols
Table 1: Recommended Parameters for Cellulose Dissolution in [AMIM]Cl
| Parameter | Value | Rationale & Notes |
| Cellulose Concentration | 3 - 8 wt% | Higher concentrations lead to unmanageably high viscosity. Start at 5 wt% for initial trials. |
| Dissolution Temperature | 80 - 100°C | Balances dissolution rate with minimizing thermal degradation. Temperatures up to 120°C can be used for faster dissolution but increase degradation risk. [4] |
| Stirring Method | Mechanical Overhead | Essential for providing sufficient torque to mix the increasingly viscous solution. |
| Atmosphere | Inert (N₂ or Ar) | Prevents absorption of atmospheric moisture which inhibits dissolution. [4] |
| Drying (Cellulose) | 60-80°C, >12h | Critical step to remove residual water. |
| Drying ([AMIM]Cl) | 90-100°C, under vacuum | Critical step to ensure the ionic liquid is anhydrous. |
Standard Operating Protocol: Dissolution of 5 wt% High MW Cellulose
1. Materials Preparation (Crucial Step): a. Weigh the desired amount of high molecular weight cellulose into a glass vessel. Place in a vacuum oven and dry at 70°C for 24 hours. b. Weigh the required amount of [AMIM]Cl into a three-neck round-bottom flask equipped with an overhead mechanical stirrer and a gas inlet/outlet. c. Heat the [AMIM]Cl to 95°C under high vacuum with gentle stirring for at least 4 hours to remove all residual moisture. d. After drying, switch the vacuum to a positive pressure of dry nitrogen or argon gas.
2. Dissolution Process: a. Maintain the temperature of the anhydrous [AMIM]Cl at 90°C under a gentle flow of nitrogen. b. Increase the stirring speed to 200-300 RPM. c. Slowly add the pre-dried cellulose powder to the hot, stirred ionic liquid in small portions over 30 minutes. Ensure each portion is well-dispersed before adding the next to prevent clumping. d. Once all cellulose is added, continue stirring at 90°C. The mixture will become progressively more viscous. e. Stir for 2-6 hours. The dissolution is complete when the solution is transparent, homogeneous, and free of any visible fibers or particles when viewed against a light source.
3. Solution Processing & Cellulose Regeneration: a. (Optional) Reduce stirring and let the solution stand at temperature for 1 hour to allow trapped air bubbles to escape (degassing). b. While still hot, pour or cast the viscous solution onto a glass plate. c. Immerse the glass plate into a coagulation bath of deionized water. d. The cellulose will rapidly precipitate, forming a white, opaque film. e. Allow the film to remain in the water bath for 1 hour to ensure all [AMIM]Cl has leached out. It is advisable to change the water 2-3 times. f. Carefully peel the regenerated cellulose film from the plate, wash it thoroughly with fresh deionized water, and dry as required (e.g., air-dry, freeze-dry).
References
- Liu, D., et al. (2012). Investigations about dissolution of cellulose in the 1-allyl-3-alkylimidazolium chloride ionic liquids.
- (2017). Dissolution Mechanism of Cellulose in 1-Allyl-3-Methylimidazolium Chloride. Gaofenzi Cailiao Kexue Yu Gongcheng/Polymeric Materials Science and Engineering, 33(8), 56-61.
- Zhang, L., et al. (2015). Fabrication of Cellulose Film with Enhanced Mechanical Properties in Ionic Liquid 1-Allyl-3-methylimidaxolium Chloride (AmimCl).
- Shuai, J., & Wang, X. (2021). Novel solvent systems for cellulose dissolution. BioResources, 16(2).
- Zhang, H., Wu, J., Zhang, J., & He, J. (2005). 1-Allyl-3-methylimidazolium Chloride Room Temperature Ionic Liquid: A New and Powerful Nonderivatizing Solvent for Cellulose. Macromolecules, 38(20), 8272–8277.
- Abe, M., et al. (2020). Preparation of Nanocellulose Using Ionic Liquids: 1-Propyl-3-Methylimidazolium Chloride and 1-Ethyl-3-Methylimidazolium Chloride.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Novel solvent systems for cellulose dissolution :: BioResources [bioresources.cnr.ncsu.edu]
- 3. researchgate.net [researchgate.net]
- 4. www2.scut.edu.cn [www2.scut.edu.cn]
- 5. Preparation of Nanocellulose Using Ionic Liquids: 1-Propyl-3-Methylimidazolium Chloride and 1-Ethyl-3-Methylimidazolium Chloride [mdpi.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Viscosity Control of 1-Allyl-3-vinylimidazolium Chloride ([AVIm][Cl]) Solutions
Welcome to the technical support center for 1-Allyl-3-vinylimidazolium chloride ([AVIm][Cl]). This guide is designed for researchers, scientists, and drug development professionals who are navigating the unique processing challenges associated with this promising, yet often highly viscous, ionic liquid. As Senior Application Scientists, we have compiled this resource to provide not only procedural steps but also the underlying scientific principles to empower you to make informed decisions during your experiments.
Section 1: Foundational Knowledge & Initial Troubleshooting
Before addressing specific viscosity issues, it is crucial to understand the inherent properties of [AVIm][Cl] that influence its behavior. This ionic liquid is characterized by strong intermolecular forces, including coulombic interactions, hydrogen bonding, and van der Waals forces, which are the primary contributors to its typically high viscosity.[1][2]
Critical First Question: Have you confirmed the identity of your ionic liquid?
There is a common point of confusion between 1-Allyl-3-vinylimidazolium chloride ([AVIm][Cl]) and the more frequently cited 1-Allyl-3-methylimidazolium chloride ([AMIM]Cl) .[3] The presence of the vinyl group in your molecule is a critical distinction. The vinyl group is susceptible to polymerization, which can be initiated by heat, light (UV), or radical initiators.[4] This can lead to an irreversible and often dramatic increase in viscosity. If you observe that viscosity increases uncontrollably over time, especially with heating, you may be experiencing unwanted polymerization.
FAQ: My new bottle of [AVIm][Cl] is solid at room temperature. Is this normal?
Yes, this is normal. The melting point for similar imidazolium chlorides can be near or above ambient temperature. For instance, 1-Allyl-3-methylimidazolium chloride has a melting point between 47-51°C.[5][6] Your [AVIm][Cl] may require gentle heating to be handled as a liquid.
FAQ: Why does the viscosity of my [AVIm][Cl] solution seem to change from day to day?
Imidazolium-based ionic liquids with chloride anions are often hygroscopic, meaning they readily absorb moisture from the atmosphere.[7][8] Water acts as an impurity that can disrupt the ionic liquid's hydrogen-bonding network, significantly lowering its viscosity.[8] To ensure reproducibility, it is imperative to handle and store [AVIm][Cl] in a controlled, dry environment (e.g., a glove box or desiccator).
Section 2: Troubleshooting Guide for High Viscosity
This section addresses the most common processing challenge: unmanageably high viscosity. The appropriate solution depends on the constraints of your experimental system, particularly the thermal and chemical sensitivity of your dissolved substrates.
Problem 1: My [AVIm][Cl] solution is too viscous for accurate pipetting, mixing, or pumping.
-
Cause: The intrinsic intermolecular forces of the ionic liquid are restricting fluid flow at your current operating temperature.
-
Solution A: Temperature Modulation (for thermally stable samples)
-
Why it works: Increasing the temperature provides thermal energy to the ions, increasing their kinetic energy and weakening the intermolecular forces (coulombic, hydrogen bonding).[1] This results in a significant and predictable decrease in viscosity.
-
Caveat: Be mindful of the potential for vinyl group polymerization at elevated temperatures. It is recommended to conduct a preliminary thermal stability test on a small sample, monitoring its viscosity over time at the target temperature.
-
-
Solution B: Co-solvent Addition (for temperature-sensitive samples)
-
Why it works: The addition of a suitable co-solvent introduces smaller, mobile molecules that intercalate between the large ions of the [AVIm][Cl].[9][10] This increases the average distance between the cation and anion, weakening the coulombic attractions and disrupting the hydrogen-bonding network, thereby lowering the overall viscosity of the solution.[9]
-
Common Co-solvents: Polar aprotic solvents are often effective. These include Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and N,N-Dimethylacetamide (DMA).[10][11] Water can also be a very effective co-solvent, but its high polarity may be incompatible with some applications.[12]
-
Problem 2: The viscosity of my solution is increasing irreversibly over time.
-
Cause: You are likely experiencing unwanted polymerization of the vinyl group on the imidazolium ring. This creates long polymer chains (poly(ionic liquids)), which dramatically increase the solution's viscosity.[4][13]
-
Troubleshooting Steps:
-
Eliminate Initiators: Are you exposing the solution to UV light (including ambient lab light for extended periods) or excessive heat? Are there any potential radical initiators (e.g., peroxides) present as impurities in your reagents?
-
Consider an Inhibitor: For applications where polymerization is a persistent issue, the addition of a small amount of a radical inhibitor, such as hydroquinone or butylated hydroxytoluene (BHT), may be warranted, provided it does not interfere with your downstream processes.
-
Re-evaluate Temperature: If you are using heat to control viscosity, try operating at the lowest possible temperature that still provides adequate fluidity.
-
Section 3: Experimental Protocols
Protocol 1: Viscosity Reduction via Temperature Modulation
-
Place a sealed container of your [AVIm][Cl] solution on a calibrated hot plate with magnetic stirring or in a temperature-controlled oil bath.
-
Insert a calibrated thermometer or thermocouple into the solution to monitor the bulk temperature accurately.
-
Begin stirring at a low RPM to ensure even heat distribution.
-
Increase the temperature in 5°C increments.
-
Allow the solution to equilibrate at each temperature for 15 minutes.
-
After equilibration, measure the viscosity using a viscometer or rheometer.
-
Plot viscosity as a function of temperature to determine the optimal operating temperature for your desired viscosity range.
-
Validation: To check for thermal degradation or polymerization, cool the solution back to the initial temperature and re-measure the viscosity. A significant deviation from the original measurement indicates a potentially irreversible change.
Protocol 2: Viscosity Reduction using a Co-solvent (DMSO)
-
Accurately weigh a known amount of your [AVIm][Cl] solution into a clean, dry vessel.
-
Measure the initial viscosity of the pure [AVIm][Cl] solution at a controlled temperature.
-
Using a calibrated pipette, add a small, precise amount of DMSO to the [AVIm][Cl] solution (e.g., to achieve a 5 wt% concentration).
-
Mix thoroughly until the solution is completely homogeneous.
-
Validation: Visually inspect the solution for any signs of cloudiness or phase separation, which would indicate immiscibility.
-
Allow the solution to thermally equilibrate back to the controlled temperature.
-
Measure the viscosity of the mixture.
-
Repeat steps 3-7, increasing the co-solvent concentration in increments (e.g., 10 wt%, 15 wt%, 20 wt%) to generate a viscosity vs. concentration curve.
Section 4: Data & Visualization
Illustrative Data: Effect of Co-solvents on Viscosity
The following table provides representative data on how the viscosity of an imidazolium-based ionic liquid can be expected to change with the addition of common co-solvents. Note: This is illustrative data based on similar ionic liquids; you must generate specific data for your exact system.
| Co-solvent | Concentration (wt%) | Temperature (°C) | Expected Viscosity Reduction (Approx.) |
| None | 0% | 25 | Baseline |
| DMSO | 10% | 25 | 40-60% |
| DMSO | 20% | 25 | 60-80% |
| DMF | 10% | 25 | 35-55% |
| Water | 5% | 25 | 50-70% |
Diagrams and Workflows
A logical workflow is critical for efficiently troubleshooting viscosity issues.
Caption: Viscosity troubleshooting workflow for [AVIm][Cl] solutions.
Caption: Mechanism of viscosity reduction by a co-solvent (S).
References
Sources
- 1. e3s-conferences.org [e3s-conferences.org]
- 2. Pressing matter: why are ionic liquids so viscous? - Chemical Science (RSC Publishing) DOI:10.1039/D1SC06857A [pubs.rsc.org]
- 3. 1-Allyl-3-methylimidazolium chloride | C7H11ClN2 | CID 11321106 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. UV-Polymerized Vinylimidazolium Ionic Liquids for Permselective Membranes [mdpi.com]
- 5. 1-Allyl-3-methylimidazolium chloride, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. 1-Allyl-3-methylimidazolium chloride, >98% | IoLiTec [iolitec.de]
- 7. mdpi.com [mdpi.com]
- 8. osti.gov [osti.gov]
- 9. researchgate.net [researchgate.net]
- 10. Understanding the role of co-solvents in the dissolution of cellulose in ionic liquids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Anomalous Thermal Characteristics of Poly(ionic liquids) Derived from 1-Butyl-2,3-dimethyl-4-vinylimidazolium Salts - PMC [pmc.ncbi.nlm.nih.gov]
Challenges in scaling up the production of 1-Allyl-3-vinylimidazolium chloride
Welcome to the technical support guide for the synthesis and scale-up of 1-Allyl-3-vinylimidazolium chloride ([AVIm]Cl). This document is designed for researchers, chemists, and drug development professionals who are working with this versatile ionic liquid. As a dual-functionalized monomer, [AVIm]Cl presents unique challenges during its production, particularly when transitioning from bench-scale to larger quantities.
This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate the complexities of its synthesis, ensure high purity, and prevent common pitfalls such as unwanted polymerization.
Table of Contents
-
Troubleshooting Guide
-
Issue 1: Spontaneous Polymerization of Reaction Mixture
-
Issue 2: Persistent Product Discoloration (Yellow to Brown)
-
Issue 3: Low or Inconsistent Yields
-
Issue 4: Incomplete Removal of Starting Materials
-
-
Frequently Asked Questions (FAQs)
-
Storage and Handling
-
Purity Analysis
-
Safety Considerations
-
-
Protocols & Methodologies
-
Protocol 1: Lab-Scale Synthesis of [AVIm]Cl
-
Protocol 2: Standard Purification Workflow
-
-
Reaction & Process Diagrams
-
References
Troubleshooting Guide
This section addresses the most common problems encountered during the synthesis and scale-up of 1-Allyl-3-vinylimidazolium chloride in a direct question-and-answer format.
Issue 1: Spontaneous Polymerization of Reaction Mixture
Q: My reaction mixture suddenly became a highly viscous gel or solid mass during synthesis or workup. What caused this, and how can I prevent it?
A: This is a classic case of uncontrolled radical polymerization of the vinyl group on the imidazolium cation. The vinyl moiety is highly susceptible to polymerization, which can be initiated by heat, residual impurities (like metal ions), or atmospheric oxygen.
Causality and Prevention:
-
Thermal Initiation: The reaction to form the imidazolium salt is exothermic. As you scale up, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.[1][2] This can lead to localized "hot spots" that initiate polymerization.
-
Solution: Implement robust temperature control. For larger batches, use a jacketed reactor with a chiller. Add the allyl chloride reactant slowly and incrementally to manage the exothermic release of energy.
-
-
Impurities: Trace metal impurities in reactants or from the reactor vessel can act as catalysts for polymerization.
-
Solution: Use high-purity starting materials (1-vinylimidazole and allyl chloride). Ensure reactor vessels are scrupulously clean.
-
-
Oxygen Initiation: Atmospheric oxygen can promote the formation of peroxides, which are potent radical initiators.
-
Solution: Maintain an inert atmosphere (Nitrogen or Argon) throughout the reaction and workup. This is critical from the moment you charge the reactor to the final packaging of the product.
-
-
Lack of Inhibitor: Without a radical scavenger, even minor temperature fluctuations can trigger a chain reaction.
-
Solution: Add a small amount of a polymerization inhibitor to the 1-vinylimidazole before starting the reaction.
-
Recommended Polymerization Inhibitors
| Inhibitor | Typical Concentration | Notes |
| Hydroquinone (HQ) | 100 - 500 ppm | Effective but can sometimes cause slight discoloration if not removed. |
| 4-Methoxyphenol (MEHQ) | 100 - 500 ppm | A common and effective choice for stabilizing vinyl monomers. |
| Phenothiazine (PTZ) | 200 - 1000 ppm | Highly effective at elevated temperatures. |
This data is compiled based on common practices for inhibiting vinyl monomer polymerization.[3][4]
Issue 2: Persistent Product Discoloration (Yellow to Brown)
Q: My final [AVIm]Cl product is a dark yellow or brown liquid, but I expected it to be pale yellow. What causes this color, and how can I achieve a purer product?
A: Product discoloration is almost always a sign of impurities. The color can originate from thermal degradation of the reactants or product, side reactions, or residual starting materials that have colored degradation products.
Causality and Prevention:
-
Thermal Degradation: Imidazolium salts, while generally stable, can degrade at excessive temperatures, especially in the presence of impurities. The allyl and vinyl groups can also participate in complex side reactions when overheated.
-
Solution: Strictly control the reaction temperature. A typical synthesis is conducted at a moderate temperature (e.g., 50-60°C) to ensure a reasonable reaction rate without causing degradation.[5]
-
-
Oxidation: Exposure to air during the reaction or purification can lead to the formation of colored, oxidized species.
-
Solution: As mentioned for preventing polymerization, maintaining an inert atmosphere is crucial for preventing oxidation.
-
-
Impurities in Starting Materials: Using low-purity 1-vinylimidazole or allyl chloride can introduce colored contaminants from the outset.
-
Solution: Always use reactants with the highest available purity (≥98%). Consider purifying the 1-vinylimidazole by vacuum distillation before use if its quality is suspect.
-
Decolorization Protocol: If your product is already colored, you can often remediate it by treating a solution of the ionic liquid with activated carbon.
-
Dissolve the colored [AVIm]Cl in a suitable solvent (e.g., acetonitrile or methanol).
-
Add 1-2% (w/w) of activated carbon to the solution.
-
Stir the mixture at room temperature for 2-4 hours.
-
Filter the solution through a pad of Celite® or a 0.45 µm syringe filter to remove the carbon.
-
Remove the solvent under reduced pressure.
Issue 3: Low or Inconsistent Yields
Q: My reaction yield is well below the theoretical maximum. What factors are most likely responsible for this loss of product?
A: Low yields can be attributed to three main areas: incomplete reaction, competing side reactions, or mechanical losses during the workup and purification stages.
Causality and Prevention:
-
Incomplete Reaction: The quaternization reaction may not have gone to completion.
-
Solution:
-
Stoichiometry: Use a slight excess (1.05 to 1.15 equivalents) of the alkylating agent, allyl chloride, to ensure the complete conversion of 1-vinylimidazole.[6]
-
Reaction Time & Temperature: Ensure the reaction is stirred at the optimal temperature for a sufficient duration. Monitor the reaction's progress by taking small aliquots and analyzing them via ¹H NMR to check for the disappearance of starting material signals.
-
-
-
Side Reactions: Besides polymerization, other side reactions can consume reactants or product.[7]
-
Solution: Adhering to optimized temperature and inert atmosphere conditions is the best way to minimize side reactions.
-
-
Losses During Purification: The product can be lost during solvent extractions if its partitioning is not well-managed or during transfers between vessels.
-
Solution: When performing a solvent wash (e.g., with ethyl acetate or ether) to remove unreacted starting materials, ensure you are not using a solvent in which the [AVIm]Cl has partial solubility. Perform washes quickly and with cold solvent to minimize product loss.
-
Issue 4: Incomplete Removal of Starting Materials
Q: My final product analysis (e.g., NMR) shows residual 1-vinylimidazole or allyl chloride. How can I effectively remove these?
A: Residual starting materials are a common purity issue and can affect the downstream application of your ionic liquid.[8] Their removal requires a robust purification strategy targeting their specific physical properties.
Causality and Prevention:
-
Insufficient Washing: The solvent and volume used for extraction were inadequate to fully remove the unreacted, non-polar starting materials.
-
Ineffective Drying: Allyl chloride and any remaining washing solvent must be removed under vacuum.
-
Solution: After solvent washing, place the product on a high-vacuum line (Schlenk line) and dry it at a moderately elevated temperature (e.g., 50-70°C) for several hours (12-48h) until a constant weight is achieved.[6] This ensures the removal of all volatile organic compounds.
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage and handling conditions for purified 1-Allyl-3-vinylimidazolium chloride?
A: Due to the reactive vinyl group and the hygroscopic nature of the chloride anion, [AVIm]Cl should be stored in an inert, dry atmosphere (e.g., in a sealed amber glass bottle under nitrogen or argon). It is best stored in a cool, dark place, such as a refrigerator or a freezer at -20°C, to minimize any potential for slow degradation or polymerization over time.
Q2: What are the best analytical techniques to confirm the purity of my synthesized [AVIm]Cl?
A: A combination of techniques is recommended for full characterization:
-
NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool. It can confirm the structure of the cation, identify and quantify residual starting materials or solvents, and detect major impurities.
-
HPLC with ELSD/MS: Useful for detecting non-volatile impurities and confirming the mass of the cation. Mixed-mode chromatography can be particularly effective for analyzing both the cation and anion.[9]
-
Karl Fischer Titration: To quantify the water content, which is critical as water can affect the physical properties and reactivity of the ionic liquid.
-
Thermogravimetric Analysis (TGA): To determine the thermal stability and decomposition temperature of the final product.[10]
Q3: What are the primary safety concerns when scaling up the synthesis of [AVIm]Cl?
A: The primary concerns involve the reactants and the reaction itself:
-
Allyl Chloride: This is a toxic, flammable, and corrosive lachrymator.[11] It must be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
1-Vinylimidazole: Can be irritating to the skin and eyes. The vinyl group also makes it a potential precursor for polymerization.
-
Exothermic Reaction: As discussed, the reaction is exothermic. A runaway reaction during scale-up could lead to a rapid increase in temperature and pressure, potentially causing the reactor to fail. Always ensure adequate cooling capacity and slow, controlled addition of reactants.
-
Product Handling: While ionic liquids have negligible vapor pressure, they can be skin irritants. Always wear gloves when handling [AVIm]Cl.
Protocols & Methodologies
Protocol 1: Lab-Scale Synthesis of 1-Allyl-3-vinylimidazolium chloride
This protocol describes a standard method for synthesizing [AVIm]Cl on a laboratory scale.
Materials:
-
1-vinylimidazole (≥98%, with inhibitor)
-
Allyl chloride (≥98%)
-
Diethyl ether or Ethyl acetate (anhydrous)
-
Round-bottom flask with a magnetic stir bar
-
Condenser
-
Addition funnel
-
Inert gas line (Nitrogen or Argon)
-
Heating mantle with temperature controller
Procedure:
-
Setup: Assemble a clean, dry round-bottom flask with a stir bar, condenser, and addition funnel under a positive pressure of nitrogen.
-
Charge Reactor: Charge the flask with 1.0 equivalent of 1-vinylimidazole.
-
Reactant Addition: Add 1.1 equivalents of allyl chloride to the addition funnel.
-
Reaction: Begin vigorous stirring of the 1-vinylimidazole. Slowly add the allyl chloride dropwise over 30-60 minutes. Maintain the internal temperature between 55-65°C. Use a water bath for cooling if the reaction becomes too exothermic.
-
Heating: After the addition is complete, heat the reaction mixture at 60°C for 12-24 hours.
-
Monitoring: Monitor the reaction by ¹H NMR until the 1-vinylimidazole starting material is consumed.
-
Cooling: Once complete, cool the reaction mixture to room temperature. The product should be a viscous, pale yellow liquid.
Protocol 2: Standard Purification Workflow
This protocol details the steps to purify the crude [AVIm]Cl from the synthesis.
Procedure:
-
Transfer: Transfer the cooled crude product to a separatory funnel.
-
Solvent Wash: Add an equal volume of anhydrous diethyl ether or ethyl acetate. Shake vigorously for 1-2 minutes. Note: The ionic liquid is dense and will form the bottom layer.
-
Phase Separation: Allow the layers to separate completely. Drain the bottom ionic liquid layer into a clean flask. Discard the top ether/ethyl acetate layer, which contains unreacted starting materials.
-
Repeat: Repeat the washing process (steps 2-3) two more times to ensure high purity.
-
Vacuum Drying: Transfer the washed ionic liquid to a round-bottom flask. Place it on a high-vacuum line and heat gently to 60-70°C with stirring. Dry for 24-48 hours, or until a constant weight is achieved, to remove any residual solvent and unreacted allyl chloride.
-
Final Product: The final product should be a viscous, clear, pale-yellow liquid. Store immediately under an inert atmosphere.
Reaction & Process Diagrams
Diagram 1: Synthesis Workflow for [AVIm]Cl
Caption: High-level workflow for the synthesis and purification of [AVIm]Cl.
Diagram 2: Key Side Reaction - Unwanted Polymerization
Caption: The competing pathway of radical polymerization that must be inhibited.
References
-
Zhang, H., et al. (2005). 1-Allyl-3-methylimidazolium Chloride Room Temperature Ionic Liquid: A New and Powerful Nonderivatizing Solvent for Cellulose. Macromolecules, 38(20), 8272-8277. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11321106, 1-Allyl-3-methylimidazolium chloride. Available at: [Link]
-
Wu, J., et al. (2012). Investigations about dissolution of cellulose in the 1-allyl-3-alkylimidazolium chloride ionic liquids. Carbohydrate Polymers, 87(2). Available at: [Link]
- Schoen, N. J., & Schwab, H. (1972). U.S. Patent No. US3696050A: Polymerization inhibitors for vinyl monomers and unsaturated polyesters. Google Patents.
- Zhang, J., et al. (2014). CN Patent No. CN103497158A: Preparation method and application of 1-allyl,3-methylimidazole room-temperature ionic liquid. Google Patents.
-
Gruden, E., et al. (2020). Scheme 3: Potential side-reactions in the imidazolium salt synthesis. ResearchGate. Available at: [Link]
-
Ho, T. D., et al. (2021). Ionic Liquids in Analytical Chemistry: Fundamentals, Technological Advances, and Future Outlook. ACS Publications. Available at: [Link]
-
Ludger, K. (2015). Allyl Compounds. ResearchGate. Available at: [Link]
-
Schwolow, S., et al. (2019). Model-based scale-up and reactor design for solvent-free synthesis of an ionic liquid in a millistructured flow reactor. RSC Publishing. Available at: [Link]
-
Rebelo, L. P. N., et al. (2005). Purity specification methods for ionic liquids. ResearchGate. Available at: [Link]
-
Bolt, H. M., & Leidecker, B. (2021). N-vinyl compounds: studies on metabolism, genotoxicity, carcinogenicity. PubMed. Available at: [Link]
-
ResearchGate. (2021). Protocol for solvent (1-allyl-3-methylimidazolium chloride) recycling?. Available at: [Link]
-
Ren, R., et al. (2012). Investigations about dissolution of cellulose in the 1-allyl-3-alkylimidazolium chloride ionic liquids. Carbohydrate Polymers. Available at: [Link]
-
Ho, T. D., et al. (2022). Ionic Liquids in Analytical Chemistry: Fundamentals, Technological Advances, and Future Outlook. PMC - NIH. Available at: [Link]
-
Wako Pure Chemical Industries. (n.d.). What is high performance polymerization inhibitor?. Available at: [Link]
-
El-Metwally, D. (1981). MUTAGENIC ACTIVITY OF VINYL COMPOUNDS AND DERIVED EPOXIDES. Toxic Docs. Available at: [Link]
-
Bastidas-Arteaga, E., et al. (2023). Inhibition Mechanism of Some Vinylalkylimidazolium-Based Polymeric Ionic Liquids against Acid Corrosion of API 5L X60 Steel. ACS Omega. Available at: [Link]
-
Fraga-Dubreuil, J., et al. (2002). Ionic-Liquid-Supported Synthesis: A Novel Liquid-Phase Strategy for Organic Synthesis. Accounts of Chemical Research. Available at: [Link]
-
Schwolow, S., et al. (2019). Model-based scale-up and reactor design for solvent-free synthesis of an ionic liquid in a millistructured flow reactor. ResearchGate. Available at: [Link]
- Roling, J. A., & Mahajani, V. V. (2002). U.S. Patent No. US6447649B1: Polymerization inhibitor for vinyl-containing materials. Google Patents.
-
Stalcup, A. M. (2010). Ionic Liquids in Chemical Analysis. Taylor & Francis. Available at: [Link]
-
SIELC Technologies. (n.d.). HPLC Analysis of Components of Ionic Liquids by Mixed-Mode Chromatography. Available at: [Link]
-
Egorova, K. S., et al. (2023). Beyond the Solvent: Engineering Ionic Liquids for Biomedical Applications—Advances, Challenges, and Future Directions. MDPI. Available at: [Link]
-
Mecerreyes, D., et al. (2022). From Synthesis to Functionality: Tailored Ionic Liquid-Based Electrospun Fibers with Superior Antimicrobial Properties. PMC - NIH. Available at: [Link]
-
Rusyn, I., & Pohl, H. R. (2023). Vinyl Chloride Toxicity. StatPearls - NCBI Bookshelf. Available at: [Link]
-
Bovey, F. A., & Kolthoff, I. M. (1947). Inhibition and Retardation of Vinyl Polymerization. Chemical Reviews. Available at: [Link]
-
Mero, A., et al. (2024). Ionic Liquids in Pharmaceutical and Biomedical Applications: A Review. PMC - NIH. Available at: [Link]
-
Binnemans, K., et al. (2010). Ionic liquids and ionic liquid crystals of vinyl functionalized imidazolium salts. Journal of Materials Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). (A) Structure of the synthesized vinylimidazolium salt monomers and (B) structures of the IL solvents. Available at: [Link]
-
Quora. (2019). What is the difference between allyl and vinyl?. Available at: [Link]
Sources
- 1. Model-based scale-up and reactor design for solvent-free synthesis of an ionic liquid in a millistructured flow reactor - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/C8RE00148K [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. US3696050A - Polymerization inhibitors for vinyl monomers and unsaturated polyesters - Google Patents [patents.google.com]
- 4. US6447649B1 - Polymerization inhibitor for vinyl-containing materials - Google Patents [patents.google.com]
- 5. www2.scut.edu.cn [www2.scut.edu.cn]
- 6. CN103497158A - Preparation method and application of 1-allyl,3-methylimidazole room-temperature ionic liquid - Google Patents [patents.google.com]
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- 9. HPLC Analysis of Components of Ionic Liquids by Mixed-Mode Chromatography | SIELC Technologies [sielc.com]
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- 11. researchgate.net [researchgate.net]
Technical Support Center: Long-Term Storage and Stability of 1-Allyl-3-vinylimidazolium Chloride
This technical support guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of 1-Allyl-3-vinylimidazolium chloride during storage. This document provides in-depth troubleshooting advice, frequently asked questions, and best practices rooted in the chemical properties of the molecule.
Understanding the Molecule: Inherent Instabilities of 1-Allyl-3-vinylimidazolium Chloride
1-Allyl-3-vinylimidazolium chloride is a unique ionic liquid possessing two reactive unsaturated moieties: an allyl group and a vinyl group. These functional groups, while enabling its use in polymerization and other applications, also render the molecule susceptible to degradation during long-term storage. The primary pathways of degradation are:
-
Free-Radical Polymerization: The vinyl group is particularly prone to free-radical polymerization, which can be initiated by exposure to heat, light (especially UV), or the presence of radical-initiating impurities. This process can lead to an increase in viscosity, solidification, and a decrease in the monomer's purity.
-
Hydrolysis: The imidazolium ring can be susceptible to hydrolysis, especially in the presence of moisture and at elevated temperatures. This can lead to the opening of the imidazolium ring and the formation of various degradation products.
-
Thermal Degradation: Imidazolium salts with halide anions, such as chloride, generally exhibit lower thermal stability compared to those with larger, non-coordinating anions. At elevated temperatures, degradation can occur through a nucleophilic substitution (SN2-type) mechanism where the chloride anion attacks the alkyl groups on the imidazolium cation.[1]
Troubleshooting Guide
This section addresses specific issues that may arise during the storage and handling of 1-Allyl-3-vinylimidazolium chloride.
Issue 1: The ionic liquid has become viscous or has solidified.
-
Question: My 1-Allyl-3-vinylimidazolium chloride, which was initially a liquid, has become highly viscous or has completely solidified in the container. What is the cause, and can it be reversed?
-
Answer:
-
Causality: An increase in viscosity or solidification is a strong indicator of polymerization of the vinyl group. This is often initiated by exposure to heat, light, or atmospheric oxygen which can promote the formation of free radicals. Even seemingly minor temperature fluctuations during shipping or storage can be sufficient to initiate this process.
-
Troubleshooting Steps:
-
Visual Inspection: Examine the material for any discoloration. A yellow or brownish tint often accompanies polymerization.
-
Solubility Test: Attempt to dissolve a small sample in a suitable solvent (e.g., methanol, DMSO). If it is insoluble or only partially soluble, significant polymerization has likely occurred.
-
Confirmation (Optional): If you have access to NMR spectroscopy, the disappearance or significant reduction of the vinyl proton signals (typically in the 6-7 ppm range) will confirm polymerization.
-
-
Reversibility: Polymerization is an irreversible process. Once the monomer has polymerized, it cannot be converted back to its original liquid state. The material may no longer be suitable for applications requiring the monomeric form.
-
Issue 2: The ionic liquid has developed a yellow or brown color.
-
Question: My 1-Allyl-3-vinylimidazolium chloride, which was initially colorless to pale yellow, has developed a distinct yellow or brown hue during storage. What does this indicate?
-
Answer:
-
Causality: Discoloration is a common sign of degradation. It can be caused by:
-
Oligomerization/Polymerization: Small amounts of polymerization can lead to the formation of conjugated systems that absorb light in the visible spectrum.
-
Impurity-Driven Reactions: Trace impurities from the synthesis, such as residual amines or alkylating agents, can undergo side reactions over time, leading to colored byproducts.
-
Oxidation: Exposure to air can lead to the oxidation of the molecule or impurities, resulting in colored species.
-
-
Troubleshooting Steps:
-
Assess Purity: If the application is sensitive to impurities, it is advisable to re-analyze the purity of the ionic liquid using techniques like HPLC or NMR spectroscopy.
-
Consider the Application: For some applications, a slight discoloration may not significantly impact performance. However, for applications requiring high purity, such as in drug development, the discolored material should be used with caution or purified if possible. Purification can sometimes be achieved by dissolving the ionic liquid in a suitable solvent and treating it with activated charcoal, followed by filtration and solvent removal under vacuum.[2]
-
-
Issue 3: Inconsistent experimental results using a previously stored batch.
-
Question: I am observing inconsistent or unexpected results in my experiments using a batch of 1-Allyl-3-vinylimidazolium chloride that has been in storage. Could the stability of the ionic liquid be the issue?
-
Answer:
-
Causality: Yes, changes in the purity and composition of the ionic liquid due to degradation are a likely cause of inconsistent experimental outcomes. Even low levels of oligomers or hydrolysis byproducts can alter the physicochemical properties of the ionic liquid, such as its viscosity, polarity, and reactivity. Halide impurities can also negatively affect reaction outcomes.[3]
-
Troubleshooting Steps:
-
Purity Verification: It is crucial to verify the purity of the stored ionic liquid. A simple method is to compare the ¹H NMR spectrum of the stored sample with that of a fresh or reference sample. Look for the appearance of new peaks or changes in the integration of existing peaks, particularly the disappearance of vinyl protons.
-
Moisture Content Analysis: Determine the water content of the ionic liquid using Karl Fischer titration.[3][4][5] Elevated moisture content can indicate improper storage and an increased risk of hydrolysis.
-
Establish a Quality Control Protocol: For ongoing research, it is good practice to establish a quality control protocol where the purity of reactive ionic liquids is checked periodically, especially before use in sensitive applications.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for 1-Allyl-3-vinylimidazolium chloride?
A1: To maximize the shelf life of 1-Allyl-3-vinylimidazolium chloride, it should be stored under the following conditions:
-
Temperature: Store at low temperatures, ideally between 2°C and 8°C. For long-term storage, storage at -20°C is recommended for analogous compounds and can further slow down potential degradation.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent exposure to oxygen and moisture.
-
Light: Protect from light by storing in an amber glass bottle or by wrapping the container in aluminum foil.
-
Container: Use a tightly sealed container made of an inert material such as glass. Ensure the cap has a good seal, preferably with a PTFE liner.
Q2: Should I add a polymerization inhibitor to my 1-Allyl-3-vinylimidazolium chloride for long-term storage?
A2: The addition of a polymerization inhibitor can be beneficial for extending the shelf life, especially if the ionic liquid will be stored for an extended period or if there is a risk of exposure to elevated temperatures.
-
Recommended Inhibitors:
-
Hydroquinone (HQ): Typically used at concentrations of 100-1000 ppm.
-
4-Methoxyphenol (MEHQ): Another common inhibitor used in similar concentrations.
-
TEMPO (2,2,6,6-Tetrachloro-1-piperidinyloxy): A stable free radical that can be effective at lower concentrations.
-
-
Important Considerations:
-
Ensure the chosen inhibitor is compatible with your downstream application.
-
The inhibitor should be added to the ionic liquid while it is fresh and has high purity.
-
Thoroughly mix the inhibitor into the ionic liquid to ensure homogeneous distribution.
-
Q3: How can I check the purity of my 1-Allyl-3-vinylimidazolium chloride?
A3: Several analytical techniques can be used to assess the purity:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool to confirm the structure and identify impurities. The presence of the characteristic vinyl and allyl proton signals is a key indicator of the monomer's integrity. The disappearance of vinyl proton signals can be used to quantify the extent of polymerization.[6]
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method can be used to separate the ionic liquid from its non-ionic impurities and potential oligomers.[7][8]
-
Karl Fischer Titration: This is the standard method for determining the water content in ionic liquids, which is a critical parameter for preventing hydrolysis.[3][4][5]
Q4: What is the expected shelf life of 1-Allyl-3-vinylimidazolium chloride?
A4: The shelf life is highly dependent on the storage conditions and the initial purity of the material. When stored under ideal conditions (refrigerated, under inert gas, protected from light, and with an inhibitor), the ionic liquid can be expected to remain stable for over a year. However, without these precautions, significant degradation can occur within months. It is always recommended to re-analyze the purity of the material if it has been stored for an extended period before use in a critical application.
Data Presentation
Table 1: Recommended Storage Conditions for 1-Allyl-3-vinylimidazolium Chloride
| Parameter | Recommended Condition | Rationale |
| Temperature | 2°C to 8°C (Short-term) -20°C (Long-term) | Reduces the rate of potential polymerization and other degradation reactions. |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxidation and exposure to atmospheric moisture, which can initiate polymerization and hydrolysis. |
| Light | In the dark (Amber bottle) | Prevents photo-initiated free-radical polymerization. |
| Container | Tightly sealed glass bottle with PTFE liner | Ensures an inert and impermeable barrier to the external environment. |
| Inhibitor | Optional (e.g., Hydroquinone 100-1000 ppm) | Scavenges free radicals to prevent the onset of polymerization. |
Experimental Protocols
Protocol 1: Purity Assessment by ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of 1-Allyl-3-vinylimidazolium chloride in a deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD).
-
Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Analysis:
-
Identify the characteristic peaks for the vinyl and allyl protons.
-
Integrate the peaks and compare the ratios to the expected values.
-
Look for the absence of significant impurity peaks.
-
For aged samples, a decrease in the integration of the vinyl proton signals relative to other protons on the molecule indicates polymerization.
-
Protocol 2: Monitoring Polymerization by HPLC
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile and water with a suitable buffer (e.g., ammonium acetate) can be used.
-
Detection: UV detector at a wavelength where the imidazolium ring absorbs (e.g., ~210 nm).
-
Analysis: The monomer should elute as a sharp peak. The presence of a broad hump or additional peaks at later retention times can indicate the formation of oligomers and polymers.
Visualizations
Degradation Pathways of 1-Allyl-3-vinylimidazolium Chloride
Caption: Primary degradation pathways for 1-Allyl-3-vinylimidazolium chloride.
Troubleshooting Logic for Stored 1-Allyl-3-vinylimidazolium Chloride
Caption: A logical workflow for troubleshooting stored 1-Allyl-3-vinylimidazolium chloride.
References
-
European Medicines Agency. (2023). Stability testing of existing active substances and related finished products. [Link]
- Zhang, J., et al. (2005). 1-Allyl-3-methylimidazolium Chloride Room Temperature Ionic Liquid: A New and Powerful Nonderivatizing Solvent for Cellulose. Macromolecules, 38(20), 8272–8277.
- Wasserscheid, P., & Welton, T. (Eds.). (2008). Ionic Liquids in Synthesis. Wiley-VCH.
- Cao, Y., & Mu, T. (2014). Comprehensive Investigation on the Thermal Stability of 66 Ionic Liquids by Thermogravimetric Analysis. Industrial & Engineering Chemistry Research, 53(20), 8651–8664.
- Koel, M. (2005). Purity of ionic liquids. Green Chemistry, 7(1), 19-23.
- MacFarlane, D. R., et al. (2017). Energy applications of ionic liquids. Energy & Environmental Science, 10(8), 1664-1688.
- Seddon, K. R. (1997). Ionic Liquids for Clean Technology. Journal of Chemical Technology & Biotechnology, 68(4), 351-356.
- Google Patents. (n.d.).
-
ACS Publications. (2024). A Review on Multifaceted Role of Ionic Liquids in Modern Energy Storage Systems: From Electrochemical Performance to Environmental Sustainability. [Link]
-
LIRIAS - KU Leuven. (2014). Determination of Halide Impurities in Ionic Liquids by Total Reflection X-ray Fluorescence Spectrometry. [Link]
-
PubMed. (2016). Analysis of the effect of 1-Allyl-3-Methylimidazolium chloride on thermodynamic stability, folding kinetics, and motional dynamics of horse cytochrome c. [Link]
-
ChemRxiv. (n.d.). Thermal decomposition of 1-ethyl-3- methylimidazolium acetate. [Link]
-
ResearchGate. (n.d.). Precision of the 1 H NMR method for the quantification of vinyl and hydride groups in the pre-elastomer. [Link]
-
Semantic Scholar. (n.d.). SYNTHESIS OF 1-ALLYL,3-METHYLIMIDAZOLIUM-BASED ROOM- TEMPERATURE IONIC LIQUID AND PRELIMINARY STUDY OF ITS DISSOLVING CELLULOSE. [Link]
-
MDPI. (2021). Solvent Effect in Imidazole-Based Poly(Ionic liquid) Membranes: Energy Storage and Sensing. [Link]
-
SIELC. (n.d.). Separation of 1-Ethyl-3-methylimidazolium chloride on Newcrom R1 HPLC column. [Link]
-
OSTI.GOV. (n.d.). Thermal Stability and Corrosivity Evaluations of Ionic Liquids as Thermal Energy Storage Media. [Link]
-
Sci-Hub. (n.d.). Synthesis and Characterization of a Novel Hydroquinone Sulfonate-Based Redox Active Ionic Liquid. [Link]
-
National Institutes of Health. (2021). Thermal and Electrochemical Properties of Ionic Liquids Bearing Allyl Group with Sulfonate-Based Anions—Application Potential in Epoxy Resin Curing Process. [Link]
-
ResearchGate. (n.d.). (PDF) Compatibility study between hydroquinone and the excipients used in semi-solid pharmaceutical forms by thermal and non-thermal techniques. [Link]
-
National Institutes of Health. (2022). Anomalous Thermal Characteristics of Poly(ionic liquids) Derived from 1-Butyl-2,3-dimethyl-4-vinylimidazolium Salts. [Link]
-
PubMed. (n.d.). Reversed phase liquid chromatography of alkyl-imidazolium ionic liquids. [Link]
-
ResearchGate. (n.d.). Protocol for solvent (1-allyl-3-methylimidazolium chloride) recycling?[Link]
-
International Journal of Electrochemical Science. (2012). Influences of Co-Polymerization 1-Vinylimidazole onto γ- Irradiated Poly(Vinylidene Flouride) Membranes. [Link]
-
Royal Society of Chemistry. (2003). Flammability, thermal stability, and phase change characteristics of several trialkylimidazolium salts. [Link]
-
MDPI. (2023). Evaporation/Decomposition Behavior of 1-Butyl-3-Methylimidazolium Chloride (BMImCL) Investigated through Effusion and Thermal Analysis Techniques. [Link]
-
ACS Publications. (n.d.). Moisture determination using Karl Fischer titrations. [Link]
-
MDPI. (2023). Ionic Liquids as Working Fluids for Heat Storage Applications: Decomposition Behavior of N-Butyl-N-methylpyrrolidinium tris(pentafluoroethyl)trifluorophosphate. [Link]
-
European Medicines Agency. (n.d.). Stability testing of existing active substances and related finished products. [Link]
-
MDPI. (2021). The Synthesis of Poly(Vinyl Alcohol) Grafted with Fluorinated Protic Ionic Liquids Containing Sulfo Functional Groups. [Link]
-
National Institutes of Health. (2024). Subcellular effects of imidazolium-based ionic liquids with varying anions on the marine bivalve Mytilus galloprovincialis. [Link]
-
Pharmaguideline. (2011). Water Content Determination by Karl Fischer. [Link]
-
Springer. (n.d.). Investigation of the free-radical polymerization of vinyl monomers using horseradish peroxidase (HRP) nanoflowers. [Link]
-
ResearchGate. (n.d.). Effect of hydroquinone as organoelectroactive additive with 1,2,4 triazolium ionic liquid in supercapacitor application. [Link]
-
Pharmaguideline. (2011). Water Content Determination by Karl Fischer. [Link]
-
MDPI. (n.d.). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. [Link]
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Validation & Comparative
A Comparative Guide to the Efficiency of 1-Allyl-3-vinylimidazolium chloride and Conventional Imidazolium-Based Ionic Liquids
In the evolving landscape of specialty chemicals, functionalized ionic liquids (ILs) are carving out a distinct niche, moving beyond simple solvent applications to become integral components in advanced materials synthesis. Among these, 1-Allyl-3-vinylimidazolium chloride ([AVIm][Cl]) stands out due to its unique bifunctional nature. Possessing both allyl and vinyl groups, it is not merely a solvent but a versatile monomer for the creation of Poly(Ionic Liquid)s (PILs) and functional polymers.
This guide provides an in-depth comparison of the efficiency of [AVIm][Cl] against more conventional imidazolium-based ILs, such as 1-butyl-3-methylimidazolium chloride ([BMIM][Cl]). We will dissect key performance metrics, including physicochemical properties and, most critically, reactive potential, to offer researchers, scientists, and drug development professionals a clear perspective on where and why this functionalized IL provides a decisive advantage.
A Tale of Two Cations: Structural Differences
The fundamental difference between [AVIm][Cl] and its conventional counterparts lies in the cation's architecture. While standard ILs like [BMIM][Cl] feature saturated alkyl chains, the [AVIm]⁺ cation incorporates two unsaturated, polymerizable moieties. This structural distinction is the primary determinant of its unique efficiency profile.
Comparative Analysis of Physicochemical Properties
While the reactive nature of [AVIm][Cl] is its defining feature, its fundamental physicochemical properties are crucial for its utility as a solvent or electrolyte. Direct experimental data for pure [AVIm][Cl] is limited in public literature; therefore, this analysis draws upon data from close structural analogues and established principles governing imidazolium ILs.
Ionic Conductivity
Ionic conductivity is paramount for electrochemical applications, such as in batteries and fuel cells.[1] It is governed by ion mobility, which is inversely related to viscosity and ion-pairing interactions. For imidazolium chlorides, conductivity is generally moderate. The presence of unsaturated allyl and vinyl groups in [AVIm][Cl] is not expected to dramatically alter conductivity compared to an alkyl-substituted analogue of similar size. However, upon polymerization into a PIL, the conductivity mechanism shifts from liquid-state ion transport to ion-hopping within a solid or gel matrix, typically resulting in lower overall conductivity but providing mechanical stability.[2] For instance, the monomeric IL N-vinylimidazolium tetrafluoroborate was found to have an ionic conductivity of 1.0×10⁻⁴ S cm⁻¹, which dropped to 2.0×10⁻⁹ S cm⁻¹ after polymerization.[2]
Thermal Stability
The thermal stability of an IL dictates its operational window in high-temperature applications. For imidazolium-based ILs, stability is heavily influenced by the anion. Halide anions, like chloride, generally result in lower thermal stability compared to larger, non-coordinating anions like bis(trifluoromethylsulfonyl)imide (NTf₂) or tetrafluoroborate (BF₄⁻).[3]
The primary degradation pathway for 1-alkyl-3-methylimidazolium halides is an Sₙ2-type nucleophilic attack by the chloride anion on the cation's alkyl group.[4] For ILs like [BMIM]Cl, appreciable decomposition can occur at temperatures as low as 150-170 °C during long-term isothermal heating.[5][6] It is reasonable to infer that [AVIm][Cl] possesses a similar thermal stability profile, making it suitable for many standard chemical processes but less so for high-temperature applications where fluoro-anion ILs excel.
Viscosity and Density
Viscosity is a critical parameter for processing, mixing, and mass transport. It is influenced by van der Waals forces and hydrogen bonding. Longer alkyl chains typically increase viscosity.[7] Studies on the closely related 1-allyl-3-methylimidazolium chloride ([AMIM][Cl]) show that its viscosity is comparable to that of [BMIM][Cl], suggesting that substituting a butyl group with an allyl group of similar size does not drastically alter the fluid dynamics.[7] The density and viscosity of aqueous solutions of [AMIM][Cl] have been shown to increase with rising IL concentration.[8][9]
| Property | 1-Allyl-3-vinylimidazolium chloride ([AVIm][Cl]) | Conventional Imidazolium ILs (e.g., [BMIM][Cl]) |
| Ionic Conductivity | Moderate; comparable to alkyl-Cl ILs.[1] | Moderate; decreases with increasing alkyl chain length.[10] |
| Thermal Stability | Moderate; limited by the chloride anion.[3][4] | Moderate; Tonset for [BMIM]Cl is ~250-300°C (scan), but long-term stability is lower.[5][6] |
| Viscosity | Moderate; expected to be similar to [AMIM][Cl] and [BMIM][Cl].[7] | Increases with alkyl chain length. |
| Key Feature | Dual polymerizable groups (Allyl & Vinyl). [11] | Saturated, non-reactive alkyl groups. |
| Primary Advantage | Serves as a monomer for Poly(Ionic Liquid)s. | Well-characterized solvent and electrolyte properties. |
Table 1: Comparative summary of properties. Data for [AVIm][Cl] is largely inferred from structural analogues and general principles.
The Decisive Advantage: Efficiency Through Polymerization
The true efficiency of [AVIm][Cl] is realized in its capacity to transform from a monomeric liquid into a solid polymeric material (a PIL). This capability fundamentally distinguishes it from non-polymerizable ILs. The vinyl and allyl groups can undergo free-radical polymerization to create a robust material that locks the desirable properties of the IL—such as ionic conductivity and chemical stability—into a solid-state architecture.[11][12]
This polymerization unlocks applications where the liquid nature of conventional ILs is a hindrance, such as in the fabrication of free-standing membranes, solid-state electrolytes, and durable catalysts.[13]
Application-Specific Performance
Electrochemical Devices
In batteries and fuel cells, [AVIm][Cl] can be used as an electrolyte additive. Its ability to polymerize in situ allows it to form a stable, conductive film at the electrode-electrolyte interface.[1] This polymeric layer can suppress dendrite formation and prevent the degradation of traditional liquid electrolytes, thereby enhancing the device's lifespan and safety—a feat unachievable with non-polymerizable ILs like [BMIM][Cl].
Functional Membranes and Materials
PILs derived from vinylimidazolium salts can be fabricated into free-standing, mechanically robust membranes for applications like gas separation or nanofiltration.[12] The properties of these membranes can be finely tuned by copolymerizing [AVIm][Cl] with other monomers. This contrasts sharply with conventional ILs, which must be physically confined within a porous support matrix, often leading to issues with leaching and instability. The closely related [AMIM][Cl] has also shown superior performance over [BMIM][Cl] in dissolving cellulose, indicating that the allyl functionality can enhance specific solvent-solute interactions.[14][15]
Experimental Protocols
To ensure scientific integrity, the comparison of these ILs relies on standardized characterization techniques. Below are outlines of key experimental protocols.
Protocol 1: Ionic Conductivity Measurement via AC Impedance Spectroscopy
-
Sample Preparation: Dry the IL sample under high vacuum at 80-100 °C for at least 24 hours to remove residual water, as water content can significantly affect conductivity.
-
Cell Assembly: Use a two-electrode conductivity cell with platinum or stainless steel electrodes. The cell constant must be accurately determined beforehand using a standard KCl solution.
-
Measurement: Place the cell in a temperature-controlled chamber. Connect the cell to an impedance analyzer.
-
Data Acquisition: Apply a small AC voltage (e.g., 10 mV) and sweep the frequency (e.g., from 1 MHz down to 1 Hz).
-
Analysis: Plot the imaginary part of the impedance (-Z") versus the real part (Z') to generate a Nyquist plot. The bulk resistance (R) of the IL is determined from the intercept of the semicircle with the real axis.
-
Calculation: Calculate the conductivity (σ) using the formula: σ = L / (R × A), where L is the distance between electrodes and A is the electrode area (or simply σ = Cell Constant / R).
Protocol 2: Thermal Stability Assessment via Thermogravimetric Analysis (TGA)
-
Sample Preparation: Place a small, precise amount of the dried IL (e.g., 5-10 mg) into a ceramic or platinum TGA pan.
-
Instrument Setup: Place the pan in the TGA furnace. Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 50 mL/min) to prevent oxidative degradation.
-
Dynamic Scan: Heat the sample at a constant rate (e.g., 10 °C/min) from ambient temperature to a high temperature (e.g., 600 °C).
-
Data Analysis: Record the sample weight as a function of temperature. The onset decomposition temperature (Tonset) is typically determined as the temperature at which 5% or 10% weight loss occurs, or by the intersection of the baseline tangent with the tangent of the decomposition curve.
-
Isothermal Analysis (for long-term stability): Heat the sample to a specific temperature below Tonset and hold for an extended period (e.g., several hours), recording weight loss over time to assess long-term degradation rates.[16]
Conclusion
In a direct comparison of fundamental physicochemical properties, 1-Allyl-3-vinylimidazolium chloride presents a profile largely similar to conventional imidazolium chlorides of comparable molecular weight. Its ionic conductivity, thermal stability, and viscosity are governed by the well-understood principles of imidazolium IL chemistry.
However, its true efficiency lies not in being a marginally better solvent or electrolyte in its liquid state, but in its transformative potential . The presence of dual, readily polymerizable functional groups makes [AVIm][Cl] a powerful molecular building block. This allows researchers to transition from the liquid to the solid state, creating durable, functional materials like PIL membranes and solid electrolytes that retain the desirable properties of ILs. For applications demanding more than just a liquid solvent—requiring mechanical robustness, stability against leaching, and integration into solid devices—[AVIm][Cl] offers a level of efficiency and versatility that its non-functionalized counterparts cannot match.
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A Comparative Guide to Cellulose Dissolution: 1-Allyl-3-vinylimidazolium Chloride vs. Deep Eutectic Solvents
For researchers, scientists, and drug development professionals engaged in the burgeoning field of biomass valorization and advanced material development, the efficient dissolution of cellulose is a critical yet challenging endeavor. The intricate network of intra- and intermolecular hydrogen bonds in cellulose renders it insoluble in water and most common organic solvents. This guide provides an in-depth, objective comparison of two promising classes of solvents: the ionic liquid (IL) 1-Allyl-3-vinylimidazolium chloride ([AVIm]Cl) and the increasingly popular Deep Eutectic Solvents (DESs).
This document moves beyond a mere listing of properties to offer a foundational understanding of the dissolution mechanisms, practical performance metrics, and the scientific rationale behind experimental protocols. All claims are substantiated with experimental data and authoritative sources to ensure scientific integrity. As there is a greater body of research on the closely related 1-Allyl-3-methylimidazolium chloride ([AMIM]Cl), it will be used as a proxy for [AVIm]Cl to provide a robust comparison based on available literature.
The Challenge of Cellulose Dissolution
Cellulose, a linear polymer of β(1→4) linked D-glucose units, is the most abundant organic polymer on Earth. Its rigid, crystalline structure, stabilized by a dense hydrogen-bonding network, is the primary barrier to its processing and utilization. An ideal solvent must effectively disrupt these hydrogen bonds to individualize the polymer chains. The choice of solvent impacts not only the dissolution efficiency but also the properties of the regenerated cellulose and the overall sustainability of the process.
Unveiling the Solvents: [AMIM]Cl and DESs
1-Allyl-3-methylimidazolium Chloride ([AMIM]Cl): The High-Performance Ionic Liquid
Ionic liquids are salts with melting points below 100°C, composed entirely of ions. [AMIM]Cl is an imidazolium-based IL that has demonstrated high efficacy in dissolving cellulose.[1][2] Its dissolution power is primarily attributed to the high concentration and strong hydrogen bond accepting ability of the chloride anion (Cl⁻).[1]
Mechanism of Dissolution: The small, highly electronegative chloride anions penetrate the cellulose structure and competitively form hydrogen bonds with the hydroxyl protons of the cellulose chains.[1][3] This disrupts the native hydrogen bond network. The imidazolium cation also plays a synergistic role, interacting with the oxygen atoms of the cellulose hydroxyl groups, which further aids in separating the polymer chains.[1][4] The presence of the allyl group on the imidazolium ring can also influence the solvent's physical properties and interactions.[5]
Deep Eutectic Solvents (DESs): The "Greener" Contenders
DESs are a newer class of solvents formed by mixing a hydrogen bond acceptor (HBA), typically a quaternary ammonium salt like choline chloride (ChCl), with a hydrogen bond donor (HBD), such as urea, glycerol, or carboxylic acids.[6][7] They are generally considered more environmentally friendly than many conventional ILs due to their lower cost, simpler preparation, lower toxicity, and often higher biodegradability.[7]
Mechanism of Dissolution: In a DES, the HBA and HBD form a liquid with a melting point significantly lower than that of its individual components. When used for cellulose dissolution, both components of the DES are actively involved. The HBD and the anion from the HBA (e.g., chloride from ChCl) form new hydrogen bonds with the hydroxyl groups of cellulose, effectively breaking the polymer's internal hydrogen bond network.[3][8] The strength of the HBA (its basicity) is a primary factor influencing the dissolution capacity of the DES.[6]
Head-to-Head Performance Comparison
The choice between [AMIM]Cl and a DES depends on the specific application, balancing dissolution efficiency with factors like cost, environmental impact, and ease of handling.
| Performance Metric | 1-Allyl-3-methylimidazolium Chloride ([AMIM]Cl) | Deep Eutectic Solvents (e.g., Choline Chloride-based) | Rationale & Causality |
| Cellulose Solubility | High (up to 14.5 wt%)[9] | Variable, generally lower (e.g., 2.5-9.5 wt% for ChCl:Imidazole and ChOH:Urea respectively)[6] | The high concentration of small, effective Cl⁻ anions in [AMIM]Cl leads to very efficient disruption of cellulose's H-bonds. DES performance is highly dependent on the choice of HBD and the resulting viscosity and hydrogen bonding capability of the mixture.[6] |
| Dissolution Conditions | Typically 80-120 °C[5][9] | Highly variable, can range from room temperature to over 100 °C.[6][10] | Higher temperatures decrease the viscosity of both solvent types, enhancing mass transfer and accelerating dissolution. However, high temperatures can also lead to cellulose degradation.[5] |
| Dissolution Rate | Generally faster due to lower viscosity at operating temperatures.[2] | Can be slower, often limited by higher viscosity.[6] | Lower viscosity facilitates better penetration of the solvent into the cellulose fibers, leading to faster dissolution. |
| Cost & Synthesis | Higher cost, multi-step synthesis.[1] | Low cost, simple mixing of components.[7] | The starting materials for many DESs (e.g., choline chloride, urea) are inexpensive bulk chemicals. IL synthesis is often more complex. |
| Environmental Profile | Concerns over toxicity and biodegradability.[7] | Generally considered lower toxicity and more biodegradable.[11][12] | DESs can be formulated from natural, biocompatible components. The environmental impact of ILs is a significant area of ongoing research. |
| Recyclability | Recyclable, but can be energy-intensive (e.g., distillation).[13][14][15] | Recyclable, recovery can be achieved through various methods.[16][17] | The non-volatility of both solvent types allows for recovery after cellulose regeneration, which is crucial for economic viability. |
| Cellulose Regeneration | Readily regenerated with anti-solvents (water, ethanol).[18] | Readily regenerated with anti-solvents (water).[8] | The addition of a non-solvent for cellulose that is miscible with the IL or DES causes the cellulose to precipitate, allowing for its recovery. |
| Properties of Regenerated Cellulose | Crystalline form changes from Cellulose I to Cellulose II.[19][20] | Crystalline form changes from Cellulose I to Cellulose II.[3][21] | The dissolution and subsequent re-precipitation process alters the packing of the cellulose chains, resulting in the more thermodynamically stable Cellulose II allomorph. |
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a framework for the dissolution of microcrystalline cellulose (MCC). The causality behind key steps is explained to provide a deeper understanding of the process.
Protocol 1: Cellulose Dissolution in [AMIM]Cl
Rationale: This protocol utilizes thermal energy to reduce the viscosity of the ionic liquid and facilitate the disruption of cellulose's hydrogen bonds.
Methodology:
-
Drying: Dry the microcrystalline cellulose and [AMIM]Cl under vacuum at 60-70°C for at least 24 hours to remove residual moisture. Water can significantly impair the dissolution capacity of the ionic liquid.[1]
-
Dissolution: In a sealed reaction vessel equipped with magnetic stirring, add the dried [AMIM]Cl. Heat the ionic liquid to 90°C in an oil bath.
-
Cellulose Addition: Gradually add the dried MCC (e.g., to achieve a 5 wt% solution) to the heated and stirring [AMIM]Cl. Continuous stirring is crucial to ensure homogenous dispersion and prevent clumping.[19]
-
Homogenization: Continue stirring at 90°C for 30 minutes to 1 hour, or until a clear, viscous, and homogenous solution is formed. Visual inspection against a light source can confirm the absence of undissolved particles.
-
Cellulose Regeneration: To regenerate the cellulose, slowly pour the cellulose-[AMIM]Cl solution into a beaker containing a vigorously stirring anti-solvent, such as deionized water or ethanol, at room temperature. Use a 10:1 volume ratio of anti-solvent to cellulose solution.
-
Recovery: The cellulose will immediately precipitate as a white solid. Continue stirring for 30 minutes to ensure complete regeneration.
-
Washing: Filter the regenerated cellulose and wash it extensively with the anti-solvent to remove all traces of the ionic liquid. This is a critical step for the purity of the final product.
-
Drying: Dry the purified regenerated cellulose in an oven or by freeze-drying.
Protocol 2: Cellulose Dissolution in Choline Chloride:Urea (ChCl:Urea) DES
Rationale: This protocol details the in-situ formation of the DES followed by cellulose dissolution. The molar ratio of HBA to HBD is critical for the final properties of the solvent.
Methodology:
-
DES Preparation: Combine choline chloride (HBA) and urea (HBD) in a 1:2 molar ratio in a sealed flask. Both components should be dried under vacuum prior to use.
-
Heating and Mixing: Heat the mixture to 100°C with continuous stirring until a clear, homogeneous liquid is formed.[11][12] This indicates the formation of the deep eutectic solvent.
-
Cellulose Addition: While maintaining the temperature at 100°C, gradually add pre-dried microcrystalline cellulose (e.g., to achieve a desired concentration) to the stirring DES.
-
Dissolution: Continue to stir the mixture at 100°C. The time required for complete dissolution will vary depending on the cellulose concentration and may be longer than for [AMIM]Cl. Monitor for the formation of a clear, viscous solution.
-
Regeneration and Recovery: Follow steps 5-8 from Protocol 1, using deionized water as the anti-solvent, to regenerate, wash, and dry the cellulose.
Visualizing the Process
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: General mechanism of cellulose dissolution.
Caption: A typical experimental workflow for cellulose dissolution and regeneration.
Conclusion and Future Outlook
Both 1-Allyl-3-vinylimidazolium chloride (represented by its analogue [AMIM]Cl) and deep eutectic solvents are highly effective media for the dissolution of cellulose, each with a distinct profile of advantages and disadvantages. [AMIM]Cl offers superior dissolving power and speed, making it a strong candidate for applications where high cellulose concentrations are required.[2][9] Conversely, DESs present a more cost-effective, sustainable, and environmentally benign alternative, aligning well with the principles of green chemistry.[7]
The choice between these solvent systems is not a matter of one being definitively superior, but rather a strategic decision based on the specific requirements of the research or application. For drug development professionals, the lower toxicity profile of many DESs may be particularly advantageous. For materials scientists seeking to produce high-performance cellulosic materials, the high solubility afforded by ILs might be paramount.
Future research will likely focus on the design of novel ILs with improved environmental profiles and the development of new DES formulations with enhanced dissolution capabilities, ultimately blurring the lines between these two powerful classes of solvents.
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Wang, H., et al. (2020). Study on the Dissolution Mechanism of Cellulose by ChCl-Based Deep Eutectic Solvents. Materials, 13(2), 278. [Link]
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ACS Publications. (2020). Natural Deep Eutectics as a “Green” Cellulose Cosolvent. Retrieved from [Link]
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Wang, H., et al. (2020). Study on the Dissolution Mechanism of Cellulose by ChCl-Based Deep Eutectic Solvents. Materials, 13(2), 278. [Link]
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ResearchGate. (n.d.). Protocol for solvent (1-allyl-3-methylimidazolium chloride) recycling?. Retrieved from [Link]
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PubMed. (2023). Dissolution and regeneration behavior of cellulose in a choline hydroxide/urea/zinc glycinate ternary deep eutectic solvent. Retrieved from [Link]
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ResearchGate. (n.d.). Metal separation and recovery employing choline chloride-based deep eutectic solvents: Diverse functions of water. Retrieved from [Link]
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RSC Publishing. (n.d.). Novel choline-chloride-based deep-eutectic-solvents with renewable hydrogen bond donors: levulinic acid and sugar-based polyols. RSC Advances. Retrieved from [Link]
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MDPI. (n.d.). Effect of Choline-Based Deep Eutectic Solvent Pretreatment on the Structure of Cellulose and Lignin in Bagasse. Retrieved from [Link]
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Semantic Scholar. (2015). Deep eutectic solvent system based on choline chloride-urea as a pre-treatment for nanofibrillation of wood cellulose. Retrieved from [Link]
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RSC Publishing. (n.d.). Choline hydroxide based deep eutectic solvent for dissolving cellulose. Green Chemistry. Retrieved from [Link]
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National Institutes of Health. (2021). Integration of Choline Chloride-Based Natural Deep Eutectic Solvents and Macroporous Resin for Green Production of Enriched Oil Palm Flavonoids as Natural Wound Healing Agents. Retrieved from [Link]
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RSC Publishing. (n.d.). Dissolution of cellulose with ionic liquids and its application: a mini-review. Retrieved from [Link]
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A Senior Application Scientist's Guide to Validating the Purity of Synthesized 1-Allyl-3-vinylimidazolium Chloride Using Chromatography
Introduction: The Imperative of Purity in Ionic Liquid Research
1-Allyl-3-vinylimidazolium chloride is a functionalized ionic liquid (IL) with significant potential in materials science, particularly as a monomer for poly(ionic liquid)s, electrolytes in energy storage devices, and as a versatile chemical intermediate.[1] Like any specialty chemical, its performance is inextricably linked to its purity. Trace impurities, such as unreacted starting materials (e.g., 1-vinylimidazole, allyl chloride), residual solvents, or by-products from side reactions, can dramatically alter its physicochemical properties, including viscosity, conductivity, and thermal stability.[2] For researchers and drug development professionals, employing an IL of unverified purity can lead to non-reproducible experimental data and compromise the integrity of the final product.[2][3]
This guide provides an in-depth comparison of chromatographic methods for the robust validation of 1-Allyl-3-vinylimidazolium chloride purity. We will move beyond simple procedural lists to explain the causality behind methodological choices, ensuring a self-validating approach to quality control.
The Analytical Challenge: Unique Properties of Ionic Liquids
The analysis of ionic liquids presents a unique challenge compared to traditional neutral organic molecules. Their salt-like nature, negligible vapor pressure, and high polarity mean that some analytical mainstays are unsuitable. Direct analysis by Gas Chromatography (GC), for instance, is generally not feasible due to the non-volatile nature of ILs. Therefore, Liquid Chromatography (LC) and Thin-Layer Chromatography (TLC) are the primary tools for purity assessment.[3]
The core of the analytical task is to separate the 1-Allyl-3-vinylimidazolium cation from potential cationic impurities and starting materials, while also having the capability to assess the anionic purity (i.e., the presence of halide impurities other than chloride).
Workflow for Chromatographic Purity Validation
A systematic approach is essential for accurate and reproducible purity validation. The following workflow outlines the critical stages from sample handling to final data interpretation.
Caption: General workflow for validating ionic liquid purity.
Method 1: High-Performance Liquid Chromatography (HPLC)
HPLC is the cornerstone for quantitative purity analysis of ionic liquids due to its versatility and high resolution.[3] It excels at separating non-volatile, polar compounds like 1-Allyl-3-vinylimidazolium chloride from closely related impurities.
Principle of Separation
Several HPLC modes can be employed, with the choice depending on the specific analytical goal.
-
Reversed-Phase (RP-HPLC): This is the most common approach. The separation occurs on a non-polar stationary phase (e.g., C18) with a polar mobile phase. The 1-Allyl-3-vinylimidazolium cation is retained through hydrophobic interactions between its allyl and vinyl groups and the C18 alkyl chains. The retention is modulated by the organic modifier (e.g., acetonitrile or methanol) concentration in the mobile phase.[4][5]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for highly polar analytes. It uses a polar stationary phase and a mobile phase with a high concentration of a non-polar organic solvent. This mode can offer different selectivity compared to RP-HPLC, which is useful for resolving impurities that co-elute in reversed-phase mode.[6]
-
Mixed-Mode Chromatography (MMC): This advanced technique utilizes a stationary phase with both hydrophobic and ion-exchange functionalities. An MMC column can simultaneously retain and separate the imidazolium cation (via cation exchange) and the chloride anion (via anion exchange), allowing for a comprehensive analysis of the entire ionic liquid in a single run.[7]
Detailed Experimental Protocol (RP-HPLC)
This protocol provides a robust starting point for quantitative purity determination.
Objective: To quantify the purity of 1-Allyl-3-vinylimidazolium chloride and identify potential organic impurities.
Instrumentation & Materials:
-
HPLC System: Quaternary pump, autosampler, column oven, UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Expert Rationale: TFA acts as an ion-pairing agent, sharpening the peak shape of the cationic analyte by masking active silanol sites on the stationary phase. It also provides protons to buffer the mobile phase.
-
-
Mobile Phase B: Acetonitrile.
-
Reference Standard: A well-characterized batch of 1-Allyl-3-vinylimidazolium chloride (>99.5% purity).
-
Sample Diluent: Mobile Phase A.
Procedure:
-
Standard Preparation: Accurately weigh and dissolve the reference standard in the diluent to a concentration of ~1.0 mg/mL. Prepare serial dilutions to create a calibration curve (e.g., 0.5, 0.25, 0.1, 0.05 mg/mL).
-
Sample Preparation: Accurately weigh and dissolve the synthesized 1-Allyl-3-vinylimidazolium chloride in the diluent to a concentration of ~1.0 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Expert Rationale: The imidazolium ring exhibits strong UV absorbance at low wavelengths, providing high sensitivity.
-
-
Injection Volume: 10 µL.
-
Gradient Elution:
Time (min) % Mobile Phase B (ACN) 0.0 5 15.0 50 15.1 95 17.0 95 17.1 5 | 20.0 | 5 |
-
Expert Rationale: A gradient elution is crucial. It starts with a high aqueous content to retain the polar analyte and any highly polar impurities, then gradually increases the organic content to elute the main component and any less polar impurities, ensuring a comprehensive impurity profile.
-
-
-
Data Analysis:
-
Identify the main peak in the sample chromatogram by comparing its retention time with the reference standard.
-
Calculate purity using the area normalization method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.
-
Quantify specific impurities by running standards of suspected compounds (e.g., 1-vinylimidazole).
-
Method 2: Thin-Layer Chromatography (TLC)
TLC is a rapid, inexpensive, and indispensable tool for the qualitative assessment of purity and for monitoring the progress of the synthesis reaction.[8][9] It provides a quick visual confirmation of the presence of the main product and the absence or presence of major impurities.
Principle of Separation
Similar to HPLC, TLC separates compounds based on their differential partitioning between a stationary phase coated on a plate and a liquid mobile phase that moves up the plate by capillary action. For ionic liquids, reversed-phase TLC plates (e.g., C18-coated) are often effective, using a polar mobile phase system.[8]
Detailed Experimental Protocol (Reversed-Phase TLC)
Objective: To quickly assess the presence of the product and identify any significant, less-polar impurities.
Materials:
-
TLC Plates: RP-18 F254s (silica gel coated with C18 chains, with a fluorescent indicator).
-
Mobile Phase (Eluent): Acetonitrile/Water (9:1 v/v).[8]
-
Expert Rationale: This solvent system provides good migration for the ionic liquid on a reversed-phase plate while retaining more polar starting materials closer to the origin. The ratio can be adjusted to optimize separation.
-
-
Sample Preparation: Dissolve a small amount of the synthesized product in methanol or acetonitrile (~1-2 mg/mL).
-
Visualization: UV lamp (254 nm) and/or an iodine chamber.
Procedure:
-
Spotting: Using a capillary tube, spot a small amount of the dissolved sample onto the baseline of the TLC plate. Also spot the starting materials (1-vinylimidazole, allyl chloride) if available.
-
Development: Place the plate in a developing chamber containing the mobile phase. Ensure the solvent level is below the baseline. Allow the solvent front to travel up the plate until it is ~1 cm from the top.
-
Drying: Remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry completely.
-
Visualization:
-
View the plate under a UV lamp at 254 nm. The imidazolium ring will quench the fluorescence, appearing as a dark spot.
-
Place the plate in a chamber with a few iodine crystals. Iodine vapor will stain organic compounds, appearing as brown spots.
-
-
Interpretation: The purity is visually assessed. A single, well-defined spot indicates high purity. The presence of additional spots indicates impurities. The Rf (Retention factor) value can be calculated (Rf = distance traveled by spot / distance traveled by solvent front) for comparison.
Method 3: Gas Chromatography (GC) - A Note of Caution
While GC is a powerful chromatographic technique, its application for the direct analysis of ionic liquids like 1-Allyl-3-vinylimidazolium chloride is highly limited.
Why is Direct GC Analysis Not Feasible?
GC requires the analyte to be volatile or semi-volatile to be vaporized in the heated injection port and travel through the column. Ionic liquids are defined by their extremely low vapor pressure and high thermal stability, meaning they will not volatilize under typical GC conditions.[10] Instead, they will decompose at high temperatures, leading to inaccurate results and contamination of the GC system.
However, it is important to note the significant role of ionic liquids as stationary phases in specialized GC columns.[11][12] These columns leverage the unique selectivity of ILs to separate complex mixtures of other volatile compounds. This is a distinct application and should not be confused with analyzing the purity of the IL itself.
Comparative Analysis of Chromatographic Methods
The choice of method depends on the specific requirements of the analysis, such as the need for quantitative data, speed, and available resources.
| Feature | HPLC (Reversed-Phase) | TLC (Reversed-Phase) | Gas Chromatography (GC) |
| Primary Use | Quantitative purity & impurity profiling | Qualitative purity check, reaction monitoring | Not suitable for direct analysis |
| Principle | Differential partitioning between liquid mobile phase and solid stationary phase | Same as HPLC, but on a planar surface | Partitioning between gas mobile phase and liquid/solid stationary phase |
| Sensitivity | High (ng to pg levels) | Low to Moderate (µg to ng levels) | N/A |
| Analysis Time | 15-30 minutes per sample | 5-15 minutes per plate | N/A |
| Cost | High (instrumentation & solvents) | Very Low | N/A for this application |
| Complexity | High (requires skilled operator) | Low | N/A |
| Advantages | • High resolution & sensitivity• Quantitative accuracy• Method is easily validated | • Rapid & inexpensive• Simple to perform• Multiple samples per plate | • Excellent for volatile impurities (e.g., residual solvents), but requires a different method (Headspace GC) |
| Limitations | • High initial investment• Requires high-purity solvents | • Primarily qualitative• Lower resolution & sensitivity | • Analyte is non-volatile and thermally labile |
Decision-Making Framework
This diagram can guide the selection of the most appropriate technique based on the analytical question at hand.
Caption: Decision tree for selecting a chromatographic method.
Conclusion
Validating the purity of synthesized 1-Allyl-3-vinylimidazolium chloride is not merely a procedural step but a foundational requirement for reliable research and development. While TLC offers a rapid and cost-effective method for qualitative checks, High-Performance Liquid Chromatography (HPLC) stands as the definitive technique for accurate, quantitative purity assessment and impurity profiling. A well-developed reversed-phase HPLC method provides the resolution, sensitivity, and reproducibility required to ensure the quality of this versatile ionic liquid. Direct analysis by Gas Chromatography is unsuitable and should be avoided. By understanding the principles behind these techniques and implementing robust, self-validating protocols, scientists can proceed with confidence in the integrity of their materials.
References
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-
Studzińska, S., & Bocian, S. (2011). Application of Chromatographic and Electrophoretic Methods for the Analysis of Imidazolium and Pyridinium Cations as Used in Ionic Liquids. Molecules, 16(7), 5649-5674. Retrieved from [Link]
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Asperger, A., et al. (2015). Liquid Chromatography for the Analysis of Hydrophilic Drugs in the Presence of Ionic Liquids. Journal of the Mexican Chemical Society, 59(1). Retrieved from [Link]
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Stepnowski, P., & Zaleska, A. (2007). How to Analyze Imidazolium Ionic Liquids in Environmental Samples?. In Ionic Liquids II (pp. 1-10). American Chemical Society. Retrieved from [Link]
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Ho, T. D., et al. (2012). Application of Ionic Liquids in Liquid Chromatography and Electrodriven Separation. Journal of Chromatographic Science, 50(5), 375-388. Retrieved from [Link]
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Neumann, J., et al. (2015). Anion Analysis of Ionic Liquids and Ionic Liquid Purity Assessment by Ion Chromatography. Analytical and Bioanalytical Chemistry, 407(23), 7059-7068. Retrieved from [Link]
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Hathaway, H., & Anderson, J. L. (2022). Ionic Liquids in Analytical Chemistry: Fundamentals, Technological Advances, and Future Outlook. Analytical Chemistry, 94(1), 398-420. Retrieved from [Link]
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Seddon, K. R., et al. (2007). Purity specification methods for ionic liquids. NATO Science for Peace and Security Series C: Environmental Security. Retrieved from [Link]
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Anderson, J. L., & Armstrong, D. W. (2005). Gas Chromatography Columns Using Ionic Liquids as Stationary Phase. In Ionic Liquids II (pp. 143-159). American Chemical Society. Retrieved from [Link]
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Poole, C. F. (2015). Developments in Gas Chromatography Using Ionic Liquid Stationary Phases. LCGC International, 28(8), 442-451. Retrieved from [Link]
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Gazal, U. (2021). Applications of Ionic Liquids in Gas Chromatography. In Ionic Liquids - Thermophysical Properties and Applications. IntechOpen. Retrieved from [Link]
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Paszkiewicz, M., & Stepnowski, P. (2011). How Should Ionic Liquids be Analyzed?. Current Organic Chemistry, 15(12), 1873-1883. Retrieved from [Link]
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Hathaway, H., & Anderson, J. L. (2022). Ionic Liquids in Analytical Chemistry: Fundamentals, Technological Advances, and Future Outlook. ACS Analytical Chemistry, 94(1), 398-420. Retrieved from [Link]
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ResearchGate. (2018). How to monitor ionic liquid reaction in TLC?. Retrieved from [Link]
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Ren, Q., et al. (2003). SYNTHESIS OF 1-ALLYL,3-METHYLIMIDAZOLIUM-BASED ROOM- TEMPERATURE IONIC LIQUID AND PRELIMINARY STUDY OF ITS DISSOLVING CELLULOSE. Acta Polymerica Sinica. Retrieved from [Link]
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Costa, A. P., et al. (2020). Imidazolium Chloride Ionic Liquid Mixtures as Separating Agents: Fuel Processing and Azeotrope Breaking. ACS Sustainable Chemistry & Engineering, 8(12), 4885-4895. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2026). Optimizing Industrial Processes with Specialty Chemicals: The Role of 1-Allyl-3-Vinylimidazolium Chloride. Retrieved from [Link]
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Yıldız, M., et al. (2024). A new derivative of 1-allyl-3-methylimidazolium chloride as ionic liquid compound: Synthesis, physical properties and DFT studies. Journal of Molecular Liquids. Retrieved from [Link]
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ResearchGate. (2019). Synthesis of Imidazolium Based Ionic Liquids and its Application as Medium in Cyclization Reaction of Diketone. Retrieved from [Link]
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Lamsal, D., et al. (2022). Molecular Simulation-Guided Spectroscopy of Imidazolium-Based Ionic Liquids and Effects of Methylation on Ion-Cage and -Pair Dynamics. The Journal of Physical Chemistry B, 126(45), 9236-9249. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Cost-Effectiveness of 1-Allyl-3-vinylimidazolium chloride in Industrial Applications
In the relentless pursuit of process optimization and sustainable manufacturing, the specialty chemical 1-Allyl-3-vinylimidazolium chloride ([AVIm]Cl) emerges as a compelling, yet enigmatic, player. This guide offers an in-depth technical analysis of the cost-effectiveness of [AVIm]Cl in key industrial applications. As a senior application scientist, my objective is to move beyond mere cataloging of properties and delve into the causal relationships that govern its performance and economic viability against established and emerging alternatives. This document is structured to provide researchers, scientists, and drug development professionals with a rigorous framework for evaluating [AVIm]Cl's potential within their own operational contexts.
Unveiling 1-Allyl-3-vinylimidazolium chloride: A Molecule of Industrial Intrigue
1-Allyl-3-vinylimidazolium chloride, an ionic liquid (IL), is distinguished by its unique molecular architecture, featuring both allyl and vinyl functional groups on the imidazolium cation. These reactive moieties, coupled with the inherent properties of ionic liquids—low volatility, high thermal stability, and tunable solvency—position [AVIm]Cl as a versatile tool for a range of industrial processes.[1] Its potential extends across biomass processing, metal finishing, energy storage, and catalysis, where it offers the promise of enhanced efficiency, improved product quality, and a greener footprint compared to conventional volatile organic compounds (VOCs).
However, the industrial adoption of ionic liquids has been historically hampered by their perceived high cost.[2] This guide will dissect the economic feasibility of [AVIm]Cl, not as a standalone chemical price, but as an integral component of a holistic process, where performance gains and recyclability can offset initial outlay.
Comparative Analysis in Key Industrial Applications
This section provides a detailed comparative analysis of [AVIm]Cl's performance against traditional methods and a prominent class of green solvent alternatives, deep eutectic solvents (DESs). Due to the nascent stage of industrial research on [AVIm]Cl, data from its close structural analog, 1-Allyl-3-methylimidazolium chloride ([AMIM]Cl), will be used as a proxy where necessary to infer performance characteristics, with this assumption being explicitly stated.
Biomass Processing: The Dissolution and Regeneration of Cellulose
The processing of cellulose, a cornerstone of the bio-based economy, is a prime application for imidazolium-based ionic liquids. The ability of [AMIM]Cl to efficiently dissolve cellulose without prior derivatization presents a significant advantage over traditional, often hazardous, methods.[3]
Traditional Method (Viscose Process): This process relies on the use of toxic carbon disulfide and generates significant wastewater streams.
Deep Eutectic Solvents (DESs): DESs are gaining traction as low-cost, biodegradable alternatives for biomass pretreatment.[4] While often cheaper to produce than ILs, their lower thermal stability can be a limiting factor in some processes.[5]
Performance Comparison:
| Parameter | 1-Allyl-3-vinylimidazolium chloride (inferred from [AMIM]Cl) | Traditional Viscose Process | Deep Eutectic Solvents (DESs) |
| Cellulose Dissolution Efficiency | High, direct dissolution of untreated cellulose[3] | Moderate, requires derivatization | Variable, dependent on DES composition |
| Solvent Recyclability | >95% recovery rate demonstrated for [AMIM]Cl[6] | Not applicable | Recyclable up to six times in some cases[4] |
| Environmental Impact | Low volatility, reduced hazardous waste | High, use of toxic CS2, significant wastewater | Generally low, often biodegradable[4] |
| Operating Conditions | Mild to moderate temperatures | Harsh chemical conditions | Generally mild temperatures |
| Mechanical Properties of Regenerated Cellulose | Good mechanical properties[3] | Established, but with environmental concerns | Dependent on process |
Experimental Protocol: Cellulose Dissolution and Regeneration with Imidazolium-based Ionic Liquid
-
Dissolution:
-
Dry microcrystalline cellulose (MCC) under vacuum at 60°C for 24 hours.
-
Add the dried MCC to [AVIm]Cl in a sealed reactor with mechanical stirring.
-
Heat the mixture to 100°C and stir until a homogenous, transparent solution is formed.
-
-
Regeneration:
-
Cast the cellulose/[AVIm]Cl solution into a thin film on a glass plate.
-
Immerse the plate in a deionized water bath to coagulate the cellulose.
-
Wash the regenerated cellulose film thoroughly with deionized water to remove the ionic liquid.
-
Dry the film under controlled humidity.
-
-
Ionic Liquid Recycling:
Logical Workflow for Cellulose Processing
Caption: Workflow for cellulose processing using [AVIm]Cl, highlighting the closed-loop potential through solvent recycling.
Metal Finishing: Electrodeposition and Corrosion Inhibition
The unique electrochemical properties of [AVIm]Cl make it a promising medium for metal electrodeposition and as a corrosion inhibitor.[1] Imidazolium-based ionic liquids can improve surface quality and process control in metal plating.[1]
Traditional Methods: Aqueous or organic solvent-based electrolytes, which can have environmental and safety drawbacks. For corrosion inhibition, chromates and other toxic compounds are often used.
Performance Comparison:
| Feature | [AVIm]Cl | Traditional Aqueous Electrolytes |
| Electrochemical Window | Wide, allowing for deposition of a broader range of metals | Narrower, limited by water decomposition |
| Deposit Quality | Potentially improved surface morphology and adhesion[1] | Variable, can be affected by hydrogen evolution |
| Safety | Non-flammable, low vapor pressure | Often involves flammable organic solvents or hazardous aqueous solutions |
| Corrosion Inhibition | Forms a protective, hydrophobic film on metal surfaces[2] | Often relies on toxic heavy metal compounds |
Experimental Protocol: Evaluation of Corrosion Inhibition
-
Specimen Preparation: Prepare mild steel coupons by polishing with successively finer grades of emery paper, followed by degreasing in acetone and drying.
-
Electrochemical Measurements:
-
Immerse the steel coupons in a 1 M HCl solution (blank) and in a 1 M HCl solution containing various concentrations of [AVIm]Cl.
-
Perform potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) to determine the inhibition efficiency.
-
-
Surface Analysis: Use scanning electron microscopy (SEM) to examine the surface morphology of the steel coupons after immersion in the corrosive media with and without the inhibitor.
Energy Storage: Advancing Battery Electrolytes
The high ionic conductivity and thermal stability of [AVIm]Cl are advantageous for its use as an electrolyte in batteries, potentially enhancing safety and performance.[1] A derivative, [AVIm][TFSI], has been shown to improve the discharge capacity of Li-ion batteries.[6]
Conventional Electrolytes: Typically consist of lithium salts dissolved in flammable organic carbonates.[9]
Solid-State Electrolytes: An emerging alternative offering enhanced safety but currently facing challenges with ionic conductivity and high manufacturing costs.[9][10]
Performance Comparison:
| Property | [AVIm]Cl-based Electrolytes | Conventional Organic Electrolytes | Solid-State Electrolytes |
| Safety | Non-flammable, low volatility, high thermal stability[11] | Flammable, risk of thermal runaway[9] | Non-flammable, considered very safe[9] |
| Ionic Conductivity | Good | High | Generally lower than liquids |
| Electrochemical Stability | Wide electrochemical window | Prone to decomposition at high voltages | Generally stable |
| Cost | Higher than conventional electrolytes | Relatively low and well-established manufacturing | Currently 3-5 times higher than conventional batteries[10] |
Catalysis in Organic Synthesis
[AVIm]Cl can act as a catalyst and a solvent in organic reactions, and can be polymerized to create supported ionic liquid phase (SILP) catalysts.[12] This dual functionality can lead to simplified reaction work-ups and catalyst recycling.
Traditional Catalysts: Homogeneous or heterogeneous catalysts, which can suffer from leaching, deactivation, and difficult separation.
Performance Comparison:
| Aspect | [AVIm]Cl as Catalyst/Solvent | Traditional Catalytic Systems |
| Catalyst Recovery | Potentially high, especially when immobilized | Can be challenging and costly |
| Reaction Efficiency | Can enhance reaction rates and selectivity | Varies widely |
| Process Simplification | Combines solvent and catalyst roles, simplifying work-up | Often requires separate catalyst and solvent, leading to more complex processes |
Cost-Effectiveness Analysis: A Holistic View
A true cost-effectiveness analysis of [AVIm]Cl extends beyond its purchase price to encompass the entire process lifecycle.
Synthesis and Precursor Costs
The synthesis of [AVIm]Cl typically involves the quaternization of 1-vinylimidazole with allyl chloride. The cost of these precursors is a significant factor in the final price of the ionic liquid. Recent market data places the price of allyl chloride at approximately USD 1270.46/MT.[13] The synthesis of 1-vinylimidazole is more complex, and its cost will be a key determinant of the overall production cost of [AVIm]Cl. However, for some imidazolium-based ionic liquids, production costs have been estimated to be as low as $2.96–5.88 kg−1, making them competitive with some traditional organic solvents.[14]
Molecular Structure of 1-Allyl-3-vinylimidazolium chloride
Caption: Chemical structure of 1-Allyl-3-vinylimidazolium chloride.
The Value of Performance and Recyclability
The higher initial cost of [AVIm]Cl can be justified by its performance benefits and the potential for a closed-loop process through recycling.
Cost-Benefit Breakdown:
| Cost Factor | Consideration | Benefit |
| Initial Purchase Price | Higher than traditional solvents | Offset by reduced solvent consumption due to recycling |
| Process Efficiency | Improved reaction rates, yields, and product purity | Increased throughput and reduced downstream processing costs |
| Recycling Cost | Energy and capital investment for recovery systems | Significant long-term savings on solvent purchase and waste disposal |
| Waste Disposal | Reduced volume of hazardous waste | Lower disposal costs and reduced environmental liability |
| Safety and Handling | Low volatility and flammability | Reduced need for specialized containment and safety equipment, lower insurance premiums |
For instance, in biomass processing, the ability to recycle over 95% of the ionic liquid dramatically reduces the overall solvent cost per unit of product.[6] The cost of recycling [AMIM]Cl has been estimated to be as low as $2.12 per kilogram.[8]
Conclusion: A Strategic Investment in Sustainable Innovation
1-Allyl-3-vinylimidazolium chloride represents a strategic investment rather than a simple commodity purchase. While its upfront cost may be higher than traditional solvents, a comprehensive cost-effectiveness analysis reveals a more nuanced picture. The potential for significant improvements in process efficiency, product quality, and environmental performance, combined with high recyclability, can lead to long-term economic advantages.
The key to unlocking the economic potential of [AVIm]Cl lies in a holistic approach to process design, where the benefits of its unique properties are fully leveraged. For researchers and drug development professionals, the exploration of [AVIm]Cl and its analogs offers a pathway to developing more sustainable, efficient, and ultimately more profitable chemical processes. This guide provides the foundational knowledge and experimental frameworks to embark on this evaluation, encouraging a shift in perspective from viewing solvents as consumables to recognizing them as long-term, recyclable assets.
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A Comparative Biocompatibility Assessment: 1-Allyl-3-vinylimidazolium Chloride Versus Traditional Solvents
A Guide for Researchers and Drug Development Professionals
In the quest for safer and more effective pharmaceuticals and biomedical devices, the choice of solvent is a critical, yet often underestimated, parameter. Solvents are ubiquitous in drug formulation, synthesis, and in vitro screening, but their interaction with biological systems can significantly impact experimental outcomes and patient safety. This guide provides a comprehensive biocompatibility assessment of the novel ionic liquid, 1-Allyl-3-vinylimidazolium chloride ([AVIM]Cl), benchmarked against two traditional and widely used organic solvents: Dimethyl sulfoxide (DMSO) and Ethanol.
As a Senior Application Scientist, my objective is to move beyond a simple listing of properties and delve into the causality behind the biocompatibility profiles of these solvents. We will explore the fundamental mechanisms of interaction with cellular systems, supported by established experimental protocols and quantitative data. It is important to note that while [AVIM]Cl is an emerging solvent of interest, specific biocompatibility data for this exact molecule is not yet widely published. Therefore, this guide will leverage data from closely related imidazolium-based ionic liquids, particularly 1-Allyl-3-methylimidazolium chloride ([AMIM]Cl) and other 1-alkyl-3-methylimidazolium chloride ([Cnmim]Cl) derivatives, to construct a predictive assessment. This approach is grounded in the well-documented structure-activity relationships within the ionic liquid class, where properties are heavily influenced by the nature of the cation and the length of its alkyl chains.[1][2]
The Shifting Paradigm: From Volatile Organics to "Designer" Ionic Liquids
Traditional solvents like DMSO and ethanol have long been staples in research and industry due to their excellent solvation properties and miscibility.[3][4] However, concerns regarding their volatility, flammability, and potential for cytotoxicity at higher concentrations have driven the search for alternatives.[3][5] Ionic liquids (ILs), salts that are liquid below 100°C, have emerged as promising "designer solvents."[1][6] Their negligible vapor pressure, high thermal stability, and tunable physicochemical properties offer significant advantages.[7] [AVIM]Cl, with its imidazolium core and functional allyl and vinyl groups, represents a new generation of ILs designed for specific applications, including as a solvent for biopolymers like cellulose.[8][9] However, the "green" label often applied to ILs must be critically evaluated through rigorous biocompatibility testing, as their biological inertness is not guaranteed.[7][10]
In Vitro Cytotoxicity: A Primary Indicator of Biocompatibility
The first and most fundamental test in any biocompatibility assessment is the evaluation of cytotoxicity. This measures the degree to which a substance can cause damage or death to cells. The ISO 10993-5 standard provides a framework for this assessment.[11][12] A widely accepted method for quantifying cell viability is the MTT assay.[13][14]
The Science Behind the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that relies on the metabolic activity of living cells.[15] In viable cells, mitochondrial dehydrogenase enzymes cleave the tetrazolium ring of the yellow MTT salt, converting it into an insoluble purple formazan crystal.[14] The amount of formazan produced is directly proportional to the number of metabolically active, and therefore viable, cells.[15] These crystals are then dissolved using a solubilizing agent (typically DMSO), and the absorbance of the resulting colored solution is measured spectrophotometrically.[15][16]
Experimental Protocol: MTT Cytotoxicity Assay
This protocol is a self-validating system, incorporating positive and negative controls to ensure the reliability of the results.
-
Cell Seeding: Plate a suitable cell line (e.g., Human Dermal Fibroblasts (HDFs) or HepG2 liver cells) in a 96-well plate at a pre-determined optimal density (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours to allow for cell adherence.[16]
-
Compound Preparation: Prepare a series of dilutions of [AVIM]Cl, DMSO, and Ethanol in a complete cell culture medium. Concentrations should span a wide range to determine a dose-response curve.
-
Cell Treatment: Remove the existing medium from the wells and replace it with 100 µL of the prepared solvent dilutions. Include untreated cells as a negative control (100% viability) and cells treated with a known cytotoxic agent (e.g., Triton™ X-100) as a positive control.
-
Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.[16]
-
MTT Addition: After incubation, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[17] Visually confirm the formation of purple formazan crystals in the negative control wells.
-
Solubilization: Carefully aspirate the medium containing MTT without disturbing the formazan crystals. Add 100-150 µL of a solubilization solution (e.g., DMSO or an acidified isopropanol solution) to each well.[15][16]
-
Absorbance Measurement: Place the plate on a shaker for 15 minutes to ensure complete dissolution of the crystals.[16] Measure the absorbance at a wavelength of 490-570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated negative control cells. Plot the viability against the solvent concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
Visualization: MTT Assay Workflow
Caption: Workflow for assessing solvent cytotoxicity using the MTT assay.
Comparative Cytotoxicity Data
| Solvent | Cell Line | Exposure Time | IC₅₀ Concentration | Key Findings & Citation |
| Imidazolium ILs | ||||
| 1-Butyl-3-methylimidazolium chloride ([BMIM]Cl) | J774A.1 Macrophage | 72 h | ~0.20 mg/mL (~1.15 mM) | Showed concentration- and time-dependent cytotoxicity.[2] |
| 1-Dodecyl-3-methylimidazolium chloride ([C₁₂mim]Cl) | HepG2 | 24 h | ~15 µM | Longer alkyl chains significantly increase cytotoxicity; induced DNA damage and apoptosis.[10] |
| 1-Allyl-3-methylimidazolium chloride ([AMIM]Cl) | N/A (Enzyme Study) | N/A | >0.1 M | High concentrations (>0.1M) were "devastating" to enzyme structure and activity, implying cytotoxicity.[18] |
| Traditional Solvents | ||||
| Dimethyl sulfoxide (DMSO) | Various Cancer Lines | 72 h | > 1.25% (v/v) | Significant toxicity observed at concentrations of 1.25% and higher.[5][19] Safe concentrations are generally considered to be below 0.5%.[20] |
| Ethanol | Various Cancer Lines | 24 h | > 0.3125% (v/v) | Exhibited rapid, concentration-dependent cytotoxicity.[19][21] Low toxicity is generally observed below 2.5%.[5][22] |
Expert Analysis: The data strongly suggests that the cytotoxicity of imidazolium-based ionic liquids is primarily driven by the length of the alkyl chain on the cation.[1][2] Longer chains, like the dodecyl group in [C₁₂mim]Cl, are highly cytotoxic, likely due to their ability to disrupt cell membranes.[10] The shorter butyl chain in [BMIM]Cl is less toxic but still significantly more so than the safe working concentrations of DMSO or ethanol.[2] For [AVIM]Cl, the presence of the allyl and vinyl groups, which are shorter than a butyl chain, might place its cytotoxicity in a range similar to or slightly less than [BMIM]Cl. However, the reactivity of the vinyl group could introduce unique toxicological pathways that require specific investigation. In contrast, both DMSO and ethanol are relatively benign at low concentrations (typically <0.5%), which is why they are so widely used as drug vehicles.[19][20]
Hemocompatibility: Assessing Interactions with Blood
For any solvent intended for use in applications involving potential blood contact (e.g., in vivo drug delivery, coatings for medical devices), hemocompatibility is a critical safety parameter. The primary test is for hemolytic activity—the rupturing of red blood cells (erythrocytes) and the subsequent release of hemoglobin.[23] This is assessed according to the ASTM F756 standard.[23][24]
The Science Behind the Hemolysis Assay
The hemolysis assay quantifies the amount of hemoglobin released from red blood cells after exposure to a material or its extract.[25] The test sample is incubated with a suspension of red blood cells. After incubation, the cells are centrifuged, and the supernatant containing the released hemoglobin is collected. The hemoglobin concentration is then measured spectrophotometrically.[26] The result is expressed as a percentage of hemolysis relative to a positive control (water, which causes 100% hemolysis) and a negative control (saline solution, which causes no hemolysis).[24]
Experimental Protocol: ASTM F756 Hemolysis Assay (Direct Contact Method)
This protocol ensures validity by comparing results against standardized positive and negative controls.
-
Blood Preparation: Obtain fresh, anticoagulated blood (e.g., human or rabbit) and dilute it with a calcium and magnesium-free phosphate-buffered saline (CMF-PBS) solution.
-
Control and Test Sample Preparation:
-
Negative Control: Add the diluted blood to a tube containing only CMF-PBS.
-
Positive Control: Add the diluted blood to a tube containing deionized water to induce 100% hemolysis.
-
Test Sample: Add the diluted blood to a tube containing the test solvent ([AVIM]Cl, DMSO, or Ethanol) at the desired concentration.
-
-
Incubation: Incubate all tubes at 37°C for a specified time, typically 3 hours, with gentle inversion every 30 minutes to ensure mixing.[26]
-
Centrifugation: After incubation, centrifuge the tubes to pellet the intact red blood cells.
-
Supernatant Analysis: Carefully collect the supernatant from each tube. Measure the absorbance of the supernatant at 540 nm using a spectrophotometer to quantify the free hemoglobin.[26]
-
Data Calculation: Calculate the percentage of hemolysis for the test sample using the following formula: % Hemolysis = [(Abs_sample - Abs_neg_control) / (Abs_pos_control - Abs_neg_control)] x 100
Visualization: Hemolysis Assay Workflow
Caption: Workflow for assessing hemolytic potential via the direct contact method (ASTM F756).
Comparative Hemocompatibility Data
| Solvent | Hemolysis (%) | Interpretation (ASTM F756) | Key Findings & Citation |
| Imidazolium ILs | Varies by structure | N/A | Studies on various imidazolium ILs show a range of effects on blood, including aggregation and hemolysis, which are dependent on the specific cation and anion.[27] |
| Traditional Solvents | |||
| Dimethyl sulfoxide (DMSO) | >5% at high conc. | Hemolytic | DMSO concentrations ≥ 15% can act as a positive control in hemolysis assays, indicating significant hemolytic activity.[26] |
| Ethanol | Concentration-dependent | Hemolytic at high conc. | Ethanol is known to cause hemolysis, which is a mechanism contributing to its toxicity in vivo. |
Expert Analysis: The amphiphilic nature of many imidazolium ionic liquids suggests a potential for interaction with the lipid bilayer of red blood cell membranes, which could lead to hemolysis.[27] This effect is expected to be more pronounced for ILs with longer alkyl chains. For [AVIM]Cl, its relatively short side chains might result in lower hemolytic activity compared to long-chain analogues, but direct testing is essential for confirmation. Both DMSO and ethanol are known to be hemolytic at concentrations far above those used for in vitro assays.[26] This underscores the importance of ensuring that any residual solvent in a final formulation for in vivo use is well below the threshold for blood damage.
Mechanistic Insights: How Solvents Induce Toxicity
Understanding the mechanism of toxicity is crucial for risk assessment and for designing safer alternatives.
Imidazolium Ionic Liquids
The primary mechanism of cytotoxicity for imidazolium ILs is believed to be the disruption of cellular membranes.[28] The cationic imidazolium head group can interact with the negatively charged phosphate groups of the lipid bilayer, while the hydrophobic alkyl chain can insert into the membrane core. This surfactant-like action can compromise membrane integrity, leading to leakage of intracellular components and cell death.[1] For ILs with longer alkyl chains, this effect is more pronounced, correlating directly with their increased cytotoxicity.[10]
Traditional Solvents
DMSO: The cytotoxicity of DMSO is multifaceted. At high concentrations, it can cause membrane permeabilization and cell dehydration due to its hygroscopic nature. It can also induce apoptosis and has been shown to bind to key proteins involved in cell survival pathways.[19]
Ethanol: Ethanol's primary mode of action is the disruption of the cell membrane. It can increase membrane fluidity and interfere with membrane-bound proteins, leading to a loss of cellular function and integrity.[5] It also primarily interacts with metabolic proteins, contributing to rapid cell death.[19]
Visualization: Proposed Cytotoxic Mechanisms
Caption: Simplified overview of the proposed cytotoxic mechanisms of different solvent classes.
Final Assessment and Future Directions
This comparative guide illuminates the critical trade-offs between the novel ionic liquid [AVIM]Cl and traditional solvents like DMSO and ethanol.
-
Cytotoxicity: Based on data from structurally similar compounds, [AVIM]Cl is predicted to be significantly more cytotoxic than the low, sub-1% concentrations of DMSO and ethanol commonly used in cell-based assays. The principle of limiting the alkyl chain length on the imidazolium cation appears to be a key strategy for mitigating the toxicity of ionic liquids.[1][2]
-
Hemocompatibility: While specific data is lacking for [AVIM]Cl, the potential for membrane interaction poses a risk of hemolysis that must be experimentally quantified. Traditional solvents are also hemolytic but at concentrations that are generally avoided in final formulations.
-
Expert Recommendation: For in vitro screening applications where the final solvent concentration can be kept very low (<0.5%), DMSO and ethanol remain pragmatic choices due to their well-characterized, low cytotoxicity profiles in this range.[5][19][22] The potential benefits of an ionic liquid like [AVIM]Cl (e.g., enhanced solubility of a specific compound) must be carefully weighed against its likely higher intrinsic cytotoxicity.
The most critical takeaway is the need for direct, empirical biocompatibility data for 1-Allyl-3-vinylimidazolium chloride itself. While structure-activity relationships provide a valuable framework for prediction, they cannot replace rigorous testing. Researchers considering [AVIM]Cl for any biological application must undertake comprehensive cytotoxicity and hemocompatibility studies as a prerequisite to ensure the validity of their results and the safety of potential future applications.
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Benchmarking the Performance of 1-Allyl-3-vinylimidazolium Chloride in Polymer Synthesis: A Comparative Guide
In the ever-evolving landscape of polymer chemistry, functionalized ionic liquids have emerged as a versatile class of monomers, enabling the synthesis of polymers with unique properties. Among these, 1-Allyl-3-vinylimidazolium chloride ([AVIm]Cl) presents a unique dual-functionality, incorporating both a readily polymerizable vinyl group and a more complex allyl group. This guide provides an in-depth technical comparison of the polymerization performance of [AVIm]Cl against a common alternative, 1-vinyl-3-ethylimidazolium bromide ([VEtIm]Br), offering researchers, scientists, and drug development professionals a comprehensive understanding of their respective strengths and weaknesses in polymer synthesis.
Introduction to 1-Allyl-3-vinylimidazolium Chloride ([AVIm]Cl)
1-Allyl-3-vinylimidazolium chloride is a dually functionalized ionic liquid monomer that has garnered interest for its potential to create cross-linked or branched polymer architectures. The presence of both a vinyl and an allyl group on the imidazolium cation offers intriguing possibilities for polymerization control and subsequent material properties. The vinyl group is known for its high reactivity in free-radical polymerization, while the allyl group can participate in chain transfer reactions, potentially leading to lower molecular weight polymers but also offering a route to graft polymerization or cross-linking.
Comparative Monomers: The Rationale for Selection
To provide a robust benchmark for the performance of [AVIm]Cl, we have selected 1-vinyl-3-ethylimidazolium bromide ([VEtIm]Br) as a primary comparator. This choice is based on the following rationale:
-
Structural Similarity: Both are imidazolium-based ionic liquid monomers, allowing for a focused comparison of the influence of the allyl versus the ethyl substituent.
-
Established Polymerization Behavior: The polymerization of [VEtIm]Br is well-documented, providing a solid baseline for comparison of polymerization kinetics and polymer properties.
-
Contrasting Functionality: The ethyl group in [VEtIm]Br is non-polymerizable, meaning that polymerization proceeds solely through the vinyl group, offering a clear contrast to the dual functionality of [AVIm]Cl.
Experimental Methodologies: A Detailed Protocol
To ensure a fair and reproducible comparison, the following detailed experimental protocols for the free-radical polymerization of both [AVIm]Cl and [VEtIm]Br are presented. The causality behind each experimental choice is explained to provide a deeper understanding of the process.
Monomer Synthesis
The synthesis of both monomers is a crucial first step and is typically achieved through quaternization of the corresponding N-vinylimidazole.
Synthesis of 1-Allyl-3-vinylimidazolium chloride ([AVIm]Cl):
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-vinylimidazole in an appropriate solvent such as acetonitrile.
-
Add a stoichiometric equivalent of allyl chloride dropwise to the solution at room temperature.
-
Heat the reaction mixture to a moderate temperature (e.g., 60-70 °C) and stir for 24-48 hours.
-
After cooling to room temperature, the product can be precipitated by the addition of a non-polar solvent like diethyl ether.
-
The resulting solid is then filtered, washed with the non-polar solvent, and dried under vacuum to yield pure [AVIm]Cl.
Synthesis of 1-vinyl-3-ethylimidazolium bromide ([VEtIm]Br):
-
Follow a similar procedure to the synthesis of [AVIm]Cl, using ethyl bromide as the quaternizing agent.
-
The reaction is typically carried out in a suitable solvent, and the product is isolated and purified in a similar manner.
Free-Radical Polymerization
The following is a general protocol for the free-radical polymerization of the ionic liquid monomers. This method is widely used due to its simplicity and applicability to a broad range of vinyl monomers.[1]
Polymerization of [AVIm]Cl and [VEtIm]Br:
-
Reaction Setup: In a Schlenk tube, dissolve the respective monomer ([AVIm]Cl or [VEtIm]Br) in a suitable solvent (e.g., deionized water or a polar organic solvent like dimethylformamide). The choice of solvent can influence the polymerization kinetics and the solubility of the resulting polymer.
-
Initiator Addition: Add a free-radical initiator, such as 2,2'-azobis(2-methylpropionamidine) dihydrochloride (V-50) for aqueous solutions or azobisisobutyronitrile (AIBN) for organic solvents. The initiator concentration is typically in the range of 0.1-1.0 mol% relative to the monomer.
-
Deoxygenation: To prevent inhibition of the radical polymerization by oxygen, the reaction mixture must be thoroughly deoxygenated. This is typically achieved by several freeze-pump-thaw cycles.
-
Polymerization: Immerse the sealed Schlenk tube in a preheated oil bath at a specific temperature (e.g., 60-80 °C) to initiate the polymerization. The reaction time can vary from a few hours to 24 hours, depending on the desired conversion and molecular weight.
-
Termination and Isolation: The polymerization is typically terminated by cooling the reaction mixture to room temperature and exposing it to air. The polymer is then isolated by precipitation in a non-solvent (e.g., acetone or diethyl ether), followed by filtration and drying under vacuum.
Performance Benchmarking: A Data-Driven Comparison
The performance of [AVIm]Cl and [VEtIm]Br in polymer synthesis can be evaluated based on several key metrics. The following table summarizes the expected and reported performance characteristics based on available literature.
| Performance Metric | 1-Allyl-3-vinylimidazolium chloride ([AVIm]Cl) | 1-vinyl-3-ethylimidazolium bromide ([VEtIm]Br) | Rationale for Performance Difference |
| Polymerization Rate | Slower | Faster | The allyl group in [AVIm]Cl can undergo degradative chain transfer, where a growing polymer radical abstracts a hydrogen atom from the allyl group. This forms a stable, less reactive allylic radical, which is slow to reinitiate polymerization, thus retarding the overall rate.[2] |
| Molecular Weight Control | More challenging | More controllable | The chain transfer reactions involving the allyl group in [AVIm]Cl can lead to the formation of lower molecular weight polymers and a broader molecular weight distribution. In contrast, the polymerization of [VEtIm]Br proceeds primarily through the vinyl group, allowing for better control over molecular weight, especially with controlled radical polymerization techniques. |
| Polymer Architecture | Branched or cross-linked | Linear | The presence of the allyl group in [AVIm]Cl provides a site for branching or cross-linking, as the allylic radicals can initiate new polymer chains or combine with other growing chains. The resulting polymer from [VEtIm]Br is expected to be linear. |
| Thermal Stability of Polymer | Potentially lower | Generally high | The presence of allyl groups in the polymer backbone or as side chains may introduce points of thermal instability compared to the more stable alkyl-substituted imidazolium polymers. |
| Ionic Conductivity of Polymer | Dependent on cross-linking | Generally good | The ionic conductivity of the resulting poly(ionic liquid) is influenced by the mobility of the ions. While cross-linking in poly([AVIm]Cl) can enhance mechanical stability, it may restrict ion transport and thus lower the ionic conductivity compared to the linear poly([VEtIm]Br). |
Visualizing the Polymerization Process
To better illustrate the key differences in the polymerization mechanisms, the following diagrams are provided.
Caption: Comparative workflow of the free-radical polymerization of [AVIm]Cl and [VEtIm]Br.
Caption: Logical relationship of monomer choice to performance characteristics.
Field-Proven Insights and Causality
The fundamental difference in the polymerization behavior of [AVIm]Cl and [VEtIm]Br lies in the reactivity of the allyl group versus the inertness of the ethyl group. In free-radical polymerization, the stability of the resulting radical is a key determinant of reactivity. The vinyl group, upon radical addition, forms a secondary radical that readily propagates the polymer chain.
In contrast, the allyl group in [AVIm]Cl introduces a competing reaction pathway: allylic hydrogen abstraction. A growing polymer radical can abstract a hydrogen atom from the methylene group adjacent to the allyl double bond. This process, known as degradative chain transfer, results in the formation of a resonance-stabilized allylic radical. This allylic radical is significantly less reactive than the propagating vinyl radical and is therefore slow to re-initiate polymerization. This retardation effect leads to a slower overall polymerization rate and can limit the achievable molecular weight of the polymer.[2]
However, the presence of the allyl group is not solely a disadvantage. It provides a handle for creating more complex polymer architectures. The allylic C-H bonds can be targeted for post-polymerization modification, or under certain conditions, the allyl groups can participate in cross-linking reactions, leading to the formation of polymer networks with enhanced mechanical properties.
For researchers aiming to synthesize well-defined, high molecular weight linear poly(ionic liquid)s, [VEtIm]Br is the superior choice due to its predictable polymerization kinetics. Conversely, for applications where a branched or cross-linked structure is desired, such as in the formation of hydrogels or robust membranes, the dual functionality of [AVIm]Cl offers unique synthetic opportunities.
Conclusion
The choice between 1-Allyl-3-vinylimidazolium chloride and 1-vinyl-3-ethylimidazolium bromide for polymer synthesis is highly dependent on the desired properties of the final material. [VEtIm]Br offers a straightforward route to linear, high molecular weight poly(ionic liquid)s with good control over the polymerization process. [AVIm]Cl, while presenting challenges in terms of polymerization rate and molecular weight control due to the reactivity of the allyl group, provides a valuable platform for the creation of more complex, branched, or cross-linked polymer architectures. Understanding the fundamental differences in their reactivity is paramount for researchers and scientists in selecting the appropriate monomer to achieve their desired polymer design and performance.
References
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Hawker, C. J., et al. "Development of a Universal Initiator for Nitroxide-Mediated 'Living' Free-Radical Polymerizations." Journal of the American Chemical Society, vol. 121, no. 16, 1999, pp. 3904–3920, [Link].
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Zhang, Q., et al. "Designing halogen-free metal–phenolic imidazolium poly(ionic liquid)s with multi-functional antibacterial, anti-inflammatory and cell proliferation properties for infected wounds." Materials Chemistry Frontiers, vol. 6, no. 2, 2022, pp. 209-219, [Link].
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Bengough, W. I., and R. G. W. Norrish. "The copolymerisation of vinyl chloride with allyl chloride." Proceedings of the Royal Society of London. Series A. Mathematical and Physical Sciences, vol. 218, no. 1133, 1953, pp. 149-164, [Link].
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Dworak, C., et al. "Imidazole-based ionic liquids for free radical photopolymerization." Macromolecular Chemistry and Physics, vol. 216, no. 14, 2015, pp. 1543-1551, [Link].
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Mecerreyes, D. "Polymeric ionic liquids: broadening the properties and applications of polymers." Progress in Polymer Science, vol. 36, no. 9, 2011, pp. 1275-1308, [Link].
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Fuchs, A., et al. "Selection of Ionic Liquids for Free Radical Polymerization Processes." Macromolecular Symposia, vol. 236, no. 1, 2006, pp. 12-18, [Link].
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Gallagher, S., et al. "Synthesis and Characterization of 1-Vinylimidazolium Alkyl Sulfate Polymeric Ionic Liquids." Macromolecules, vol. 47, no. 14, 2014, pp. 4647-4655, [Link].
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Ayash, A. A. "Copolymerization." Mustansiriyah University/ Materials Eng. Dept., 2020, [Link].
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Vygodskii, Y. S., et al. "Synthesis, X-ray structure, and polymerization of 1-vinyl-3-cyanomethylimidazolium chloride." Journal of Applied Polymer Science, vol. 82, no. 2, 2001, pp. 499-509, [Link].
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- Barmatov, E. B., et al. "Free-Radical Polymerization of N-Vinylimidazole and Quaternized Vinylimidazole in Aqueous Solution." Macromolecular Chemistry and Physics, vol. 202, no. 1, 2001, pp. 1-10.
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Qiu, J., and B. Charleux. "Controlled/living radical polymerization in aqueous media: homogeneous and heterogeneous systems." Progress in Polymer Science, vol. 26, no. 9, 2001, pp. 2083-2134, [Link].
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Al-Sabagh, A. M., et al. "Synthesis, Characterization and Reactivity Ratio Study of Poly(di(tri-n-butyltin) citraconate-co-N-vinylimidazole)." Molecules, vol. 17, no. 12, 2012, pp. 14594-14609, [Link].
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"Free Radical Polymerization Overview." Scribd, [Link].
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Podkoscielna, B. "Synthesis and Porous Structure Characteristics of Allyl Methacrylate/Divinylbenzene Polymers." Polymers, vol. 12, no. 1, 2020, p. 191, [Link].
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"Graphical Abstracts - Division of Polymer Chemistry (POLY)." American Chemical Society, [Link].
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"Protocol for solvent (1-allyl-3-methylimidazolium chloride) recycling?" ResearchGate, [Link].
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-Allyl-3-vinylimidazolium Chloride
This guide provides a comprehensive, technically grounded protocol for the safe and compliant disposal of 1-Allyl-3-vinylimidazolium chloride. As a valued professional in research and development, your safety and the integrity of our shared environment are paramount. This document moves beyond a simple checklist to explain the scientific rationale behind each procedural step, ensuring a culture of safety and operational excellence within your laboratory.
A Note on Chemical Analogs: Direct, comprehensive safety data for 1-Allyl-3-vinylimidazolium chloride (CAS 100894-64-2) is not as widely available as for its close structural analog, 1-Allyl-3-methylimidazolium chloride (CAS 65039-10-3).[1][2][3][4][5][6] Due to the shared imidazolium core, allyl group, and halide anion, their hazard profiles and disposal requirements are fundamentally similar. This guide leverages the robust data available for the methyl-variant to establish a safe disposal framework. However, it is imperative to always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for the exact product in your possession.
Core Hazard Profile: Understanding the "Why"
Ionic liquids (ILs) like 1-Allyl-3-vinylimidazolium chloride are often termed "green solvents" due to their negligible vapor pressure, which reduces air pollution.[7] However, this property does not render them environmentally benign. Their solubility in water presents a significant risk of aquatic contamination, and their hazard profile necessitates handling them as regulated chemical waste.[7][8]
Key Hazards:
-
Human Health: This compound is a known irritant. It is classified as causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[1][4][6] Direct contact must be rigorously avoided.
-
Environmental Hazards: While some data sheets state no specific environmental hazards, the general principle for ionic liquids is to prevent their release into the environment.[2] Many related imidazolium salts are toxic to aquatic life.[7] Therefore, drain disposal is strictly prohibited.
-
Thermal Decomposition: When exposed to high temperatures, as in a fire, this chemical will decompose to produce highly toxic and corrosive gases, including hydrogen chloride (HCl), nitrogen oxides (NOx), and carbon oxides (CO, CO2).[1][3][4] This fact is critical in selecting the ultimate disposal method.
Pre-Disposal Operations: Safety and Handling
Proper disposal begins with safe handling during routine use and waste accumulation. Adherence to correct Personal Protective Equipment (PPE) protocols is non-negotiable.
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye/Face | Safety glasses with side-shields conforming to EN166 or NIOSH-approved standards.[1] | Protects against accidental splashes that can cause serious eye irritation.[1][2][4] |
| Hand | Chemically resistant gloves (e.g., Nitrile). Gloves must be inspected prior to use.[4] | Prevents direct skin contact, which is known to cause skin irritation.[1][2][4] |
| Respiratory | Use only in a well-ventilated area or under a chemical fume hood.[2] | Minimizes the inhalation of any dust or aerosols, which may cause respiratory irritation.[1][2][4] |
| Body | A standard laboratory coat should be worn at all times. | Protects skin and personal clothing from contamination. |
Disposal Workflow: A Step-by-Step Protocol
Follow this systematic process to ensure the safe, compliant, and logical disposition of 1-Allyl-3-vinylimidazolium chloride waste.
Step 1: Waste Identification and Segregation
Immediately classify all materials contaminated with 1-Allyl-3-vinylimidazolium chloride—including the pure substance, solutions, and contaminated labware (e.g., pipette tips, wipes)—as hazardous chemical waste. This waste stream must be segregated from non-hazardous and other incompatible chemical wastes.
Step 2: Containment and Labeling
-
Primary Container: Collect waste in a designated, sealable, and chemically compatible container. Keep the container tightly closed when not in use.[2]
-
Labeling: The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "1-Allyl-3-vinylimidazolium chloride". Include hazard pictograms for irritation.
Step 3: Selecting the Appropriate Disposal Route
The following decision workflow illustrates the logic for determining the final disposal pathway. For the vast majority of laboratory settings, direct transfer to a licensed waste disposal facility is the only appropriate option.
Caption: Decision workflow for the disposal of 1-Allyl-3-vinylimidazolium chloride.
Step 4: The Professional Disposal Mandate
-
Method of Choice: High-Temperature Incineration. This is the industry-standard and environmentally-preferred method for this class of compound. Licensed disposal facilities operate incinerators at temperatures sufficient to ensure complete chemical destruction and are equipped with advanced flue gas treatment systems (scrubbers) to neutralize the hazardous decomposition products like HCl.[1][3][4]
-
Action: Arrange for the collection of the properly contained and labeled waste by a licensed, specialist hazardous waste disposal company.[1] Never attempt to dispose of this chemical through standard municipal waste or drains.
Step 5: Documentation and Record Keeping
Maintain meticulous records of waste generation and disposal, including dates, quantities, and waste manifest documents provided by the disposal contractor. This is a legal requirement in most jurisdictions and a tenet of good laboratory practice.
Emergency Procedures: Spill Management
In the event of an accidental release, immediate and correct action is crucial to mitigate exposure and prevent environmental contamination.
-
Evacuate and Ventilate: Ensure the area is well-ventilated.[2] Avoid breathing any dust or vapors.[1][3]
-
Don PPE: Before addressing the spill, put on the full required PPE as detailed in Table 1.
-
Containment: For small spills, use an inert, non-combustible absorbent material (e.g., sand, vermiculite) to contain the substance.
-
Collection: Carefully sweep or shovel the contained material into a suitable, labeled container for hazardous waste disposal.[2][3] Avoid actions that create dust.[3]
-
Decontamination: Clean the spill area thoroughly with soap and water. All cleaning materials (wipes, absorbent pads, contaminated gloves) must be collected and disposed of as hazardous waste.
-
Reporting: Report the incident to your laboratory supervisor or Environmental Health & Safety (EHS) officer in accordance with your institution's policies.
By adhering to this comprehensive guide, you contribute to a safe, compliant, and scientifically responsible laboratory environment.
References
-
ACS Publications. (2017). Ionic Liquids As Tunable Toxicity Storage Media for Sustainable Chemical Waste Management. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Ionic Liquids Toxicity—Benefits and Threats. Retrieved from [Link]
-
PubChem. (n.d.). 1-Allyl-3-methylimidazolium chloride. Retrieved from [Link]
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MDPI. (n.d.). Application of Ionic Liquids for the Recycling and Recovery of Technologically Critical and Valuable Metals. Retrieved from [Link]
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Personal protective equipment for handling 1-Allyl-3-vinyliMidazoliuM chloride
A Comprehensive Protocol for Personal Protective Equipment, Operational Safety, and Disposal
For the modern researcher, scientist, or drug development professional, mastering the tools of the trade extends beyond the instrumentation and into the very molecules we handle. 1-Allyl-3-vinylimidazolium chloride, an ionic liquid with significant potential, demands a handling protocol that is both rigorous and intelligently applied. This guide provides an in-depth, scientifically-grounded framework for its safe use, moving beyond a simple checklist to instill a deep understanding of the "why" behind each safety measure. Our aim is to empower you with the knowledge to not only protect yourself but also to ensure the integrity of your research.
The Hazard Profile: Understanding 1-Allyl-3-vinylimidazolium Chloride
1-Allyl-3-vinylimidazolium chloride is a member of the imidazolium-based ionic liquids family. While their low volatility is an advantage over traditional organic solvents, it does not equate to an absence of risk. The primary hazards associated with this compound are:
-
Skin Irritation (H315): Direct contact can lead to skin irritation.
-
Serious Eye Irritation (H319): Contact with the eyes can cause significant irritation.
-
Respiratory Irritation (H335): Inhalation of aerosols or vapors may irritate the respiratory tract.
It is a common misconception that the low vapor pressure of ionic liquids eliminates inhalation risks. However, many laboratory procedures, such as heating, sonicating, or vigorous mixing, can generate aerosols that are easily inhaled. Furthermore, the toxicological data for many ionic liquids, including 1-Allyl-3-vinylimidazolium chloride, is not as comprehensive as for more traditional chemicals. This necessitates a cautious approach, treating the substance with respect for its known hazards and an awareness of its potential unknown effects.[1][2]
A Multi-Layered Defense: Personal Protective Equipment (PPE)
The selection of PPE is not a one-size-fits-all matter; it is a dynamic risk assessment based on the procedure at hand. The following table summarizes the recommended PPE for handling 1-Allyl-3-vinylimidazolium chloride.
| Protection Type | Required PPE | Rationale and Key Considerations |
| Eye and Face | Chemical splash goggles conforming to EN166 or ANSI Z87.1 standards. A face shield is recommended when handling larger quantities. | Protects against splashes that can cause serious eye irritation. A face shield offers an additional layer of protection for the entire face. |
| Hand | Nitrile gloves (minimum thickness of 0.11 mm) for incidental contact. Butyl rubber gloves for prolonged contact or immersion. | Nitrile gloves offer good protection against splashes, but should be replaced immediately upon contamination.[3] For more extensive handling, butyl rubber provides superior chemical resistance.[4] Always inspect gloves for signs of degradation before use. |
| Body | A standard laboratory coat. A chemically resistant apron should be worn over the lab coat for procedures with a high risk of splashing. | Protects skin and personal clothing from contamination. |
| Respiratory | Generally not required when handled in a certified chemical fume hood. If there is a risk of aerosol generation outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is necessary. | A fume hood is the primary engineering control to prevent inhalation exposure. Respirators are a secondary line of defense in specific situations. |
The Operational Plan: From Preparation to Disposal
A well-defined workflow is crucial for minimizing risk. The following diagram outlines the key stages of handling 1-Allyl-3-vinylimidazolium chloride.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

